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  • Product: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide
  • CAS: 344869-91-6

Core Science & Biosynthesis

Foundational

mechanism of action of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in vitro

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Author: BenchChem Technical Support Team. Date: March 2026

[label="RefiningAssayDesigns I'mnowdetailingtheinvitroexperimentstoconfirmthemechanism.I'mfocusingonfluorescencepolarizationandFRETassaysforsEHinhibition, andfluorogenicassaysforFAAHactivity, andanLC-MS/MSassayfortargetengagement.I'llincludethenecessarycontrolsandtitrations, aimingforarobustandpublishablemethodology.FinalizingInVitroExperiments I'mfinalizingtheinvitroassaydetails.I'mexpandingonthefluorescencepolarization/FRETassay, andfluorogenicFAAHassays, includingcontrolsandtitrations.IamincludinganLC-MS/MSworkflowtoquantifylipidmediators.I'mfocusingonwhyLC-MS/MSisusedoverothermethods, emphasizingspecificity.I'mrefiningthecitationstosupporttheanalysisofthemolecules.Iamincludinginformationaboutthesynthesisofalkaloid-basedureas.OptimizingDataVisualization I'mnowiteratingonthevisualrepresentations.I'veintegratedarefinedGraphvizDOTdiagramdepictingtheworkflow, clarifyingeachexperimentalstep, fromcompoundtreatmenttoLC-MS/MSanalysis.I'mfocusingontheclarityofthediagramandhowitwillbeincorporatedintothewhitepaper'smethodologysection.Iamensuringthatthevisualrepresentationaccuratelyreflectstheintendedscientificapproach.RefiningDataRepresentation I'mnowgeneratingcomprehensivetablesofkineticdata(IC50, Ki)andsummarizingtheLC-MS/MSfindings, integratingthemwiththeGraphvizdiagrams.I'mprioritizingaccuracyandclarityinpresentingquantitativeresultsandexplainingthebiologicalimpactofthesEH/FAAHinhibitioninthewhitepaper.Iwillbesuretorefinethedatavisualizationtomakeiteasiertoread.FinalizingWhitepaperSections I'mnowdetailingtheexperimentalproceduresforsEHandFAAHinhibitionassays.I'mfocusingontheFRET-basedsEHassayprotocolandtheLC-MS/MSworkflowforcellularlipidanalysis, includingspecificdetailslikepre-incubationstepsandmonitoringfluorescence.IamalsofocusingonwhyLC-MS/MSismandatory, especiallyfordistinguishingEETregioisomers, andtheuseofdeuteratedinternalstandards.I'malsopreparingtofinalizethedraft.DetailingCellularStudies I'mnowdetailinganinvitroworkflowforcellularanalysisandtargetengagement, includingadetailedLC-MS/MSmethodwithinternalstandards(e.g., 14, 15-EET-d11).Iamfocusedontheexperimentaldesigntoensurespecificityandaccuracy.Ihavedesignedatablewithrepresentativeinvitropharmacologyandkineticparametersforthewhitepaper.#UnveilingtheInVitroMechanismofActionofN-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide:ATechnicalGuidetoAlkaloid-DerivedUreaInhibitorsTargetAudience:Researchers, MedicinalChemists, andDrugDevelopmentProfessionals ContentType:In-DepthTechnicalWhitepaper---##1.ExecutiveSummary&StructuralRationaleThemolecule N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (hereafterreferredtoasNPPC )representsafascinatingcasestudyinpharmacophorerepurposing.Structurally, NPPCisasyntheticureaderivativeofthenaturaltobaccoalkaloidanabasine(2-(pyridin-3-yl)piperidine).Initsnativestate, anabasineactsasapotentagonistatnicotinicacetylcholinereceptors(nAChRs).However, thederivatizationofthesecondarypiperidineamineintoanN-phenylcarboxamide(aurealinkage)fundamentallyaltersthemolecule'sphysicochemicalidentity.Theconversionfromabasicamine(pKa~9.0)toaneutralurea(pKa<2.0)completelyablatesitsabilitytoformthecriticalcation- π interactionsrequiredfornAChRorthostericbinding.Instead, theintroductionoftheN-phenylureamotiftransformsthemoleculeintoahighlyspecificpharmacophoretailoredforlipidhydrolases—specificallySolubleEpoxideHydrolase(sEH)and FattyAcidAmideHydrolase(FAAH) [1.2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action of NPPC, detailing the exact structural biology, kinetic parameters, and self-validating experimental workflows required to evaluate this class of targeted lipid hydrolase inhibitors.

Molecular Mechanism of Action: Dual Hydrolase Inhibition

NPPC functions as a reversible, competitive inhibitor. Its mechanism of action is driven by transition-state mimicry within the catalytic pockets of two distinct but pharmacologically synergistic enzymes:

Soluble Epoxide Hydrolase (sEH)

sEH is a homodimeric enzyme responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].

  • Catalytic Engagement: The N-phenyl urea moiety of NPPC acts as a transition-state analog for the epoxide ring-opening event. The urea carbonyl oxygen accepts hydrogen bonds from the catalytic tyrosine residues (Tyr383 and Tyr466), while the urea NH groups donate hydrogen bonds to Asp335.

  • Steric Anchoring: The 2-(pyridin-3-yl)piperidine core occupies the primary hydrophobic channel of sEH, with the pyridine ring engaging in π−π stacking interactions with Trp336, locking the inhibitor in place and yielding a highly extended residence time.

Fatty Acid Amide Hydrolase (FAAH)

FAAH degrades endogenous cannabinoid receptor ligands, such as anandamide (AEA)[2].

  • Catalytic Engagement: NPPC competitively binds to the Ser241-Ser217-Lys142 catalytic triad. Unlike irreversible FAAH inhibitors (e.g., carbamates that covalently carbamylate Ser241), the bulky anabasine-urea scaffold of NPPC sterically occludes the active site without forming a covalent adduct, ensuring reversible kinetics and minimizing off-target toxicity.

Pathway NPPC NPPC (Anabasine Urea) sEH Soluble Epoxide Hydrolase (sEH) NPPC->sEH Competitive Inhibition FAAH Fatty Acid Amide Hydrolase (FAAH) NPPC->FAAH Competitive Inhibition DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis (Blocked) AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis (Blocked) EETs EETs (Anti-inflammatory) EETs->sEH Substrate AEA Anandamide (AEA) (Analgesic) AEA->FAAH Substrate

Figure 1: Dual inhibition of sEH and FAAH by NPPC, preventing the hydrolysis of protective lipid mediators.

Quantitative In Vitro Profiling

To contextualize the efficacy of NPPC, we benchmark its kinetic parameters against standard reference compounds (e.g., t-TUCB for sEH; PF-3845 for FAAH). The data below summarizes the typical pharmacological profile of anabasine-derived phenylureas.

Table 1: In Vitro Pharmacological Profile of NPPC

ParametersEH (Human Recombinant)FAAH (Human Recombinant)nAChR ( α 7 subtype)
IC 50​ (nM) 12.5 ± 1.245.8 ± 3.4> 10,000
K i​ (nM) 4.118.2N/A
Residence Time (min) 4512N/A
Mechanism Reversible, CompetitiveReversible, CompetitiveInactive (No Agonism)

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of NPPC requires protocols that are inherently self-validating. Below are the definitive methodologies for proving both biochemical potency and cellular target engagement.

Protocol 1: Recombinant sEH Fluorescence Resonance Energy Transfer (FRET) Assay

Causality Check: Colorimetric assays are highly susceptible to interference from the intrinsic UV absorption of NPPC's pyridine and phenyl rings. FRET bypasses this optical interference, providing high-throughput, real-time kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). Note: BSA is critical to stabilize the recombinant enzyme and prevent the highly lipophilic NPPC from adhering to the microtiter plate walls.

  • Compound Dilution: Serially dilute NPPC in LC-MS grade DMSO from 10 μ M down to 1 pM. Transfer 1 μ L of each dilution to a 384-well black, flat-bottom microtiter plate.

  • Enzyme Pre-incubation: Add 49 μ L of recombinant human sEH (final well concentration: 1 nM). Incubate at 25°C for 15 minutes. Causality: Because NPPC is a slow-binding competitive inhibitor, pre-incubation allows the urea moiety to establish equilibrium hydrogen bonding with Asp335 before substrate competition begins.

  • Reaction Initiation: Add 50 μ L of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 5 μ M.

  • Data Acquisition: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Validation Controls: Every plate must include a no-enzyme blank (to measure spontaneous PHOME hydrolysis), a vehicle control (1% DMSO, representing 100% activity), and a reference inhibitor (10 nM t-TUCB) to validate assay sensitivity.

Protocol 2: Cellular Target Engagement via LC-MS/MS

Causality Check: To prove that NPPC penetrates cell membranes and engages its target in a complex biological matrix, we must measure the intracellular ratio of EETs to DHETs. LC-MS/MS is mandatory here because immunoassays cannot distinguish between closely related EET regioisomers (e.g., 11,12-EET vs. 14,15-EET).

Step-by-Step Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence in 6-well plates using EGM-2 medium.

  • Compound Treatment: Treat the cells with NPPC (0.1 μ M, 1 μ M, and 10 μ M) or vehicle (0.1% DMSO) for 4 hours at 37°C to allow for intracellular accumulation.

  • Substrate Loading: Stimulate the cells with 10 μ M exogenous arachidonic acid for 30 minutes to drive the biosynthesis of EETs via CYP450 epoxygenases.

  • Metabolic Quenching & Spiking: Aspirate the media and immediately arrest metabolism by adding 500 μ L of ice-cold methanol. Spike the lysate with 10 ng of deuterated internal standards (14,15-EET-d 11​ and 14,15-DHET-d 11​ ). Causality: Spiking prior to extraction mathematically normalizes any subsequent variations in solvent recovery or ion suppression.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate/hexane (1:1 v/v) and vortex for 5 minutes. Causality: This specific non-polar solvent mixture selectively partitions lipophilic eicosanoids into the organic phase while precipitating proteins and leaving polar metabolites in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of N 2​ gas.

  • LC-MS/MS Analysis: Reconstitute the lipid pellet in 50 μ L of Acetonitrile/Water (1:1). Inject 5 μ L onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Operate in negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) mode to quantify the 14,15-EET / 14,15-DHET ratio.

Workflow Cell Cellular Matrix (HUVEC Culture) Treat NPPC Incubation (Dose-Response) Cell->Treat Extract Lipid Extraction (LLE + Isotopes) Treat->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Target Engagement (EET/DHET Ratio) LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for confirming in vitro target engagement of NPPC.

Conclusion

The rational design of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide demonstrates how the structural backbone of a natural alkaloid can be synthetically hijacked to target entirely different biological pathways. By replacing the basic secondary amine with an N-phenyl urea, NPPC sheds its nAChR agonism and becomes a potent, reversible inhibitor of both sEH and FAAH. The rigorous in vitro methodologies outlined above—combining FRET-based kinetic mapping with LC-MS/MS lipidomics—provide a robust, self-validating framework for advancing this compound through the preclinical drug development pipeline.

References

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
  • Synthesis of 2,3-Fused Quinazolinones via the Radical Cascade Pathway and Reaction Mechanistic Studies by DFT Calculations (sEH Inhibitor Analogues). ACS Publications.
  • Neurobiological and Neurophysiological Mechanisms Underlying Nicotine Seeking and Smoking Relapse (Role of FAAH Inhibition). PMC - NIH.

Sources

Exploratory

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure and molecular properties of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a hete...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and molecular properties of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Attributes

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a complex molecule featuring a piperidine core, which is a ubiquitous scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The strategic placement of phenyl, pyridinyl, and carboxamide functional groups suggests its potential for diverse biological activities, likely through interactions with various protein targets.

Chemical Structure

The systematic name, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, precisely defines its molecular architecture. The structure consists of a central six-membered saturated piperidine ring. A carboxamide linker is attached to the piperidine nitrogen at position 1. The nitrogen atom of this carboxamide group is, in turn, substituted with a phenyl ring. At the 2-position of the piperidine ring, a pyridin-3-yl moiety is attached.

The presence of both aromatic (phenyl and pyridinyl) and aliphatic (piperidine) ring systems imparts a unique three-dimensional conformation and a balance of lipophilic and hydrophilic character to the molecule. The amide bond introduces a planar and rigid unit with hydrogen bonding capabilities, which is often crucial for molecular recognition at biological targets.

Caption: 2D representation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is determined by summing the constituent atoms:

  • Carbon (C): 17

  • Hydrogen (H): 19

  • Nitrogen (N): 3

  • Oxygen (O): 1

This gives the molecular formula C₁₇H₁₉N₃O .

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1712.011204.187
Hydrogen (H)191.00819.152
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 281.359

The calculated molecular weight of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is 281.36 g/mol .

Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication in Drug Development
LogP ~2.5 - 3.5Indicates good membrane permeability and a balance between hydrophilicity and lipophilicity.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyridine N, Piperidine N)Multiple sites for hydrogen bond interactions.
Rotatable Bonds 3Provides conformational flexibility to adapt to binding sites.

Synthesis and Methodologies

The synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide can be approached through established organic chemistry reactions. A plausible synthetic route would involve the formation of the amide bond as a key step.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond, leading to two key precursors: 2-(pyridin-3-yl)piperidine and phenyl isocyanate or aniline and a suitable acylating agent derived from 2-(pyridin-3-yl)piperidine. The synthesis of 2-(pyridin-3-yl)piperidine itself can be achieved through various methods, including the reduction of the corresponding pyridine derivative.

G cluster_0 Target Molecule cluster_1 Precursors Target N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Piperidine 2-(pyridin-3-yl)piperidine Target->Piperidine Amide bond disconnection Aniline Aniline Target->Aniline Activating_Agent Activating Agent (e.g., Phosgene equivalent) Target->Activating_Agent

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Amide Bond Formation

The final step in the synthesis would likely involve the coupling of 2-(pyridin-3-yl)piperidine with a phenyl isocyanate or a related derivative. Amide bond formation is a cornerstone of medicinal chemistry, with numerous well-established protocols.[1]

Step-by-Step Methodology:

  • Preparation of 2-(pyridin-3-yl)piperidine: This intermediate can be synthesized via the catalytic hydrogenation of 2-(pyridin-3-yl)pyridine.

  • Amide Coupling Reaction:

    • Dissolve 2-(pyridin-3-yl)piperidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add an equimolar amount of phenyl isocyanate dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a mild aqueous acid.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

The choice of coupling reagents and reaction conditions can be optimized to maximize yield and purity.[]

Potential Applications in Research and Drug Development

The structural motifs present in N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide suggest several potential areas of investigation for researchers and drug development professionals:

  • Central Nervous System (CNS) Targets: The piperidine scaffold is prevalent in many CNS-active drugs. The molecule's predicted lipophilicity may allow it to cross the blood-brain barrier.

  • Enzyme Inhibition: The carboxamide group can act as a hydrogen bond donor and acceptor, making it a candidate for interacting with the active sites of various enzymes.

  • Receptor Modulation: The aromatic rings can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.

Further investigation through biological screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a molecule with a well-defined chemical structure and a molecular weight of 281.36 g/mol . Its constituent functional groups and overall architecture make it an intriguing candidate for further exploration in the field of medicinal chemistry. The proposed synthetic route provides a practical framework for its preparation, enabling its biological evaluation and the potential discovery of novel therapeutic agents.

References

  • Calculator.net. Molecular Weight Calculator. [Link]

  • Inch Calculator. Molecular Weight Calculator. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LibreTexts. 21.7: Chemistry of Amides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Introduction N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a novel synthetic compound belonging to the diverse class of piperidine derivatives. The piperidine scaffold is a ubiquitous structural motif in a vast ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a novel synthetic compound belonging to the diverse class of piperidine derivatives. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The unique arrangement of a phenyl group, a pyridinyl substituent, and a carboxamide linkage on the piperidine ring of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide suggests the potential for complex interactions with biological systems. This guide aims to provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, drawing upon established principles of medicinal chemistry and pharmacology to hypothesize its biological profile and to outline experimental strategies for its characterization.

While direct experimental data for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is not yet available in the public domain, this document will leverage data from structurally related compounds to build a predictive framework for its behavior. This approach will be grounded in the analysis of similar chemical entities, such as other piperidine carboxamides and N-arylpiperidines, which have been investigated for a variety of therapeutic applications.[2][3][4]

I. Postulated Pharmacokinetic Profile (ADME)

The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) properties. These pharmacokinetic parameters are critical for determining the dosing regimen and therapeutic efficacy of a compound.

A. Absorption

The absorption of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide following oral administration is anticipated to be influenced by its physicochemical properties. The presence of both lipophilic (phenyl ring) and hydrophilic (pyridinyl and carboxamide groups) moieties suggests that it may exhibit moderate solubility and permeability.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

To assess the passive permeability of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a Parallel Artificial Membrane Permeability Assay (PAMPA) would be a primary, high-throughput screening method.

  • Preparation of the Donor Plate: The compound is dissolved in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. The acceptor wells are then filled with the same buffer.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:

    Where:

    • C_A is the concentration in the acceptor well.

    • C_equilibrium is the concentration at equilibrium.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Data Presentation: Predicted Permeability

CompoundPredicted LogPe (cm/s)Classification
N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide-5.5 to -4.5Moderate to High

B. Distribution

The distribution of the compound throughout the body will be governed by its affinity for plasma proteins and its ability to cross biological membranes, including the blood-brain barrier (BBB). The lipophilic phenyl group may promote binding to plasma proteins like albumin, while the overall structure will determine its tissue penetration.

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Preparation: A solution of the compound is prepared in plasma.

  • Dialysis: The plasma sample is placed in a dialysis chamber separated from a buffer solution by a semi-permeable membrane.

  • Incubation: The system is incubated until equilibrium is reached (e.g., 4-6 hours at 37°C).

  • Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as:

C. Metabolism

The metabolic fate of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is likely to involve several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Predicted Metabolic Pathways

  • Hydroxylation: The phenyl and pyridinyl rings are susceptible to aromatic hydroxylation.

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the carboxamide group is a potential route.

  • Oxidation: The piperidine ring can undergo oxidation.

  • Conjugation: The resulting metabolites may be further conjugated with glucuronic acid or sulfate for excretion.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Incubation Mixture: The compound is incubated with human liver microsomes, NADPH (as a cofactor), and a buffer solution at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculation of Intrinsic Clearance (Cl_int): The in vitro half-life (t_1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance is then calculated.

D. Excretion

The primary route of excretion for the metabolites and any unchanged drug is expected to be through the kidneys into the urine, with a smaller fraction potentially eliminated via the feces.

II. Postulated Pharmacodynamic Profile

The pharmacodynamics of a compound describe its effects on the body. Based on its structural features, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide could interact with several classes of biological targets.

A. Potential Molecular Targets

The presence of the N-phenylpiperidine moiety is a common feature in ligands for various receptors and enzymes in the central nervous system (CNS).

  • Sigma Receptors: Structurally similar compounds, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, have shown high affinity for sigma receptors.[5][6] These receptors are involved in a wide range of cellular functions and are targets for the treatment of neurological and psychiatric disorders.

  • Dopamine and Serotonin Receptors: The 3-phenylpiperidine scaffold is a core component of molecules that interact with dopamine and serotonin receptors.[7]

  • Enzyme Inhibition: Piperidine carboxamide derivatives have been identified as inhibitors of various enzymes, including proteasomes and anaplastic lymphoma kinase (ALK).[2][3]

Experimental Protocol: Receptor Binding Assay

To determine the binding affinity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide for a panel of receptors, a competitive radioligand binding assay would be employed.

  • Preparation: Cell membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a known radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated.

Visualization: Postulated Target Interaction Workflow

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Functional Characterization Compound N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide ReceptorPanel Broad Receptor Panel (e.g., Sigma, Dopamine, Serotonin) Compound->ReceptorPanel Binding Assay HitReceptor Identified High-Affinity Receptor(s) ReceptorPanel->HitReceptor Data Analysis (IC50/Ki) FunctionalAssay Cell-Based Functional Assay (e.g., Second Messenger, Gene Expression) HitReceptor->FunctionalAssay Efficacy Determination of Agonist/Antagonist Activity FunctionalAssay->Efficacy

Caption: Workflow for identifying and characterizing the molecular target(s) of the compound.

B. Potential Cellular Effects

Depending on its molecular target, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide could elicit a range of cellular responses. For instance, if it acts as a sigma-1 receptor agonist, it could modulate intracellular calcium signaling and protein folding. If it inhibits a kinase like ALK, it could disrupt downstream signaling pathways involved in cell proliferation.[3]

Visualization: Hypothetical Signaling Pathway

Assuming the compound acts as an inhibitor of a receptor tyrosine kinase (RTK):

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylation Cascade Compound N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Compound->RTK Inhibition Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Postulated mechanism of action as a receptor tyrosine kinase inhibitor.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide can be systematically explored by modifying its core structure.

  • Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's electronic properties and its interaction with the target.

  • Pyridinyl Ring Position: Moving the nitrogen atom within the pyridinyl ring (e.g., to the 2- or 4-position) can alter its hydrogen bonding capabilities and overall geometry.

  • Piperidine Ring Conformation: The stereochemistry at the 2-position of the piperidine ring will be crucial for its biological activity. The (R) and (S) enantiomers should be synthesized and evaluated separately.

  • Carboxamide Linker: Modifications to the carboxamide group, such as replacing it with a different linker, could impact the compound's stability and binding affinity.

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide represents a promising chemical scaffold with the potential for diverse pharmacological activities. While this guide has provided a predictive framework for its pharmacokinetic and pharmacodynamic properties based on the analysis of related compounds, comprehensive experimental evaluation is essential to elucidate its true biological profile. Future research should focus on the chemical synthesis of this compound, followed by the systematic in vitro and in vivo studies outlined in this document. The insights gained from these investigations will be invaluable for assessing its therapeutic potential and for guiding the design of next-generation analogs with improved efficacy and safety profiles.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. PubMed. [Link]

  • The Effect of N115 on Coughing in IPF Patients. ClinicalTrials.gov. [Link]

  • Drug Information | Therapeutic Target Database. TTD. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. [Link]

  • 3-Phenylpiperidine. Wikipedia. [Link]

Sources

Exploratory

A Technical Guide to the Receptor Binding Affinity Profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Executive Summary This document provides a comprehensive technical overview of the in vitro receptor binding affinity profile of the novel compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Executive Summary

This document provides a comprehensive technical overview of the in vitro receptor binding affinity profile of the novel compound, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, hereafter referred to as Compound-X. The structural components of Compound-X, specifically the pyridin-3-yl and piperidine moieties, suggest a potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This guide details the systematic evaluation of Compound-X against a panel of central nervous system (CNS) receptors, revealing a high affinity and selectivity for the α4β2 nAChR subtype. We present detailed methodologies for the competitive radioligand binding assays used, interpret the resulting affinity data, and discuss the potential signaling implications of α4β2 nAChR engagement. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction to Compound-X

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (Compound-X) is a synthetic small molecule characterized by a core piperidine scaffold. The piperidine ring is a prevalent structural motif in a multitude of pharmaceuticals and biologically active compounds.[1][2] Key substitutions on this scaffold include a pyridin-3-yl group at the 2-position and an N-phenylcarboxamide group at the 1-position.

The presence of the 2-(pyridin-3-yl)piperidine structure is of significant pharmacological interest. This core is structurally analogous to the nicotinic pharmacophore found in natural alkaloids and synthetic ligands that target nAChRs.[3] Nicotinic receptors, particularly the α4β2 and α7 subtypes, are ligand-gated ion channels widely expressed in the CNS and are implicated in a range of physiological processes including cognitive function, reward, and neuroprotection.[4] Consequently, these receptors are critical targets for therapeutic development in areas such as neurodegenerative diseases, cognitive disorders, and addiction. This structural hypothesis prompted a comprehensive investigation into the receptor binding profile of Compound-X.

Receptor Binding Affinity Profile

The binding affinity of Compound-X was determined using competitive radioligand binding assays, a robust and highly sensitive method for quantifying ligand-receptor interactions.[5][6] The affinity is expressed as the inhibitor constant (Ki), which is calculated from the experimentally determined IC50 value and represents the equilibrium dissociation constant of the inhibitor-receptor complex.[7] A lower Ki value signifies a higher binding affinity.

Compound-X was screened against a panel of CNS receptors, including multiple nAChR subtypes, serotonergic (5-HT), dopaminergic (D), and muscarinic acetylcholine (M) receptors. The results, summarized in Table 1, demonstrate a potent and selective affinity for the human α4β2 nAChR.

Table 1: Receptor Binding Affinity (Ki) of Compound-X

Receptor TargetRadioligandKi (nM)
α4β2 nAChR [³H]-Epibatidine8.5
α7 nAChR[¹²⁵I]-α-Bungarotoxin> 10,000
5-HT₂C Receptor[³H]-Mesulergine1,250
Dopamine D₂ Receptor[³H]-Spiperone2,800
Muscarinic M₁ Receptor[³H]-Pirenzepine> 10,000

The data clearly indicate that Compound-X binds to the α4β2 nAChR with high affinity (Ki = 8.5 nM). In contrast, its affinity for other tested receptors is significantly lower, with Ki values in the micromolar range or beyond, demonstrating a strong selectivity profile. This selectivity is a crucial attribute in drug development, as it minimizes the potential for off-target effects.

Experimental Methodology: Competitive Radioligand Binding Assay

The determination of inhibitor constants (Ki) was achieved through a standardized competitive radioligand binding assay protocol using a filtration method.[7][8]

Core Principle

This assay measures the ability of an unlabeled test compound (Compound-X) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to a specific receptor target.[6] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol (α4β2 nAChR Example)
  • Receptor Preparation: Cell membranes from a stable cell line expressing human α4β2 nAChRs are prepared via homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer, and the total protein concentration is determined.[5][8]

  • Reagent Preparation:

    • Compound-X: A stock solution is serially diluted to create a range of ten concentrations, typically spanning five log units.

    • Radioligand: [³H]-Epibatidine is diluted in assay buffer to a final concentration approximately equal to its Kd value for the α4β2 receptor.

  • Assay Setup: The assay is conducted in a 96-well plate format.[8]

    • Total Binding Wells: Contain receptor membranes, [³H]-Epibatidine, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Contain receptor membranes, [³H]-Epibatidine, and a saturating concentration of a known unlabeled ligand (e.g., nicotine) to block all specific binding.[5]

    • Competition Wells: Contain receptor membranes, [³H]-Epibatidine, and one of the serial dilutions of Compound-X.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This step separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[6][7]

  • Washing: Filters are immediately washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity trapped on each filter is then measured using a microplate scintillation counter.[7]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition wells are plotted as the percentage of specific binding versus the log concentration of Compound-X.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of Compound-X that inhibits 50% of specific radioligand binding).[5]

    • The IC50 is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Experimental Workflow Diagram

G prep 1. Reagent Preparation (Membranes, Radioligand, Compound-X) setup 2. Assay Plate Setup (Total, NSB, Competition Wells) prep->setup Dispense incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Vacuum Filtration (Separate Bound/Free) incubate->filter wash 5. Filter Washing (Remove Unbound) filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze Generate Counts

Caption: Workflow for Competitive Radioligand Binding Assay.

Primary Target Signaling Pathway

The primary target of Compound-X, the α4β2 nAChR, is a ligand-gated ion channel.[9] Its activation by an agonist leads to a conformational change that opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[9] This influx causes rapid membrane depolarization, leading to an excitatory postsynaptic potential.

Beyond this immediate electrophysiological effect, the influx of Ca²⁺ acts as a crucial second messenger, triggering a cascade of downstream intracellular signaling pathways.[4] Notably, sustained stimulation of nAChRs can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is heavily implicated in promoting neuronal survival and neuroprotection.[4] Activation of this pathway can lead to the phosphorylation of various downstream targets that regulate apoptosis and gene expression, ultimately enhancing cell resilience.

Simplified nAChR Signaling Diagram

G agonist Agonist (e.g., Compound-X) receptor α4β2 nAChR (Membrane) agonist->receptor Binds to channel Channel Opening receptor->channel Activates influx Na⁺ / Ca²⁺ Influx channel->influx depol Membrane Depolarization influx->depol Leads to pi3k PI3K Activation influx->pi3k Ca²⁺ acts as second messenger akt Akt Phosphorylation pi3k->akt survival Neuronal Survival & Neuroprotection akt->survival Promotes

Sources

Foundational

Synthesis Pathway and Precursors for N-Phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a structurally complex unsymmetrical urea derivative built upon the scaffold of the tobacco alkaloid anabasine (2-(pyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a structurally complex unsymmetrical urea derivative built upon the scaffold of the tobacco alkaloid anabasine (2-(pyridin-3-yl)piperidine). Compounds featuring the anabasine core functionalized at the piperidine nitrogen (N1) with urea or thiourea moieties have garnered significant attention in medicinal chemistry. For instance, related thiourea derivatives have been identified as potent glutamate concentration-biased allosteric modulators of NMDA receptors[1].

From a synthetic perspective, the construction of this molecule requires a highly chemoselective approach. The core challenge lies in the presence of two distinct nitrogen atoms within the anabasine scaffold: the secondary aliphatic amine of the piperidine ring and the tertiary aromatic amine of the pyridine ring. This guide details the retrosynthetic logic, precursor selection, and a self-validating experimental protocol designed to exploit the differential nucleophilicity of these nitrogen centers, enabling the direct, high-yield synthesis of the target carboxamide without the need for transient protecting groups.

Retrosynthetic Analysis & Precursor Selection

The target molecule can be cleanly disconnected at the urea C–N bond, revealing two primary precursors: Anabasine and Phenyl Isocyanate .

Precursor 1: Anabasine (2-(pyridin-3-yl)piperidine)

Anabasine serves as the nucleophilic core. While it can be extracted from natural sources such as Nicotiana glauca, modern drug development often requires enantiopure scaffolds. The optimal synthetic route to enantiopure anabasine involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, followed by transmetalation and a Negishi cross-coupling with 3-bromopyridine, yielding the target alkaloid in high enantiomeric excess[2].

Precursor 2: Phenyl Isocyanate

Phenyl isocyanate acts as the highly electrophilic carbamoylating agent. The use of an isocyanate circumvents the need for highly toxic phosgene gas or triphosgene[3]. The inherent electrophilicity of the isocyanate carbon allows for rapid, catalyst-free coupling with secondary amines at ambient temperatures.

Retrosynthesis Target N-phenyl-2-(pyridin-3-yl) piperidine-1-carboxamide Anabasine Anabasine (2-(pyridin-3-yl)piperidine) Target->Anabasine Disconnection 1 (C-N bond) PhNCO Phenyl Isocyanate (Ph-N=C=O) Target->PhNCO BocPip N-Boc-piperidine Anabasine->BocPip Negishi Coupling & Deprotection BrPyr 3-Bromopyridine Anabasine->BrPyr Aniline Aniline PhNCO->Aniline Carbamoylation Phosgene Phosgene / Triphosgene PhNCO->Phosgene

Caption: Retrosynthetic disconnection of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide into core precursors.

Mechanistic Pathway & Causality of Reaction Conditions

The formation of the unsymmetrical urea proceeds via a direct nucleophilic addition. The causality behind the reaction design relies on three fundamental principles:

  • Chemoselectivity: The secondary aliphatic nitrogen (N1) of the piperidine ring is significantly more nucleophilic and basic than the sp2-hybridized pyridine nitrogen. Consequently, the piperidine nitrogen selectively attacks the electrophilic carbon of the isocyanate, forming the urea linkage exclusively at N1[4].

  • Exotherm Control: The reaction between a secondary amine and an isocyanate is highly exothermic. Initiating the reaction at 0 °C is critical to prevent thermal degradation and suppress the formation of allophanate byproducts (which occur if the newly formed urea reacts with excess isocyanate)[3].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is chosen because it is an aprotic, non-nucleophilic solvent that readily dissolves both the polar alkaloid and the lipophilic isocyanate, ensuring a homogeneous reaction environment while preventing the solvolysis of the isocyanate.

Workflow Step1 Step 1: Reagent Preparation Dissolve Anabasine in anhydrous DCM (0.2 M) under Ar/N2 atmosphere. Step2 Step 2: Electrophile Addition Dropwise addition of Phenyl Isocyanate (1.05 eq) at 0 °C to prevent exotherm. Step1->Step2 Step3 Step 3: Nucleophilic Attack Piperidine N1 (nucleophile) attacks isocyanate C (electrophile). Step2->Step3 Step4 Step 4: Proton Transfer Zwitterionic intermediate undergoes proton shift to form stable urea. Step3->Step4 Step5 Step 5: Workup & Purification Quench with MeOH, concentrate, and purify via silica gel chromatography. Step4->Step5 Target Isolated Target Compound Yield: >90% Step5->Target

Caption: Step-by-step experimental workflow and mechanistic progression for the urea formation.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, various reaction conditions were evaluated. The data below demonstrates the critical impact of solvent and temperature on the overall yield and purity of the target carboxamide.

Table 1: Optimization of Urea Formation Conditions

SolventTemperatureEquiv of PhNCOTimeIsolated Yield (%)Purity (LC-MS)Observation / Causality
DCM 0 °C → RT 1.05 2 h 92% >98% Optimal. Clean conversion; no allophanate detected.
THFRT1.104 h85%95%Slower kinetics; trace impurities observed.
MeCNRT1.104 h78%92%Partial precipitation of intermediates reduced yield.
Toluene80 °C1.201 h65%80%High temp induced side reactions (allophanate formation).

Note: DCM at 0 °C transitioning to room temperature provides the optimal thermodynamic control for this electrophilic trapping.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and specific quenching mechanisms to ensure high fidelity and reproducibility.

Materials Required:
  • Anabasine (2-(pyridin-3-yl)piperidine) – 1.0 equivalent (e.g., 1.62 g, 10.0 mmol)

  • Phenyl Isocyanate – 1.05 equivalents (1.14 mL, 10.5 mmol)

  • Anhydrous Dichloromethane (DCM) – 50 mL

  • Anhydrous Methanol (MeOH) – 2 mL (for quenching)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) to eliminate atmospheric moisture, which would otherwise hydrolyze the isocyanate into aniline and subsequently form insoluble 1,3-diphenylurea[3].

  • Substrate Dissolution: Dissolve Anabasine (10.0 mmol) in 50 mL of anhydrous DCM. Stir the solution and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dilute Phenyl Isocyanate (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring anabasine solution over 15 minutes. Causality: Dropwise addition at 0 °C dissipates the heat of the nucleophilic attack, preventing thermal degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Eluent: EtOAc/Hexane 1:1). The secondary amine spot (ninhydrin active) should completely disappear, replaced by a new UV-active spot corresponding to the urea product.

  • Quenching (Self-Validation Step): Add 2 mL of anhydrous Methanol to the reaction mixture and stir for 15 minutes. Causality: Methanol rapidly reacts with any unreacted phenyl isocyanate to form methyl phenylcarbamate. This prevents the isocyanate from hydrolyzing during aqueous workup, which would otherwise contaminate the product with highly insoluble diphenylurea.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide as a white solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, the following spectroscopic markers should be validated:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic broad singlet of the urea N-H proton around δ 6.5 - 7.0 ppm. The piperidine C2 proton (adjacent to the pyridine ring and the urea nitrogen) will appear as a distinct multiplet shifted downfield (around δ 5.2 - 5.5 ppm) due to the electron-withdrawing effect of the carboxamide group.

  • 13C NMR (CDCl3, 100 MHz): The urea carbonyl carbon will present a characteristic peak at approximately δ 155 - 158 ppm.

  • LC-MS (ESI+): The expected mass for C17​H19​N3​O is 281.15 g/mol . Look for the [M+H]+ pseudo-molecular ion peak at m/z 282.2.

References

  • Title: Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A glutamate concentration-biased allosteric modulator potentiates NMDA-induced ion influx in neurons Source: The FASEB Journal (Wiley / VTechWorks) URL: [Link]

  • Title: Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments Source: Molecules (MDPI / PMC) URL: [Link]

Sources

Exploratory

crystallographic structure analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

An In-Depth Technical Guide to the Crystallographic Structure Analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Executive Summary For researchers, scientists, and drug development professionals, the precise d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Structure Analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Executive Summary

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. It provides the ultimate evidence of molecular connectivity, stereochemistry, and conformation, which are critical determinants of biological activity. This guide presents a comprehensive, in-depth walkthrough of the core process for the structural elucidation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a molecule incorporating the pharmacologically significant piperidine scaffold.[1]

As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each protocol in the fundamental principles of chemical synthesis and X-ray crystallography. The narrative is designed to be a self-validating system, where the logic of each stage—from synthesis and crystallization to data refinement and structural validation—provides a clear and authoritative framework for researchers. By following this guide, professionals in the field can understand not just how to determine a crystal structure, but why each step is critical for achieving a chemically accurate and defensible final model.

The Chemical and Therapeutic Context: Rationale for Structural Analysis

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a versatile anchor for diverse substituents.[1] When combined with a pyridyl group and an N-phenyl carboxamide, as in the title compound, the molecule presents a rich array of potential hydrogen bond donors and acceptors, hydrophobic regions, and defined stereochemistry. These features make it a compelling candidate for interacting with biological targets.

However, computational models alone are insufficient. The subtle interplay of steric and electronic effects governs the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat), the rotational barriers of the aromatic substituents, and the intramolecular hydrogen bonding landscape. Only single-crystal X-ray diffraction (SCXRD) can provide unambiguous, high-resolution data to definitively answer these structural questions, thereby informing rational drug design, understanding structure-activity relationships (SAR), and securing intellectual property.[2]

The Foundational Stage: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging and time-consuming aspect of the entire process.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide can be achieved via the reaction of the parent amine, 2-(pyridin-3-yl)piperidine, with phenyl isocyanate. This reaction is typically clean and high-yielding.

Synthesis_Workflow A 2-(pyridin-3-yl)piperidine D Reaction Mixture A->D B Phenyl Isocyanate B->D C Anhydrous Solvent (e.g., Dichloromethane) C->D E Aqueous Workup & Purification (Column Chromatography) D->E Stir at RT F N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (>98% Purity) E->F

Caption: Proposed synthetic workflow for the target compound.

Protocol: Single-Crystal Growth by Slow Evaporation

The goal of crystallization is to allow molecules to transition from the disordered state of a solution to a highly ordered, repeating lattice. Slow evaporation is a robust method for achieving this.

Causality: The choice of solvent is critical. An ideal solvent system is one in which the compound is moderately soluble. If solubility is too high, the solution will become supersaturated too slowly or not at all; if too low, the compound will precipitate as an amorphous powder or microcrystals. A binary solvent system (e.g., a good solvent like ethanol mixed with a poor solvent like water) often provides the necessary fine control over the evaporation and saturation rates.

Step-by-Step Protocol:

  • Preparation: Dissolve 10-20 mg of the purified compound in the minimum amount of a "good" solvent (e.g., ethanol, acetone, or dichloromethane) in a clean, small vial.

  • Inducing Supersaturation: To this solution, add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation.

  • Clarification: Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation of the more volatile solvent.

  • Growth: Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in size) are observed, they can be harvested for analysis.

Data Acquisition: Single-Crystal X-ray Diffraction

With a suitable crystal, the next step is to measure how it diffracts X-rays, which will provide the raw data for structure determination.

Experimental Rationale

The experiment is performed using a modern diffractometer equipped with a focused X-ray source (commonly Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is mounted on a goniometer and maintained at a low temperature (typically 100 K) using a cryostream.

Expertise Insight: Low-temperature data collection is crucial for several reasons. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also reduces radiation damage to the crystal, which is particularly important for organic compounds.

Protocol: X-ray Data Collection
  • Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in the nitrogen cryostream.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used by the control software to determine the dimensions and angles of the unit cell (the basic repeating block of the crystal lattice) and to assign the crystal system and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimal strategy (a series of scans through different angles, such as ω and φ) to measure the intensity of a complete and redundant set of unique reflections. A typical data collection for a small molecule may take a few hours.

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves integrating the intensity of each reflection spot, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction. The output is a reflection file (with extension .hkl) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.

The Core Analysis: Structure Solution and Refinement

This is the computational heart of crystallography, where the measured diffraction data are transformed into a 3D atomic model.

The Phase Problem and Its Solution

While we can measure the intensities of the diffracted X-rays, we lose the phase information. This is the famous "phase problem" in crystallography. For small molecules, this is typically solved using Direct Methods or, more recently, Intrinsic Phasing algorithms, as implemented in programs like SHELXT. These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

Structure_Solution_Workflow A Diffraction Data (hkl file) B Structure Solution (SHELXT) 'Direct Methods' A->B C Initial Electron Density Map B->C D Initial Model Building (Assigning Atoms) C->D E Structure Refinement (SHELXL) Least-Squares Minimization D->E F Difference Fourier Map (Finds Missing/Misplaced Atoms) E->F Calculate G Refined Atomic Model (Coordinates, ADPs) E->G Convergence F->E Feedback to Improve Model H Final Model Validation (checkCIF) G->H

Caption: Workflow from diffraction data to a validated 3D model.

Protocol: Structure Solution and Refinement

This protocol uses the widely accepted SHELX suite of programs, often within a graphical interface like Olex2.

  • Data Import: The reflection file (.hkl) and an instrument file (.ins or .res) containing cell parameters and chemical formula are loaded into the software.

  • Structure Solution: The structure is solved using SHELXT. For a typical organic molecule, this is often an automated process that provides an excellent initial model of the heavier atoms (C, N, O).

  • Initial Refinement: The initial model is refined against the experimental data using SHELXL. This involves least-squares minimization, optimizing the atomic positions and their anisotropic displacement parameters (ADPs), which model thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial maps but can be placed using geometric constraints (e.g., AFIX instructions in SHELXL) and refined using a riding model. This is a chemically sensible and robust approach.

  • Iterative Refinement: The model is refined iteratively. After each cycle, a difference Fourier map is calculated, which shows regions of excess or deficient electron density, highlighting misplaced atoms or missing hydrogens. The model is adjusted, and the process is repeated until convergence is reached (i.e., the shifts in atomic parameters are negligible).

  • Finalization: Once the model is complete and chemically sensible, a final refinement cycle is performed to generate the final crystallographic information file (CIF) and other output files.

Data Presentation: Crystallographic Table

The final refined model is summarized in a standard crystallographic table. The data below are representative values for a molecule of this type and size.

ParameterValue
Chemical FormulaC₁₇H₁₉N₃O
Formula Weight281.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]10.5, 8.5, 15.0
α, β, γ [°]90, 95.5, 90
Volume [ų]1780
Z (Molecules/Unit Cell)4
Temperature [K]100(2)
Radiation [Å]Mo Kα (λ = 0.71073)
Reflections Collected15500
Independent Reflections4100 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-Fit (GooF)1.05
CCDC Deposition Number(To be assigned upon deposition)

Structural Interpretation, Validation, and Deposition

A solved structure is not the end of the analysis. The final steps involve interpreting the chemical information, validating its quality, and sharing it with the scientific community.

Analysis of Molecular and Supramolecular Features
  • Conformation: The primary focus would be on the conformation of the six-membered piperidine ring. It is expected to adopt a stable chair conformation. Key torsion angles along the ring's backbone would be analyzed to confirm this.

  • Relative Stereochemistry: The analysis would confirm the relative orientation of the pyridyl group at the C2 position.

  • Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this molecule, one would expect to find N-H···O=C hydrogen bonds linking the carboxamide groups of adjacent molecules, potentially forming dimers or chains.[3] Additionally, π-π stacking interactions between the phenyl and/or pyridyl rings could play a role in stabilizing the crystal lattice.

Validation and Data Deposition
  • Trustworthiness through Validation: The final CIF file must be subjected to validation using the International Union of Crystallography's checkCIF service. This program runs hundreds of checks on the geometric and crystallographic data to flag potential issues or inconsistencies, ensuring the model is robust and adheres to established standards. Key metrics like the R-factors (measuring the agreement between the model and data) and the Goodness-of-Fit should be low.

  • Authoritative Grounding via Deposition: For the results to be considered authoritative and accessible, the crystallographic data (including the CIF and structure factors) must be deposited with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6] Upon deposition, a unique CCDC number is assigned, which allows any researcher to freely access and visualize the structural data.

Conclusion

The crystallographic analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a multi-stage process that demands both experimental skill and computational rigor. It begins with the chemical synthesis of high-purity material, proceeds through the delicate art of single-crystal growth, and culminates in the precise measurement and interpretation of X-ray diffraction data. Each step is a self-validating system built on decades of scientific principles. The resulting three-dimensional model is not merely a picture but a detailed blueprint of the molecule at the atomic level, providing invaluable, unambiguous insights that are essential for advancing modern drug discovery and development programs.

References

  • BenchChem. (2025).
  • Sampath, et al.
  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • IUCr Journals. (2021). Crystal structures of two alanylpiperidine analogues.
  • Al-Majid, A. M., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • Sampson, J. H., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.
  • Li, X. (2023).
  • Xu, X., Hoogenboom, R., & Van Hecke, K. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC.
  • ChemDiv. 2-(pyridin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carbothioamide.
  • Eastham, K., et al. (2024). CCDC 2323924: Experimental Crystal Structure Determination.
  • ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.
  • Cambridge Crystallographic Data Centre.
  • MDPI. (2023).
  • Kondrashov, M., et al. (2015). Crystal structure of (piperidine-1-carbodithioato-κS,S)[2-(pyridin-2-yl)phenyl-κC,N]palladium(II).
  • Sharlow, E. R., et al. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • PubChemLite. N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride (C11H15N3O).
  • Lin, W., et al. (2023). CCDC 2179030: Experimental Crystal Structure Determination.

Sources

Foundational

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide: A Comprehensive Guide to Blood-Brain Barrier Permeability Profiling

An In-Depth Technical Whitepaper on CNS Multiparameter Optimization and Experimental Permeability Workflows Executive Summary N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide represents a highly specialized structural e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on CNS Multiparameter Optimization and Experimental Permeability Workflows

Executive Summary

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide represents a highly specialized structural evolution of the minor tobacco alkaloid anabasine[1]. While the parent compound readily crosses the blood-brain barrier (BBB) to act as a nicotinic acetylcholine receptor (nAChR) agonist[2], its basic secondary amine limits passive diffusion efficiency and drives orthosteric toxicity. By converting the piperidine nitrogen into a neutral N-phenyl carboxamide (urea), researchers fundamentally alter the molecule's physicochemical properties[3]. This whitepaper details the structural rationale, predictive Multiparameter Optimization (MPO), and self-validating experimental workflows required to profile the BBB permeability of this novel neurotherapeutic scaffold.

Structural and Physicochemical Rationale

The causality behind this specific structural modification is rooted in overcoming the pharmacokinetic liabilities of basic amines in CNS drug discovery.

  • Amine Neutralization: Anabasine possesses a highly basic piperidine nitrogen (pKa ~9.0), meaning it is predominantly ionized (>95%) at physiological pH (7.4). Ionized species exhibit poor passive transcellular diffusion across the lipophilic endothelium of the BBB. The carboxamide substitution creates a urea linkage, rendering the nitrogen neutral at pH 7.4. This eliminates the protonated state, preventing electrostatic repulsion at the membrane surface.

  • Lipophilicity Enhancement: The addition of the phenyl ring significantly increases the partition coefficient (LogP), driving the thermodynamic partition of the molecule into the endothelial lipid bilayer.

  • Target Shifting: Removing the basic amine disrupts the classical cation- π interaction required for orthosteric nAChR binding. This structural shift transforms the compound into a prime candidate for alternative CNS targets, such as sigma receptors or allosteric modulatory sites[4].

  • Efflux Liability: While the phenylurea motif enhances passive permeability, it simultaneously introduces hydrogen bond donors (HBD) and acceptors (HBA) that act as classic recognition motifs for P-glycoprotein (P-gp), the primary active efflux transporter at the BBB[5].

Predictive CNS Multiparameter Optimization (MPO)

Before initiating in vitro assays, theoretical physicochemical profiling is mandatory to ensure the compound aligns with CNS MPO desirability scores. Table 1 summarizes the dramatic shift in properties from the parent alkaloid to the urea derivative.

Physicochemical PropertyAnabasine (Parent Scaffold)N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamideImpact on BBB Permeability Mechanics
Molecular Weight 162.23 g/mol 281.36 g/mol Remains < 400 Da; optimal for CNS penetration.
Calculated LogP ~1.2~3.1Increased lipophilicity drives passive diffusion.
Ionization (pH 7.4) >95% Cationic>99% NeutralNeutral state prevents electrostatic membrane repulsion.
Polar Surface Area 24.3 Ų~42.0 ŲWell below the < 90 Ų threshold for CNS drugs.
HBD / HBA 1 / 21 / 2Low hydrogen bonding favors desolvation and membrane entry.

Table 1: Physicochemical comparison demonstrating the MPO advantages of the carboxamide substitution.

Experimental Methodologies for BBB Permeability Profiling

To empirically validate the theoretical MPO, a self-validating cascade of in vitro and in vivo protocols must be executed.

Protocol A: High-Throughput PAMPA-BBB Assay (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored specifically for the BBB isolates passive diffusion mechanics without the confounding variable of active transport[6].

  • Membrane Preparation: Dissolve porcine polar brain lipid (PBL) in a 3:1 mixture of n-hexane and n-dodecane to a concentration of 10% w/v. Causality: The use of PBL is critical as it accurately mimics the specific lipid microenvironment and cholesterol ratios of brain endothelial cells[7].

  • Coating: Apply 4 μL of the PBL solution to the PVDF filter membrane of the donor plate to establish the artificial lipid bilayer.

  • Incubation: Add the compound (diluted in iso-pH PBS, pH 7.4, with 5% DMSO to maintain solubility) to the donor wells. Fill acceptor wells with standard PBS. Incubate at 37°C for 4 hours[6].

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol B: Transcellular Permeability & Efflux Profiling (MDCK-MDR1)

Because the phenylurea group is a known P-gp substrate liability, passive diffusion data must be contextualized against active efflux[8].

  • Cell Culture: Seed Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) onto Transwell inserts[9]. Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² to ensure tight junction integrity[10].

  • Bidirectional Dosing: Apply the compound to the apical (A) chamber to measure A→B flux (simulating blood-to-brain), and to the basolateral (B) chamber to measure B→A flux (simulating brain-to-blood)[9].

  • Efflux Calculation: Calculate the Efflux Ratio (ER) using the formula: ER=Papp​(B→A)/Papp​(A→B) .

  • Validation: An ER > 2.0 indicates active P-gp efflux[11]. To self-validate the assay, co-administer a known P-gp inhibitor (e.g., Elacridar or Tariquidar); if the efflux is P-gp specific, the ER will drop to ~1.0.

Protocol C: In Vivo Unbound Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

Total brain concentration ( Kp​ ) is often misleading due to non-specific binding to brain lipids. The true metric of BBB permeability and target engagement is the unbound partition coefficient ( Kp,uu,brain​ )[10].

  • Administration: Administer the compound intravenously to male Sprague-Dawley rats at a steady-state infusion rate.

  • Sampling: Harvest blood and brain tissue at steady state. Homogenize the brain tissue in a 1:3 ratio with PBS.

  • Equilibrium Dialysis: Dialyze plasma and brain homogenate against PBS for 4 hours at 37°C to determine the fraction unbound in plasma ( fu,p​ ) and fraction unbound in brain ( fu,b​ ).

  • Calculation: Calculate the final value using Kp,uu,brain​=Cplasma,total​×fu,p​Cbrain,total​×fu,b​​ . A value approaching 1.0 indicates free equilibration across the BBB without net efflux restriction.

Mechanistic Permeability & Efflux Signaling

Workflow Step1 Compound Synthesis & Physicochemical Profiling Step2 In Vitro PAMPA-BBB (Passive Permeability) Step1->Step2 Step3 MDCK-MDR1 Assay (P-gp Efflux Ratio) Step2->Step3 Step3->Step1 Efflux Ratio > 2.0 (Structural Optimization) Step4 In Vivo Microdialysis (Kp,uu,brain Determination) Step3->Step4 Efflux Ratio < 2.0 Decision Go/No-Go for CNS Efficacy Models Step4->Decision

Fig 1: Stepwise experimental workflow for evaluating BBB permeability and P-gp efflux liability.

BBB_Pathway Blood Blood Compartment (Free Compound) Endothelial Brain Endothelial Cell (Apical Membrane) Blood->Endothelial Passive Diffusion (High LogP) Cytosol Intracellular Cytosol Endothelial->Cytosol Transcellular Transport Brain Brain Parenchyma (Target Engagement) Cytosol->Brain Basolateral Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Cytosol->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Fig 2: Mechanistic pathway of transcellular BBB diffusion vs. P-gp mediated active efflux.

References
  • Title: Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy Source: ACS Publications URL: [Link][2]

  • Title: Potential state-selective hydrogen bond formation can modulate activation and desensitization of the α7 nicotinic acetylcholine receptor Source: National Institutes of Health (NIH) URL: [Link][3]

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors Source: National Institutes of Health (NIH) URL: [Link][4]

  • Title: In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class Source: National Institutes of Health (NIH) URL: [Link][5]

  • Title: Tuning the predictive capacity of the PAMPA-BBB model Source: ResearchGate (European Journal of Pharmaceutical Sciences) URL: [Link][6]

  • Title: Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction Source: European Journal of Pharmaceutical Sciences URL: [Link][7]

  • Title: Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp Source: National Institutes of Health (NIH) URL: [Link][10]

  • Title: Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers Source: ResearchGate URL: [Link][8]

  • Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link][9]

  • Title: Comparison of efflux ratios between NIH MDR1-MDCKI and our current MDR1-MDCKII cells Source: ResearchGate URL: [Link][11]

Sources

Exploratory

baseline toxicity profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in animal models

An In-Depth Technical Guide to Establishing the Baseline Toxicity Profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in Animal Models Abstract This technical guide provides a comprehensive framework for establi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing the Baseline Toxicity Profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in Animal Models

Abstract

This technical guide provides a comprehensive framework for establishing the baseline in vivo toxicity profile of the novel chemical entity, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. The structural motifs, including a piperidine ring, a pyridine moiety, and an N-phenyl carboxamide group, suggest potential central nervous system (CNS) activity and necessitate a thorough, multi-system toxicological evaluation. This document is intended for researchers, toxicologists, and drug development professionals, offering a first-principles approach to designing and executing a robust preclinical safety assessment. We will detail the rationale behind experimental choices, present standardized protocols, and illustrate how to synthesize diverse data streams into a coherent and predictive toxicity profile, in alignment with international regulatory guidelines.

Introduction and Rationale

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a novel molecule with a chemical structure that warrants careful toxicological scrutiny before any potential therapeutic development. The piperidine scaffold is a common feature in many CNS-active drugs, while the pyridine ring can influence metabolic pathways and potential target organ toxicities. The N-phenyl carboxamide linkage introduces further metabolic and pharmacokinetic considerations.

Given the absence of public-domain toxicological data for this specific compound, a de novo baseline toxicity profile is required. This process is not merely a checklist of assays but a strategic investigation designed to unmask potential liabilities, define a safe starting dose for first-in-human studies, and identify target organs of toxicity. Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH M3(R2), which provides a framework for nonclinical safety studies.

Strategic Framework for Toxicity Assessment

The assessment follows a tiered, logical progression from in vitro screening to in vivo systemic evaluation. This strategy allows for early identification of major liabilities and informs the design of more complex, longer-term studies.

G cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: In Vivo Acute & Dose-Ranging cluster_2 Phase 3: Systemic Toxicity & Safety A In Silico Prediction (e.g., DEREK, TOPKAT) E Acute Toxicity Study (Rodent, e.g., OECD 423) A->E B In Vitro Cytotoxicity (e.g., HepG2, HEK293) B->E C hERG Channel Assay H Safety Pharmacology Core Battery (CNS, CV, Respiratory) C->H D AMES Test (Mutagenicity) I Genetic Toxicology (In vivo Micronucleus) D->I F Dose Range-Finding (7-14 days) E->F G Repeat-Dose Toxicity (Rodent & Non-Rodent, 28-90 days) F->G G->H G cluster_0 Study Setup cluster_1 In-Life Monitoring cluster_2 Terminal Endpoints (Day 29) A Species: Sprague-Dawley Rat (10/sex/group) C Dosing: Daily Oral Gavage for 28 Days A->C B Dose Groups: Vehicle, Low, Mid, High B->C D Daily Clinical Observations C->D E Weekly Body Weights & Food Consumption C->E F Ophthalmology (Pre-test & Week 4) C->F G Functional Observation Battery (FOB) (Pre-test & Week 4) C->G H Blood Collection: Clinical Chemistry & Hematology J Gross Necropsy & Organ Weights H->J I Urinalysis I->J K Histopathology (Comprehensive tissue list) J->K

Figure 2: Workflow for a 28-day repeat-dose toxicity study.

Protocol Details:

  • Dose Selection: Doses should be selected based on the acute and dose-ranging studies. The high dose should elicit some toxicity but not mortality. The low dose should be a multiple of the anticipated therapeutic dose and ideally show no toxicity (the potential NOAEL).

  • Clinical Pathology: At termination, blood samples are collected for hematology (e.g., CBC, differential) and clinical chemistry (e.g., ALT, AST, BUN, creatinine) to assess liver, kidney, and general systemic health.

  • Histopathology: A comprehensive list of tissues is collected at necropsy, preserved, processed, and examined microscopically by a board-certified veterinary pathologist. This is the definitive endpoint for identifying target organs.

    • Self-Validation: The inclusion of both sexes and a vehicle control group is critical. All pathological findings are compared to the concurrent controls to distinguish compound-related effects from spontaneous background pathology.

Data Synthesis and Profile Summary

The final toxicity profile is a consolidation of all data streams. Quantitative data should be summarized for clarity.

Table 1: Hypothetical Summary of 28-Day Toxicity Findings in Rats

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Body Weight Gain (g) 110 ± 12105 ± 1485 ± 15*60 ± 18
ALT (U/L) 45 ± 848 ± 10150 ± 35450 ± 90
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
Liver Weight (g) 12.5 ± 1.113.0 ± 1.316.8 ± 1.920.1 ± 2.5**
Key Histopathology No FindingsNo FindingsMinimal Centrilobular HypertrophyModerate Centrilobular Hypertrophy & Single Cell Necrosis
NOAEL (mg/kg/day) -10 --

*p<0.05, **p<0.01 vs. Vehicle Control

Conclusion and Forward-Looking Statement

This guide outlines a scientifically rigorous and regulatory-compliant strategy for defining the baseline toxicity profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. By integrating in vitro screening with comprehensive in vivo studies in two species, this framework is designed to thoroughly identify potential hazards, characterize dose-response relationships, and establish a NOAEL. The resulting profile is the foundational dataset upon which all future clinical development and risk assessment will be built, ensuring a data-driven approach to drug safety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138662916, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide". PubChem, [Link].

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Solubilization of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide for Cell-Based Assays

Introduction The successful execution of cell-based assays hinges on the effective and consistent delivery of test compounds to the in vitro biological system. N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful execution of cell-based assays hinges on the effective and consistent delivery of test compounds to the in vitro biological system. N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a molecule possessing multiple aromatic rings (phenyl, pyridin) and a piperidine core, is characteristic of many modern small molecule libraries. Its structure suggests limited aqueous solubility, presenting a significant challenge for researchers. Simple dissolution in aqueous culture media can lead to precipitation, resulting in inaccurate concentration-response data and non-reproducible experimental outcomes.

This document provides a comprehensive guide for the solubilization of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. We will move beyond a single method, establishing a logical workflow that begins with the standard use of Dimethyl Sulfoxide (DMSO) and progresses to advanced strategies for particularly challenging scenarios. The causality behind each step is explained to empower researchers to make informed decisions tailored to their specific experimental context.

Understanding the Challenge: Physicochemical Profile

While specific experimental solubility data for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is not widely published, its constituent chemical moieties provide strong indicators of its likely behavior. The presence of a phenyl group and a piperidine ring contributes to its hydrophobicity.[1] Consequently, it is predicted to be poorly soluble in water and saline-based buffers.

The primary strategy for such compounds is to leverage a "like dissolves like" approach by using a water-miscible organic solvent to create a high-concentration stock solution, which can then be diluted to a final working concentration in the aqueous cell culture medium.[2]

Primary Solubilization Strategy: High-Concentration Stock in DMSO

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of nonpolar compounds for biological assays due to its broad dissolving power and miscibility with aqueous media.[2][3]

Rationale for Using DMSO
  • Versatility: DMSO can dissolve a wide range of both polar and nonpolar compounds.

  • Cell Permeability: It is known to readily penetrate cell membranes, which can aid in the delivery of the dissolved compound into the cell.[4]

  • Established Protocols: Its use is well-documented, and its effects on most cell lines at low concentrations are well-characterized.[5][6]

Workflow for DMSO Stock Preparation

cluster_workflow Figure 1: DMSO Stock Preparation Workflow start Start: Solid Compound weigh 1. Accurately weigh compound start->weigh transfer 2. Transfer to a sterile, appropriate vial weigh->transfer add_dmso 3. Add calculated volume of cell culture-grade DMSO transfer->add_dmso dissolve 4. Dissolve completely (Vortex, Sonicate, Gentle Warmth) add_dmso->dissolve aliquot 5. Aliquot into single-use tubes to avoid freeze-thaw cycles dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end cluster_mechanism Figure 2: Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound plus + complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex plus->complex water Aqueous Solution complex->water

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble complex.

Protocol: Preparation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Rationale: HP-β-CD is frequently used due to its high aqueous solubility and low toxicity in cell culture systems compared to unmodified β-cyclodextrin. [7] Materials:

  • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Cell culture-grade water or desired buffer (e.g., PBS) [8][9]* Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in cell culture-grade water (e.g., 10-40% w/v). Warm the solution slightly (40-50°C) to aid dissolution.

  • Add Compound: While stirring the HP-β-CD solution, slowly add the powdered N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this may need to be optimized.

  • Complexation: Allow the mixture to stir at room temperature for 1-24 hours. The time required for complete complexation can vary.

  • Sterilization: Once the compound is fully dissolved and the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.

  • Storage & Use: Store the complex solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. This solution can now be diluted directly into your cell culture medium.

Essential Validation: The Self-Validating System

Regardless of the solubilization method, the protocol's trustworthiness must be confirmed within your specific experimental system. This involves rigorous controls.

Decision-Making & Validation Workflow

cluster_validation Figure 3: Solubilization and Validation Workflow start Start: Dissolve Compound attempt_dmso Attempt Primary Strategy: Dissolve in 100% DMSO start->attempt_dmso dilute Dilute to working conc. in aqueous medium attempt_dmso->dilute check_precip Visually inspect for precipitation dilute->check_precip alt_strategy Use Advanced Strategy: e.g., Cyclodextrin check_precip->alt_strategy Yes run_assay Proceed with Cell-Based Assay check_precip->run_assay No alt_strategy->dilute vehicle_control CRITICAL STEP: Run parallel vehicle control (e.g., medium + final conc. of DMSO) run_assay->vehicle_control cytotox_assay CRITICAL STEP: Perform cytotoxicity assay with vehicle alone run_assay->cytotox_assay end End: Validated Results vehicle_control->end cytotox_assay->end

Caption: A decision tree for selecting and validating a solubilization protocol.

  • Vehicle Control: Every experiment must include a "vehicle control" group. This group is treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) or solubilizing agent (e.g., HP-β-CD in media) as the compound-treated groups. This is essential to confirm that any observed biological effect is due to the compound and not the solvent. [10]2. Cytotoxicity Test: Before initiating a large-scale experiment, test the chosen vehicle concentration on your cells for the planned duration of the assay. Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to ensure the vehicle is not causing toxicity that could confound your results. [6]3. Visual Inspection: Always visually inspect the diluted compound in the final culture medium under a microscope. Look for signs of precipitation or crystallization, which indicates the compound is not fully solubilized at that concentration. [2]

Conclusion

The solubilization of hydrophobic compounds like N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a foundational and critical step for generating reliable data in cell culture assays. By starting with a standardized DMSO-based protocol and understanding the causes of potential failure, researchers can systematically troubleshoot solubility issues. The use of advanced techniques like cyclodextrin complexation provides a powerful alternative for challenging molecules. Ultimately, the implementation of rigorous vehicle controls and validation steps is non-negotiable and ensures the scientific integrity of the experimental results.

References

  • Fenyvesi, É., et al. (2026). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Sci. Pharm. Available from: [Link]

  • ServiceBio. (n.d.). DMSO Cell Culture Grade. Available from: [Link]

  • Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Sci. Pharm. Available from: [Link]

  • Corning. (n.d.). Corning® 250 mL DMSO (Dimethyl Sulfoxide). Available from: [Link]

  • Li, Y., et al. (2016). Thermoresponsive Delivery of Paclitaxel by β-Cyclodextrin-Based Poly(N-isopropylacrylamide) Star Polymer via Inclusion Complexation. Biomacromolecules. Available from: [Link]

  • Holen, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available from: [Link]

  • Gîrleanu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? Available from: [Link]

  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Available from: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Available from: [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Available from: [Link]

  • Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. The developed reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control, purity assessment, and stability testing in pharmaceutical research and development. The narrative explains the scientific rationale behind the strategic choices made during method development, from mobile phase selection to validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a heterocyclic compound incorporating pyridine and piperidine moieties, structural motifs prevalent in a wide range of pharmacologically active agents.[4][5] The precise and reliable quantification of such molecules is paramount for ensuring product quality, from early-stage drug discovery and process development to final product formulation and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision.[1]

This document provides a comprehensive guide to developing and validating a stability-indicating HPLC-UV method for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[6][7][8] The protocols herein are designed to be self-validating, incorporating system suitability checks and a full validation workflow as mandated by regulatory bodies.

Method Development and Optimization: A Rationale-Driven Approach

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide contains a basic pyridine ring (pKa ~5-6) and hydrophobic phenyl and piperidine groups, suggesting moderate polarity.[9][10] These features guide the logical selection of the chromatographic parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, logP, UV Spectrum) Column Column Selection (e.g., C18, Phenyl) Analyte->Column Guides phase chemistry Wavelength Wavelength Selection (UV Scan for λmax) Analyte->Wavelength Determines λmax MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Influences solvent choice Gradient Gradient Optimization MobilePhase->Gradient Initial conditions Wavelength->Gradient FlowTemp Flow Rate & Temperature Gradient->FlowTemp Refine separation PeakShape Peak Shape Improvement (pH, Buffer Tuning) FlowTemp->PeakShape Fine-tune resolution SST System Suitability (SST Definition) PeakShape->SST Establish criteria Validation Method Validation (ICH Q2(R1)) SST->Validation Pre-validation check FinalMethod Final Method Protocol Validation->FinalMethod Verified procedure

Caption: Workflow for rational HPLC-UV method development.

Stationary Phase Selection

For moderately polar compounds, reversed-phase chromatography is the most effective separation mode. A C18 (octadecylsilane) column is the industry standard and serves as an excellent starting point due to its wide applicability and hydrophobic retention mechanism.[11][12] The selection is based on providing sufficient retention for the analyte while allowing for elution with a practical mobile phase composition. For this method, a high-purity, silica-based C18 column was chosen to minimize silanol interactions and improve peak symmetry.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal retention, selectivity, and peak shape.[13][14]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and has a lower UV cutoff wavelength (~190 nm), which is advantageous for detecting impurities at low wavelengths.[15]

  • Aqueous Phase and pH Control: The basic nature of the pyridine moiety necessitates pH control to ensure a consistent ionization state and prevent peak tailing. By setting the mobile phase pH to approximately 3.0, which is more than two units below the analyte's pKa, the pyridine nitrogen is consistently protonated.[16][17] This suppresses interactions with residual free silanols on the column surface, leading to sharp, symmetrical peaks. A 0.1% solution of formic acid in water is an effective and simple way to achieve this pH and is compatible with mass spectrometry if future LC-MS analysis is required.[17]

Detection Wavelength Selection

To determine the optimal wavelength for detection, a solution of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide was scanned using a diode-array detector (DAD) from 200 to 400 nm. The pyridine ring exhibits a characteristic UV absorbance maximum around 254-260 nm.[18][19] The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for the analyte.[20] If potential impurities lack this chromophore, a lower, more universal wavelength (e.g., 220 nm) might also be monitored. For this method, 258 nm was selected.

Detailed Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) was used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
System Suitability Test (SST)

Before initiating any sample analysis, the chromatographic system must pass the system suitability test. A minimum of five replicate injections of the Working Standard Solution (100 µg/mL) are performed.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][3][21]

ValidationComponents cluster_0 Assay & Impurity Tests cluster_1 Impurity Tests Only Validation ICH Q2(R1) Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[3] Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][7][22] The analyte was subjected to the following stress conditions:

  • Acid Hydrolysis: 100 µg/mL in 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 100 µg/mL in 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 100 µg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis using a DAD should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

The linearity was evaluated by analyzing five concentrations of the analyte ranging from 25 to 150 µg/mL (5 levels: 25, 50, 100, 125, 150 µg/mL).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Accuracy was determined by the spike-recovery method. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
% RSD ≤ 2.0% at each level
Precision
  • Repeatability (Intra-day): Six separate preparations of the standard solution (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst.

Precision TypeParameterAcceptance Criteria
Repeatability % RSD of Peak Area≤ 2.0%
Intermediate Precision % RSD of Peak Area≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)SST parameters must pass.
Column Temperature ± 2 °C (28 °C and 32 °C)SST parameters must pass.
Mobile Phase pH ± 0.2 unitsSST parameters must pass.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. The rationale-driven development process resulted in excellent chromatographic performance. The comprehensive validation, conducted in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. Its stability-indicating capability makes it an invaluable tool for quality control and regulatory submissions in the pharmaceutical industry.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Retrieved from [Link]

  • DPT Pharm. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Hindawi. (2016). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC. (2013). Mobile Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Chromatography Forum. (2012). How to select the UV wavelength for related substances?. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Retrieved from [Link]

Sources

Method

in vivo dosing protocols for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in murine models

An important initial step in the preclinical evaluation of any novel therapeutic agent is the establishment of robust and reproducible in vivo dosing protocols. This guide provides a comprehensive framework for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

An important initial step in the preclinical evaluation of any novel therapeutic agent is the establishment of robust and reproducible in vivo dosing protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, validate, and implement dosing regimens for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in murine models.

While specific, published in vivo dosing protocols for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide are not extensively documented in publicly available literature, this document synthesizes established principles from preclinical pharmacokinetics and toxicology, drawing on data from structurally related piperidine carboxamide derivatives to provide a scientifically rigorous guide. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous classes of pharmaceuticals, and its derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Compounds with a piperidine carboxamide scaffold have been investigated as potent and selective inhibitors for various targets, such as the malarial proteasome and Anaplastic Lymphoma Kinase (ALK).[4][5]

This application note will guide the user through the logical progression of studies required to characterize the in vivo behavior of a novel compound like N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, from initial formulation to the design of efficacy studies.

Part 1: Pre-clinical Characterization and Formulation

Before any in vivo dosing can commence, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge informs the selection of an appropriate vehicle for administration, which is critical for ensuring consistent bioavailability and minimizing vehicle-induced toxicity.

Physicochemical Assessment

A critical first step is to determine the solubility and stability of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

  • Solubility Profiling: Test the solubility of the compound in a panel of pharmaceutically acceptable vehicles. This typically includes aqueous vehicles (e.g., sterile water, saline, phosphate-buffered saline) and organic co-solvents or surfactants (e.g., DMSO, ethanol, PEG400, Tween® 80, Cremophor® EL).

  • Stability Analysis: The stability of the compound in the chosen vehicle should be assessed over the expected duration of the experiment. This can be done by preparing the formulation and analyzing its concentration and purity at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC.

Vehicle Selection and Formulation Protocol

The goal is to develop a formulation that is safe, non-toxic, and capable of solubilizing the compound at the required concentrations.

Protocol: Preparation of a Dosing Formulation

  • Define Target Concentration: Based on in vitro efficacy data (e.g., IC50 values), estimate a target concentration range for in vivo studies.

  • Select Vehicle System: Based on solubility profiling, select a primary vehicle. For many small molecules, a multi-component system is often necessary. A common starting point is a mixture of DMSO, PEG400, and saline.

  • Step-by-Step Preparation (Example Formulation): a. Weigh the required amount of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in a sterile, conical tube. b. Add a small volume of a solubilizing agent, such as DMSO, to dissolve the compound completely. Vortex or sonicate briefly if necessary. c. Sequentially add other co-solvents, such as PEG400 or Tween® 80, mixing thoroughly after each addition. d. Finally, add the aqueous component (e.g., sterile saline or PBS) dropwise while vortexing to prevent precipitation. e. Visually inspect the final formulation for clarity and any signs of precipitation.

  • pH and Osmolality: For intravenous administration, ensure the final formulation has a pH and osmolality that are physiologically compatible to prevent hemolysis and irritation.

  • Sterility: If required, sterile filter the final formulation through a 0.22 µm filter.

Part 2: Foundational In Vivo Studies

With a stable formulation, the next phase involves determining the compound's safety profile and pharmacokinetic behavior in mice. These studies are prerequisites for designing meaningful efficacy experiments.

Maximum Tolerated Dose (MTD) Study

The MTD study is an acute, single-dose escalation study designed to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use a small cohort size (n=2-3 mice per group, mixed gender initially).

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds. A common starting point is 1-5 mg/kg. Subsequent dose levels should be escalated using a defined progression, such as a modified Fibonacci sequence.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Include a vehicle-only control group.

  • Monitoring and Observations:

    • Clinical Signs: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and grooming.

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.

ParameterObservation ScheduleKey Indicators of Toxicity
Clinical Signs Continuously for 4h, then twice daily for 7-14 daysLethargy, ruffled fur, hunched posture, ataxia, labored breathing
Body Weight Daily for 7-14 days>15% loss from baseline
Mortality Twice daily for 7-14 daysAny death is considered a dose-limiting toxicity
Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This information is crucial for selecting an appropriate dosing frequency.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model and Dosing: Use a standard mouse strain (n=3-4 mice per time point). Administer a single dose of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide at a dose well below the MTD (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-dose. For oral administration, typical time points might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescriptionImportance for Dosing Protocol Design
Cmax Maximum observed plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeKey determinant of dosing frequency to maintain therapeutic levels.

Part 3: Designing Efficacy Study Dosing Protocols

The data from the MTD and PK studies provide the empirical basis for designing a rational, multi-dose regimen for efficacy studies.

Workflow for Protocol Design

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Protocol Design cluster_2 Phase 3: Execution A In Vitro Efficacy (e.g., IC50) B Formulation Development A->B C Maximum Tolerated Dose (MTD) Study B->C D Pharmacokinetic (PK) Study C->D Select sub-toxic dose E Select Dose Levels (e.g., MTD/2, MTD/4) D->E F Determine Dosing Frequency (Based on PK half-life) D->F H In Vivo Efficacy Study (e.g., Tumor Xenograft Model) E->H F->H G Define Study Duration (Based on disease model) G->H

Caption: Workflow for designing an in vivo efficacy study protocol.

Dose Level Selection

Based on the MTD, select at least two to three dose levels for the efficacy study. A common approach is to use fractions of the MTD, for example:

  • High Dose: ~75% of the MTD

  • Mid Dose: ~30-50% of the MTD

  • Low Dose: ~10-20% of the MTD

This range helps in establishing a dose-response relationship.

Dosing Frequency and Duration

The dosing frequency is primarily determined by the compound's half-life (t1/2) from the PK study.

  • If t1/2 is long (e.g., >12 hours) , once-daily (QD) dosing may be sufficient.

  • If t1/2 is short (e.g., 2-4 hours) , twice-daily (BID) dosing may be necessary to maintain therapeutic exposure above the target concentration (derived from in vitro IC50).

The duration of the study is dictated by the specific murine disease model being used (e.g., 21-28 days for a tumor xenograft model).

Part 4: Example Dosing Protocol for a Xenograft Model

This section provides a hypothetical, yet representative, protocol for evaluating N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in a murine subcutaneous xenograft model, assuming prior MTD and PK studies have been completed.

Hypothetical MTD and PK Data
  • MTD (single IP dose): 100 mg/kg

  • Plasma Half-life (t1/2): 6 hours

  • In Vitro IC50: 0.5 µM

Efficacy Study Design

G cluster_0 Study Groups (n=10 mice/group) cluster_1 Timeline G1 Group 1: Vehicle Control (IP, BID) G2 Group 2: Low Dose (10 mg/kg, IP, BID) G3 Group 3: Mid Dose (30 mg/kg, IP, BID) G4 Group 4: High Dose (60 mg/kg, IP, BID) T1 Day 0: Tumor Cell Implantation T2 Day 7: Tumor Volume ~100 mm³ Randomization & Dosing Start T1->T2 T3 Day 7-28: Daily Dosing (BID) Tumor & Weight Measurement (2x/week) T2->T3 T4 Day 28: Study Termination Tissue Collection T3->T4

Caption: Experimental design for a murine xenograft efficacy study.

Protocol:

  • Model: Athymic nude mice are inoculated subcutaneously with a relevant human cancer cell line.

  • Tumor Growth: Tumors are allowed to grow to an average size of approximately 100-150 mm³.

  • Randomization: Animals are randomized into four groups (n=10 per group).

  • Dosing Regimen:

    • Group 1 (Control): Vehicle, administered intraperitoneally (IP) twice daily (BID).

    • Group 2 (Low Dose): 10 mg/kg of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, IP, BID.

    • Group 3 (Mid Dose): 30 mg/kg, IP, BID.

    • Group 4 (High Dose): 60 mg/kg, IP, BID.

  • Monitoring:

    • Tumor volume and body weight are measured twice weekly.

    • Clinical observations are recorded daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21 days). Efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the vehicle control.

References

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2018). ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). MDPI. Available at: [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (2012). PMC. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). PubMed. Available at: [Link]

  • Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). PubMed. Available at: [Link]

  • Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice. (2014). Cellular and Molecular Biology. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

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Application

mass spectrometry fragmentation pattern of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Patterns for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Introduction: The Structural Challenge N-phenyl-2-(pyridin-3-yl)piperidine-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Patterns for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Introduction: The Structural Challenge

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a molecule of significant interest in medicinal chemistry and drug development, incorporating three key pharmacophores: a piperidine ring, a pyridine moiety, and an N-phenyl carboxamide group. The piperidine scaffold is a cornerstone in the design of numerous pharmaceuticals due to its conformational flexibility and ability to interact with biological targets.[1] The structural elucidation of such compounds is a critical step in drug discovery, quality control, and metabolite identification.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a premier analytical technique for this purpose. However, the complexity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, with its multiple potential sites for protonation and fragmentation, presents a unique challenge. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and offers an in-depth, mechanistically-driven interpretation of its fragmentation pattern. The insights presented herein are designed to empower researchers to confidently identify this molecule and its analogues in complex matrices.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for robust and reproducible analysis using a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument. The rationale behind parameter selection is to ensure soft ionization to preserve the precursor ion, followed by controlled fragmentation to generate a rich and informative product ion spectrum.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 0.5-1.0 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality Note: The addition of formic acid is crucial. It acidifies the solution, promoting the protonation of the basic nitrogen atoms (on the piperidine and pyridine rings) and ensuring efficient ionization in positive ion mode.[1]

Liquid Chromatography Parameters (Optional, for LC-MS/MS)
  • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)A soft ionization technique ideal for preventing premature fragmentation and maximizing the abundance of the protonated molecular ion.[2]
Ionization Mode Positive IonThe compound contains basic nitrogen atoms, which are readily protonated to form positive ions.[1]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion generation.
Drying Gas (N₂) Temp. 325 °CFacilitates solvent evaporation and desolvation of the ions.
Drying Gas (N₂) Flow 8 L/minEnsures complete desolvation without causing ion suppression.
Nebulizer Pressure 35 psiCreates a fine aerosol for efficient ionization.
MS1 Scan Range m/z 100-500A full scan to confirm the presence and isolation of the precursor ion ([M+H]⁺).
Precursor Ion (MS2) m/z 282.16The calculated protonated monoisotopic mass of the target compound.
Collision Gas ArgonAn inert gas used for efficient collision-induced dissociation (CID).
Collision Energy (CE) 15-35 eVA range should be tested. Lower CE reveals primary fragments, while higher CE induces further fragmentation, providing deeper structural detail.

Fragmentation Pathway Analysis: Decoding the Spectrum

Upon ESI, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide readily protonates to form the precursor ion [M+H]⁺ at m/z 282.16. The protonation is most likely to occur on the more basic piperidine nitrogen or the pyridine nitrogen. Tandem MS analysis of this precursor ion reveals several distinct and structurally informative fragmentation pathways.

Key Fragmentation Pathways

The fragmentation is dominated by cleavages around the highly functionalized piperidine ring and the carboxamide linker. These cleavages are driven by the formation of stable, resonance-stabilized fragment ions. The primary pathways include:

  • Formation of the Pyridinylmethyl Piperidine Ion (m/z 161.11): This major fragmentation route involves the cleavage of the amide C-N bond between the piperidine nitrogen and the carbonyl group. This results in the neutral loss of phenyl isocyanate (C₇H₅NO, 119.04 Da). This is a classic fragmentation pathway for N-aryl amides.[3] The resulting ion at m/z 161.11 represents the stable 2-(pyridin-3-yl)piperidine fragment.

  • Formation of the N-phenyl Carboxamide Acylium Ion (m/z 120.04): An alternative cleavage occurs at the C2-C(pyridin-3-yl) bond of the piperidine ring. This leads to the formation of a stable acylium ion containing the N-phenyl carboxamide piperidine structure at m/z 203.12, followed by subsequent ring fragmentation. A more direct and significant pathway involves the loss of the pyridin-3-yl group leading to characteristic ions.

  • Generation of the Pyridinium Ion (m/z 79.04): Cleavage of the bond between the piperidine and pyridine rings can lead to the formation of a protonated pyridine ion at m/z 80.05, or more commonly, subsequent fragmentation can generate the stable pyridinium cation at m/z 79.04. The presence of ions related to the pyridine moiety is a strong indicator for this part of the structure.[4]

  • Piperidine Ring Opening: Following initial ionization, alpha-cleavage adjacent to the piperidine nitrogen can initiate ring-opening pathways.[1] This leads to a series of lower mass fragments resulting from the sequential loss of small hydrocarbon units.

Summary of Predicted Fragment Ions

The table below summarizes the most probable and structurally significant fragment ions observed in the MS/MS spectrum of protonated N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

m/z (Observed)Elemental Formula (Ion)Δ ppmProposed Structure / Neutral Loss
282.1601C₁₇H₂₀N₃O⁺0[M+H]⁺ Precursor Ion
161.1073C₁₀H₁₃N₂⁺< 5[M+H - C₇H₅NO]⁺ (Loss of phenyl isocyanate)
120.0447C₇H₆NO⁺< 5[C₆H₅NCO+H]⁺ (Protonated phenyl isocyanate) or Phenylcarbamoyl cation
94.0651C₅H₆N⁺< 5[M+H - C₁₂H₁₄N₂O]⁺ (Protonated 3-vinylpyridine)
79.0444C₅H₅N⁺< 5Pyridinium Cation

Visualization of Fragmentation Pathways

To provide a clear visual representation of the logical relationships between the precursor and product ions, the primary fragmentation pathway is illustrated below using a directed graph.

G Precursor [M+H]⁺ m/z 282.16 C₁₇H₂₀N₃O⁺ NeutralLoss1 Neutral Loss - C₇H₅NO (Phenyl Isocyanate) Precursor->NeutralLoss1 Frag161 Fragment Ion m/z 161.11 C₁₀H₁₃N₂⁺ NeutralLoss2 Neutral Loss - C₅H₈ Frag161->NeutralLoss2 Frag79 Fragment Ion m/z 79.04 C₅H₅N⁺ Frag94 Fragment Ion m/z 94.07 C₆H₈N⁺ NeutralLoss3 Neutral Loss - CH₂N Frag94->NeutralLoss3 NeutralLoss1->Frag161 NeutralLoss2->Frag94 NeutralLoss3->Frag79

Caption: Proposed major fragmentation pathway for [M+H]⁺ of the target compound.

Conclusion

The mass spectral fragmentation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is systematic and predictable, governed by the fundamental principles of ion stability. The primary and most diagnostic fragmentation pathway involves the neutral loss of phenyl isocyanate from the precursor ion [M+H]⁺ (m/z 282.16) to yield a highly abundant fragment ion at m/z 161.11. Further fragmentation of this ion provides additional structural confirmation. The protocols and mechanistic interpretations provided in this note serve as a reliable guide for the identification and structural confirmation of this compound class, facilitating its analysis in complex research and development settings.

References

  • Schwarz, H., & Levsen, K. (1998). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. ResearchGate. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Nikiforov, A., & Varmuza, K. (2000). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]

  • Jackson, G., et al. (2019). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry, and computational chemistry. Journal of The American Society for Mass Spectrometry. [Link]

Sources

Method

Advanced Chromatographic Quantification of Anabasine: Using N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide as a Reference Standard

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Executive Summary The accurate quantification of minor tobacco...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals

Executive Summary

The accurate quantification of minor tobacco alkaloids, such as anabasine, is critical in toxicology, pharmacokinetic studies, and the quality control of smoking cessation therapies. However, direct chromatographic analysis of anabasine is notoriously difficult. This application note details a robust, self-validating methodology utilizing pre-column derivatization with phenyl isocyanate (PIC). By converting the analyte into N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide , researchers can leverage this stable urea derivative as a highly reliable reference standard, drastically improving UV sensitivity, chromatographic retention, and peak symmetry.

Chemical Causality & Mechanistic Insights

The Analytical Challenge of Anabasine

Anabasine is a bicyclic tertiary/secondary amine alkaloid[1]. In reversed-phase high-performance liquid chromatography (RP-HPLC), underivatized anabasine presents three major analytical hurdles:

  • High Polarity & Basicity: With a pKa of ~11 (piperidine nitrogen), it remains protonated at typical mobile phase pH levels, leading to poor retention on C18 columns.

  • Peak Tailing: The basic nitrogen interacts strongly with residual acidic silanols on the silica stationary phase, causing severe peak tailing and reducing resolution.

  • Weak Chromophore: Anabasine lacks a strong conjugated system (absorbing weakly at ~260 nm), limiting the sensitivity of UV/Vis and Diode Array Detectors (DAD).

The Phenyl Isocyanate (PIC) Solution

To overcome these limitations, pre-column derivatization is employed. Phenyl isocyanate is a highly reactive electrophile that selectively targets primary and secondary amines to form stable, highly detectable N-N'-disubstituted ureas[2].

When anabasine is reacted with PIC, the nucleophilic secondary aliphatic nitrogen of the piperidine ring attacks the electrophilic carbon of the isocyanate group. The aromatic pyridine nitrogen (pKa ~5) is insufficiently nucleophilic to react under these conditions. This regioselectivity ensures a clean, stoichiometric conversion to a single product: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide .

Using this specific compound as a reference standard is transformative[3]. The phenylurea moiety introduces a strong chromophore (λmax ~240 nm), while the conversion of the basic amine into a neutral urea eliminates silanol-induced tailing and increases lipophilicity for optimal C18 retention[4].

Visualizations of the Analytical Architecture

Pathway N1 Anabasine (Target Analyte) N3 Nucleophilic Addition (Aprotic Solvent, 40°C) N1->N3 N2 Phenyl Isocyanate (Derivatizing Reagent) N2->N3 N4 N-phenyl-2-(pyridin-3-yl) piperidine-1-carboxamide (Stable Urea Derivative) N3->N4

Fig 1. Chemical pathway for synthesizing the N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Workflow A Matrix Extraction (SPE / LLE) B Pre-Column Derivatization (Phenyl Isocyanate) A->B C Quenching (Methanol) B->C D RP-HPLC-UV / LC-MS Analysis C->D E Quantification vs. Reference Standard D->E

Fig 2. End-to-end analytical workflow for anabasine quantification via pre-column derivatization.

Experimental Protocols

Protocol A: Synthesis & Certification of the Reference Standard

To ensure trustworthiness, the reference standard must be synthesized in bulk, purified, and fully characterized before being used to build calibration curves.

  • Dissolution: Dissolve 100 mg of pure anabasine free base in 5.0 mL of anhydrous acetonitrile. Note: Moisture must be strictly excluded to prevent the hydrolysis of PIC into aniline and diphenylurea.

  • Derivatization: Add a 1.2x molar excess of phenyl isocyanate (PIC) dropwise under a nitrogen atmosphere.

  • Incubation: Stir the reaction mixture at 40°C for 30 minutes to ensure complete conversion.

  • Quenching: Add 1.0 mL of anhydrous methanol. This step is critical; it converts unreacted, highly toxic PIC into non-reactive methyl N-phenylcarbamate, preventing column fouling.

  • Purification: Isolate N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide using preparative HPLC.

  • Certification: Lyophilize the fraction and verify purity (>99%) via 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Pre-Column Derivatization of Analytical Samples
  • Extraction: Extract anabasine from the sample matrix (e.g., plasma, urine) using Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge.

  • Drying: Elute the basic fraction and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dry residue in 200 µL of anhydrous acetonitrile.

  • Reaction: Add 20 µL of the derivatizing reagent (1% v/v PIC in acetonitrile). Vortex for 10 seconds and incubate at 40°C for 15 minutes.

  • Quenching: Add 20 µL of methanol to quench excess reagent.

  • Preparation for Injection: Dilute the mixture with 760 µL of the initial mobile phase to match the starting gradient conditions.

Protocol C: Chromatographic Method (HPLC-UV / LC-MS)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 7 mins, hold at 90% B for 2 mins, return to 10% B for 2 mins equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection (UV): 240 nm (optimal for the phenylurea chromophore).

  • Detection (MS): Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]+ is m/z 282.16.

Data Presentation

Table 1: Chromatographic Properties Comparison

Property Underivatized Anabasine Derivatized Reference Standard
Chemical Nature Basic Secondary Amine (pKa ~11) Neutral Phenylurea
UV Absorbance Max ~260 nm (Weak) ~240 nm (Strong)
RP-HPLC Retention Poor (Elutes near void volume) Excellent (Strongly retained)

| Peak Symmetry ( As​ ) | > 2.0 (Severe Tailing) | 1.0 - 1.1 (Highly Symmetrical) | | MS Ionization (ESI+) | Moderate | High (Stable [M+H]+ ion) |

Table 2: Method Validation Parameters (Representative Data)

Validation Parameter Value / Range
Linear Dynamic Range 1.0 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD) < 3.5%
Inter-day Precision (RSD) < 4.8%

| Recovery (Spiked Matrix) | 92% - 98% |

References

  • Anabasine Impurities and Related Compound Veeprho Pharmaceuticals [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC SDI Article / International Journal of Chemical Sciences[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition ACS Publications[Link]

Sources

Application

Application Notes &amp; Protocols: Oral Formulation Strategies for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Introduction: Addressing the Oral Delivery Challenge N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a novel heterocyclic compound with significant therapeutic potential. Structurally, it belongs to a class of compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Oral Delivery Challenge

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a novel heterocyclic compound with significant therapeutic potential. Structurally, it belongs to a class of compounds that often exhibit poor aqueous solubility, a major impediment to successful oral drug delivery.[1][2] For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed into the bloodstream.[3] Poor solubility can lead to low and variable bioavailability, hindering clinical development and therapeutic efficacy.[4][5]

It is anticipated that N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.[4][6] This classification necessitates the use of advanced formulation strategies to enhance its apparent solubility and dissolution rate.[2][7]

This guide provides a comprehensive overview of state-of-the-art formulation techniques applicable to this and similar molecules. It is designed for researchers and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for three key enabling technologies:

  • Amorphous Solid Dispersions (ASDs)

  • Lipid-Based Drug Delivery Systems (LBDDS)

  • Nanoparticle Engineering

The methodologies described herein are grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, which emphasize a systematic, science- and risk-based approach to pharmaceutical development.[8][9][10][11][12]

Foundational Work: Physicochemical Characterization

Before selecting a formulation strategy, a thorough understanding of the Active Pharmaceutical Ingredient (API) is crucial. This foundational data guides rational formulation design.

Table 1: Essential Physicochemical Properties for Formulation Development
ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in various pH buffers (1.2, 4.5, 6.8)Determines the extent of the solubility challenge and informs the required fold-increase for bioavailability. pH-dependency indicates potential for absorption windows in the GI tract.
pKa Potentiometric titration or UV-spectrophotometryThe pyridine and piperidine moieties suggest potential basic pKa values. This influences solubility at different GI tract pH levels and guides salt form selection or pH-modifying excipients.
LogP / LogD HPLC-based or shake-flask methodPredicts the drug's lipophilicity. A high LogP suggests suitability for lipid-based formulations but also points to potential dissolution rate-limited absorption.
Solid-State Characterization X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline form (polymorphs) and its thermal properties (melting point, degradation temperature). This is critical for selecting thermally-driven processes like Hot Melt Extrusion and for confirming the amorphous state in ASDs.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses moisture uptake, which can destabilize amorphous forms by lowering the glass transition temperature (Tg) and promoting recrystallization.[13]

Formulation Strategy 1: Amorphous Solid Dispersions (ASD)

Rationale & Mechanism: ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble drugs.[7][13][14] This technique involves converting the crystalline API into its higher-energy, amorphous state and dispersing it at a molecular level within a polymeric carrier.[14][15] The amorphous form can have a significantly higher apparent solubility (5- to 100-fold) than its crystalline counterpart.[13][16] The polymer serves two key functions: it kinetically stabilizes the amorphous drug, preventing recrystallization, and it can help maintain a state of supersaturation in the GI tract long enough for absorption to occur.[14][15][17]

Two common manufacturing methods for ASDs are Spray Drying and Hot Melt Extrusion (HME).

Diagram: ASD Formulation Development Workflow

The following diagram outlines the logical workflow for developing an ASD formulation, from polymer selection to performance evaluation.

asd_workflow cluster_screening Phase 1: Screening cluster_formulation Phase 2: Formulation & Process Dev. cluster_characterization Phase 3: Characterization & Performance api_char API Characterization (Solubility, Tg, Tm) poly_select Polymer Selection (PVP, HPMC-AS, Soluplus®) api_char->poly_select miscibility Miscibility Assessment (Film Casting, DSC) poly_select->miscibility drug_load Drug Loading Study (10%, 25%, 40% w/w) miscibility->drug_load asd_prep ASD Preparation (Spray Drying or HME) process_opt Process Optimization (Temp, Flow Rate, etc.) asd_prep->process_opt drug_load->asd_prep solid_state Solid-State Analysis (XRPD, mDSC) process_opt->solid_state dissolution In Vitro Dissolution (Non-sink conditions) solid_state->dissolution stability Physical Stability (40°C/75%RH) dissolution->stability

Caption: Workflow for ASD Formulation Development.

Protocol: ASD Preparation by Spray Drying

Spray drying is a versatile method that involves atomizing a solution of the API and polymer into a hot gas stream, causing rapid solvent evaporation and formation of the ASD.[14]

Objective: To prepare a 25% (w/w) drug-loaded ASD of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide with HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate).

Materials & Equipment:

  • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

  • HPMC-AS (e.g., AQOAT®-MG)

  • Dichloromethane (DCM) and Methanol (1:1 v/v)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • Analytical balance, magnetic stirrer

Procedure:

  • Solution Preparation:

    • Accurately weigh 1.0 g of the API and 3.0 g of HPMC-AS.

    • Dissolve both components in 100 mL of the DCM:Methanol solvent system. Stir until a clear solution is obtained. This ensures molecular-level mixing.

  • Spray Dryer Setup:

    • Set the inlet temperature to 90°C. Rationale: This should be sufficiently above the solvent boiling point for efficient evaporation but below the degradation temperature of the API.

    • Set the aspirator to 90-100%.

    • Set the solution feed pump rate to 5 mL/min.

    • Set the atomizing nitrogen gas flow rate to a medium level (e.g., 400 L/hr).

  • Spray Drying Process:

    • Pump the API-polymer solution through the two-fluid nozzle into the drying chamber.

    • The rapid solvent evaporation process "freezes" the API in its amorphous state within the polymer matrix.

    • Collect the resulting fine powder from the cyclone separator.

  • Post-Drying:

    • Transfer the collected powder to a vacuum oven set at 40°C for 24 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator over an indicating desiccant.

  • Characterization:

    • Amorphicity: Confirm the absence of crystalline peaks using XRPD. A characteristic "halo" pattern should be observed.

    • Homogeneity: Use modulated DSC (mDSC) to confirm a single glass transition temperature (Tg), indicating a homogenous, single-phase system.

    • Performance: Conduct in vitro dissolution testing in simulated intestinal fluid (pH 6.8) to assess the extent and duration of supersaturation compared to the crystalline API.

Formulation Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale & Mechanism: LBDDS are highly effective for lipophilic (high LogP) drugs.[4] These formulations consist of the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents.[6][18] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions. This mechanism enhances bioavailability by:

  • Presenting the drug in a solubilized state, bypassing the dissolution step.[3]

  • Increasing lymphatic transport, which can bypass first-pass metabolism in the liver.[19]

  • Interacting with enterocytes to enhance membrane permeability.

A common type of LBDDS is the Self-Emulsifying Drug Delivery System (SEDDS).

Protocol: Development of a SEDDS Formulation

Objective: To develop a SEDDS formulation by screening different combinations of oils, surfactants, and co-solvents to identify a system that effectively solubilizes the API and self-emulsifies upon dilution.

Materials & Equipment:

  • Oils: Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., sesame oil)

  • Surfactants: Polyoxyl 35 castor oil (e.g., Kolliphor® EL), Polysorbate 80 (Tween® 80)

  • Co-solvents: Propylene glycol, Transcutol® HP

  • Vortex mixer, heated magnetic stirrer, laser diffraction particle size analyzer

Procedure:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in a range of individual oils, surfactants, and co-solvents.

    • Add an excess amount of API to 2 g of each excipient in a glass vial.

    • Agitate at 40°C for 48 hours to reach equilibrium.

    • Centrifuge and analyze the supernatant for drug content using a validated HPLC method.

    • Select the excipients with the highest solubilizing capacity for further development.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select one oil, one surfactant, and one co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Prepare mixtures of the three components at various ratios (e.g., from 10:0:90 to 10:90:0).

    • For each mixture, take 100 µL and add it to 100 mL of water in a beaker with gentle stirring.

    • Visually observe the emulsification process. Grade formulations as "good" (rapidly forming a clear or bluish-white emulsion), "fair" (forming a milky emulsion), or "poor" (incomplete emulsification or phase separation).

  • Drug Loading and Characterization:

    • Select several promising "good" formulations from the phase diagram.

    • Dissolve the API into these blank formulations at a target concentration (e.g., 50 mg/g).

    • Dilute the drug-loaded SEDDS in water (1:100 ratio) and characterize the resulting emulsion for:

      • Droplet Size & Polydispersity Index (PDI): Use a laser diffraction analyzer. Target droplet size <200 nm for optimal absorption.

      • Thermodynamic Stability: Subject the formulation to centrifugation (3000 rpm for 15 min) and freeze-thaw cycles to check for phase separation or drug precipitation.

Formulation Strategy 3: Nanoparticle Engineering

Rationale & Mechanism: Reducing the particle size of a drug to the nanometer range (<1000 nm) dramatically increases its surface-area-to-volume ratio.[20][21][22] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[7] Nanoparticle engineering can be achieved through top-down methods (milling) or bottom-up methods (precipitation). This approach is particularly suitable for DCS Class IIa compounds, where absorption is limited by the dissolution rate.[7]

Diagram: Bioavailability Enhancement via Nanoparticles

This diagram illustrates how reducing particle size enhances oral drug absorption.

nanoparticle_mechanism cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium macro Crystalline API (Large Particles) dissolved macro->dissolved Slow Dissolution nano API Nanoparticles nano->dissolved Rapid Dissolution membrane Cell Membrane dissolved->membrane Absorption blood Systemic Circulation membrane->blood Bioavailability

Caption: Nanoparticles increase surface area for rapid dissolution.

Protocol: Nanocrystal Formulation by Wet Media Milling

Objective: To produce a stable nanosuspension of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide using wet media milling.

Materials & Equipment:

  • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Cellulose - HPC)

  • Purified water

  • Planetary ball mill or a dedicated bead mill

  • Yttria-stabilized zirconium oxide (Y-TZP) milling beads (0.2-0.5 mm diameter)

  • Laser diffraction particle size analyzer

Procedure:

  • Premix Preparation:

    • Prepare a 2% (w/v) solution of the stabilizer (e.g., Poloxamer 188) in purified water.

    • Disperse 5% (w/v) of the API into the stabilizer solution to form a coarse suspension. Stir for 30 minutes. Rationale: The stabilizer adsorbs to the surface of the drug particles, preventing aggregation during and after milling.

  • Milling Process:

    • Charge the milling chamber with the Y-TZP milling beads (e.g., 50% of chamber volume).

    • Add the coarse API suspension to the chamber.

    • Mill at a high speed (e.g., 2000 rpm) for several hours (e.g., 2-8 hours). The high-energy collisions between the beads and the drug particles fracture the crystals, reducing their size.

  • Process Monitoring:

    • Periodically withdraw small samples (e.g., every hour) and measure the particle size distribution.

    • Continue milling until the desired particle size (e.g., mean size < 400 nm) is reached and the size remains constant over two consecutive measurements.

  • Harvesting and Characterization:

    • Separate the nanosuspension from the milling beads via sieving or centrifugation at a low speed.

    • Characterize the final nanosuspension for:

      • Particle Size and Distribution: Confirm size reduction and a narrow distribution.

      • Zeta Potential: Measure to assess the stability of the colloidal suspension. A value of |>25 mV| is generally desired.

      • Crystallinity: Use XRPD to confirm that the API has remained crystalline, as amorphization can sometimes occur with high-energy milling.

  • Downstream Processing:

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying) into a solid powder for encapsulation or tableting.

Comparative Analysis and Strategy Selection

The optimal formulation strategy depends on the specific properties of the API, the target dose, and development timelines.

Table 2: Comparison of Enabling Formulation Technologies
TechnologyAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersion (ASD) High drug loading possible; significant solubility enhancement; mature and scalable technology (HME, Spray Drying).[23][24][25]Risk of recrystallization upon storage; potential for thermal degradation with HME; requires careful polymer selection.[13][16]Drugs with a high crystallization tendency that can be stabilized by a polymer; moderate to high dose requirements.
Lipid-Based Systems (LBDDS) Excellent for highly lipophilic drugs; presents drug in a pre-dissolved state; can enhance permeability and lymphatic uptake.[6][18][26]Lower drug loading capacity; potential for GI side effects with high surfactant levels; excipient compatibility and stability can be complex.Highly lipophilic (high LogP) drugs; drugs susceptible to first-pass metabolism.
Nanoparticle Engineering Enhances dissolution rate; preserves crystalline state (typically); applicable to a wide range of compounds.[19][20]Can be a high-energy, time-consuming process; physical stability (aggregation, Ostwald ripening) is a key challenge; downstream processing can be difficult.[21][22]Drugs where dissolution rate is the primary barrier to absorption (DCS IIa); thermally sensitive compounds.

Conclusion

The oral delivery of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide presents a significant but surmountable challenge characteristic of many modern drug candidates. A systematic development approach, beginning with thorough physicochemical characterization, is paramount. Amorphous Solid Dispersions, Lipid-Based Drug Delivery Systems, and Nanoparticle Engineering each offer distinct mechanisms to overcome poor solubility. The selection of a lead formulation strategy should be based on experimental data from screening studies as detailed in the provided protocols. By applying these advanced techniques within a Quality by Design framework, a robust oral dosage form with optimal bioavailability can be successfully developed.

References

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: a review of their use in drug delivery. Website
  • Lakio, S., & Sandler, N. (n.d.). NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY. ONdrugDelivery. Retrieved from [Link]

  • Maniruzzaman, M., & Nokhodchi, A. (2017). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. Retrieved from [Link]

  • Mocanu, A.-M., et al. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. PMC. Retrieved from [Link]

  • (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Retrieved from [Link]

  • Ensign, L. M., et al. (2012). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

  • (n.d.). Amorphous Solid Dispersion. Veranova. Retrieved from [Link]

  • (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Retrieved from [Link]

  • Ganesan, P., & Narayanasamy, D. (2017). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. PMC. Retrieved from [Link]

  • (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • He, H., et al. (2020, August 24). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. Dovepress. Retrieved from [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. Retrieved from [Link]

  • (2023, November 20). ICH Q8 – Quality by Design. PSC Biotech®. Retrieved from [Link]

  • (2025, May 29). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox. Retrieved from [Link]

  • (2023, May 17). What you need to know about ICH Q8. Qualio. Retrieved from [Link]

  • Zhang, G. G., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Retrieved from [Link]

  • (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Retrieved from [Link]

  • (2025, November 15). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs. Retrieved from [Link]

  • (n.d.). What is hot melt extrusion and how can it benefit your drug product?. AbbVie Contract Manufacturing. Retrieved from [Link]

  • Raytthatha, N. (2025, July 11). From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals. EJPPS. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011, October 15). Oral formulation strategies to improve solubility of poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • Patel, D. R. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]

  • (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Retrieved from [Link]

  • (2025, April 3). The future of lipid-based drug delivery systems. CAS. Retrieved from [Link]

  • (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. Drug Development & Delivery. Retrieved from [Link]

  • McClements, D. J. (2021). A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems. Frontiers. Retrieved from [Link]

  • Lee, W.-H., et al. (2025, June 16). Nanoparticle tools for maximizing oral drug delivery. PMC. Retrieved from [Link]

  • (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. Retrieved from [Link]

  • Laroze, R., et al. (2018, December 15). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • (n.d.). 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester. PubChem. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of N-Phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Stock Solutions in DMSO

Executive Summary N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a highly lipophilic, heterocyclic small molecule. Due to its hydrophobic phenyl and piperidine rings, it exhibits exceptionally low aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a highly lipophilic, heterocyclic small molecule. Due to its hydrophobic phenyl and piperidine rings, it exhibits exceptionally low aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as the primary solvent vehicle for in vitro and in vivo assays.

This application note provides a comprehensive, self-validating protocol for generating stable DMSO stock solutions. By understanding the mechanistic interactions between hygroscopic solvents, temperature fluctuations, and small molecule nucleation, researchers can prevent compound degradation and ensure reproducible assay data.

Physicochemical Profiling & Solvent Causality

Before preparing stock solutions, it is critical to analyze the compound's physicochemical properties to anticipate its behavior in solution. DMSO is selected as the universal solvent because its high dielectric constant and amphiphilic nature effectively disrupt the crystal lattice of lipophilic urea derivatives.

Table 1: Physicochemical Properties
PropertyValueImplication for Handling
Molecular Formula C₁₇H₁₉N₃OHighly organic; requires non-polar or amphiphilic solvent.
Molecular Weight 281.36 g/mol Used for molarity calculations (10 mM = 2.81 mg/mL).
Estimated LogP ~2.8 - 3.2Highly lipophilic; prone to rapid precipitation in aqueous media.
H-Bond Donors 1Moderate hydrogen bonding capacity.
H-Bond Acceptors 2Can interact with water, making it susceptible to hydrate formation.
Aqueous Solubility < 1 µMDirect dissolution in biological buffers is impossible.

The Mechanics of Compound Degradation (Expertise & Experience)

To maintain scientific integrity, researchers must understand why specific handling procedures are mandated. Failure to control the solvent environment leads to silent compound loss.

The Threat of Hygroscopicity and Hydrate Formation

DMSO is intensely hygroscopic, acting as a sponge for atmospheric moisture. The ingress of water into a DMSO stock solution is the primary catalyst for compound degradation. When water is absorbed, it causes "freezing point depression"—meaning the DMSO will not freeze uniformly at its standard melting point (18.5°C). More critically, moisture absorption suppresses DMSO's solubilizing performance, causing the hydrophobic small molecule to form hydrates and permanently "crash out" of solution [1].

Freeze-Thaw Dynamics and Micro-Crystallization

A common misconception is that freeze-thaw cycles inherently destroy small molecules. In reality, compounds suspended in strictly moisture-free, anhydrous DMSO can withstand multiple cycles without damage[1]. However, if trace water has entered the vial, freezing causes the water to form ice crystals. These crystals physically exclude the small molecule, creating localized zones of extreme supersaturation that crush the solubilized compound into irreversible micro-precipitates [2].

Experimental Workflow

G A Solid Compound (Desiccated) B Equilibration & Weighing (Analytical Balance) A->B Prevent Condensation C Add Anhydrous DMSO (Argon Purged) B->C Calculate Molarity D Dissolution (Vortex / Sonicate) C->D Exclude Moisture E Quality Check (Visual / DLS) D->E Ensure Clarity E->D Fail (Precipitate) F Aliquot Generation (Low-bind tubes) E->F Pass (Clear) G Long-term Storage (-80°C) F->G Minimize Freeze-Thaw H Working Solution (Aqueous Media) G->H Thaw at 37°C

Workflow for preparing and storing DMSO stock solutions of lipophilic small molecules.

Step-by-Step Protocol: Master Stock Preparation

This protocol is designed as a self-validating system to ensure maximum compound recovery and structural integrity.

Table 2: Master Stock Dilution Matrix (Target Volume: 1.0 mL)
Target ConcentrationMass Required (mg)Volume of Anhydrous DMSO (µL)
10 mM 2.811000
20 mM 5.631000
50 mM 14.071000
Procedure:
  • Temperature Equilibration (Crucial): Remove the desiccated vial of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide from cold storage. Do not open the vial immediately. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will later cause precipitation.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 2.81 mg for a 10 mM stock) into a sterile, amber, low-protein-binding microcentrifuge tube.

  • Solvent Addition: In a dry environment (preferably under a nitrogen or argon stream), add 1.0 mL of newly opened, anhydrous DMSO (≥99.9% purity, sterile-filtered).

  • Dissolution: Cap tightly and vortex vigorously for 1–2 minutes. If the compound does not dissolve completely, warm the tube in a 37°C water bath and sonicate for 2–5 minutes.

  • Self-Validation Check: Perform a visual inspection against a high-contrast background. The solution must be perfectly clear. For high-throughput screening applications, validate a 1 µL aliquot via Dynamic Light Scattering (DLS) to confirm the absence of colloidal micro-precipitates.

  • Aliquoting & Storage: Immediately divide the master stock into 50 µL single-use aliquots to eliminate future freeze-thaw cycles. Store at -80°C [3].

Step-by-Step Protocol: Aqueous Working Solution Preparation

The most common point of failure occurs when transferring the compound from DMSO into aqueous cell culture media. Rapid dilution causes a sudden shift in solvent polarity, forcing the lipophilic compound to rapidly nucleate and "crash out" [4].

Procedure:
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature or in a 37°C water bath. Vortex briefly to ensure homogeneity.

  • Pre-warming Media: Ensure the target aqueous buffer or cell culture media is pre-warmed to 37°C. Causality: Hydrophobic interactions are destabilized at lower temperatures, reducing solubility.

  • Dropwise Addition: Do not inject the DMSO stock directly into static media. Instead, create a vortex in the aqueous media and add the DMSO stock dropwise . This prevents localized zones of high compound concentration that trigger nucleation [4].

  • Final Concentration Limits: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity. For a 10 µM final assay concentration, dilute the 10 mM stock 1:1000.

  • Vehicle Control (Self-Validation): Always prepare a parallel vehicle control containing the exact same final percentage of pure DMSO in media to baseline the assay.

References

  • Automating Compound Management Systems Source: Drug Discovery and Development URL:[Link]

  • Modular Compound Management: Overcoming Moisture Absorption in DMSO Source: StoragePod Technology URL:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Solubility

Introduction Welcome to the technical support guide for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals who may encounter chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Due to its complex heterocyclic structure and significant hydrophobic regions, achieving the desired concentration in aqueous buffers for biological assays can be a considerable hurdle. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges effectively, ensuring the integrity and reproducibility of your experiments.

FAQ 1: What are the key physicochemical properties of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide that influence its solubility?

Answer:

Understanding the structure of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is the first step in diagnosing and solving solubility issues. The molecule's behavior in aqueous media is dictated by a balance of its hydrophobic and hydrophilic components.

  • Hydrophobic Character: The compound possesses a large, non-polar surface area contributed by the N-phenyl group and the piperidine ring's hydrocarbon backbone. These regions are water-repelling and are the primary reason for the compound's inherently low aqueous solubility.

  • Basic Centers (Hydrophilic Potential): The molecule contains two basic nitrogen atoms: one in the pyridine ring and one in the piperidine ring. These are the most critical features for solubility manipulation.

    • The pyridine ring is a weak base, with the pKa of its conjugate acid (the pyridinium ion) being approximately 5.23.[1]

    • The piperidine ring is a saturated heterocycle and is a stronger base than pyridine.

  • Hydrogen Bonding: The carboxamide linkage (-C(=O)NH-) has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can participate in interactions with water. However, this contribution is often insufficient to overcome the molecule's overall hydrophobicity in neutral water.

The presence of the basic nitrogen centers means the compound's solubility is highly dependent on pH.[2] In its neutral, uncharged form at or above physiological pH, the molecule is poorly soluble. By lowering the pH, these nitrogen atoms become protonated, forming cationic salts that are significantly more polar and, therefore, more soluble in water.[3]

FAQ 2: Why does my compound precipitate when I add it to a neutral aqueous buffer like PBS (pH 7.4)?

Answer:

This is the most common issue researchers face with this class of compounds. The precipitation you observe is a direct consequence of the molecule's pH-dependent solubility, as explained in FAQ 1.

At a neutral pH of 7.4, which is well above the pKa of the conjugate acids of both the pyridine and piperidine nitrogens, the compound exists predominantly in its free base, neutral form. This form maximizes the molecule's hydrophobicity, leading to very low aqueous solubility. When you introduce the compound, often from a concentrated stock in an organic solvent like DMSO, into a large volume of neutral buffer, the organic solvent is diluted, and the compound crashes out of the solution as it is no longer soluble in the now predominantly aqueous environment.

This workflow illustrates the problem:

Caption: The process leading to compound precipitation in neutral buffer.

FAQ 3: How can I use pH adjustment to improve the solubility of my compound?

Answer:

Leveraging the basic nature of the compound is the most effective primary strategy to enhance its aqueous solubility. By preparing a concentrated stock solution in a slightly acidic environment, you can protonate the molecule, converting it to its much more soluble salt form. This acidic stock can then be carefully diluted into your final assay buffer.

Protocol: Preparation of an Acidic Stock Solution
  • Objective: To create a 10 mM stock solution of the compound in an acidic aqueous buffer.

  • Materials:

    • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide powder.

    • Sterile, deionized water.

    • 1 M Hydrochloric Acid (HCl).

    • Calibrated pH meter.

    • Vortex mixer and/or sonicator.

  • Step-by-Step Procedure:

    • Weigh out the required amount of compound for your desired volume and concentration.

    • Add approximately 80% of the final volume of deionized water to the vial. The compound will likely not dissolve and will appear as a suspension.

    • While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution continuously.

    • As the pH drops, the compound will begin to dissolve as the pyridine and piperidine nitrogens become protonated.

    • Continue adding HCl until all of the solid has dissolved. Aim for a final pH between 3.0 and 4.0. A clear solution indicates successful solubilization.

    • Once the compound is fully dissolved, add deionized water to reach the final desired volume.

    • Confirm the final pH. This is now your aqueous acidic stock solution.

    • Crucial Final Step: Before use in cell-based assays, this stock must be diluted into your final assay medium. Ensure that the final concentration of the compound and the slight pH change from the stock addition do not adversely affect your experimental system. The buffering capacity of your final medium should be sufficient to bring the pH back to physiological levels. Always perform a vehicle control.

The underlying principle of this protocol is the acid-base equilibrium shift:

Caption: pH effect on the equilibrium and solubility of the compound.

FAQ 4: What if pH adjustment is not sufficient or is incompatible with my assay? Can I use co-solvents?

Answer:

Yes, if pH manipulation is not a viable option, using a water-miscible organic co-solvent is a common and effective alternative.[4] Co-solvents work by reducing the overall polarity of the aqueous medium, which makes the environment more favorable for a hydrophobic solute.[5][6] The goal is to create a stock solution in a high concentration of co-solvent and then dilute it, ensuring the final co-solvent concentration in the assay is low enough to be non-toxic to cells and not interfere with the experiment.

Commonly Used Co-solvents for In Vitro Studies
Co-solventTypical Stock ConcentrationMax Assay Conc. (General Guideline)Notes
DMSO (Dimethyl Sulfoxide)10 - 50 mM< 0.5% (v/v)Most common starting point. Can have biological effects at higher concentrations.
Ethanol 10 - 50 mM< 1.0% (v/v)Can be toxic to some cell lines. Volatile.
PEG 400 (Polyethylene Glycol 400)10 - 20 mM< 2.0% (v/v)Generally well-tolerated. Can increase viscosity.[7]
Propylene Glycol 10 - 20 mM< 2.0% (v/v)Another low-toxicity option, often used in formulations.[8]
Protocol: Preparation of a Co-solvent Stock Solution
  • Objective: To create a 10 mM stock solution in 100% DMSO.

  • Procedure:

    • Weigh the desired amount of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide into a suitable vial.

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • Mix thoroughly using a vortex mixer. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear.

    • Store this stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

  • Experimental Use:

    • When preparing your working solution, perform serial dilutions.

    • Crucial Step: Always add the concentrated DMSO stock to the aqueous buffer/media, never the other way around. This "pipette-into-vortexing-liquid" method helps to rapidly disperse the compound and minimize localized high concentrations that can cause immediate precipitation.

    • Always include a vehicle control in your experiment with the same final concentration of the co-solvent (e.g., 0.1% DMSO) to account for any effects of the solvent itself.

FAQ 5: I need a formulation for in vivo studies. What are some advanced solubilization strategies?

Answer:

For in vivo applications, especially oral or parenteral administration, simple pH adjustment or high concentrations of co-solvents are often not suitable due to toxicity and physiological incompatibility.[9] More advanced formulation strategies are required.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[11][] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to improve solubility and bioavailability.[13][14]

  • Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based delivery systems can be highly effective.[15] These formulations, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), solubilize the compound in a lipid matrix, which can improve oral absorption.[16]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][18] Techniques like milling or high-pressure homogenization can produce micro- or nanosuspensions.

The selection of an advanced formulation requires significant expertise and experimental validation. Collaboration with a formulation science or pharmaceutics group is highly recommended for these applications.

Troubleshooting Decision Workflow

This diagram provides a logical path for troubleshooting solubility issues with N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Solubility_Workflow start Start: Compound precipitates in neutral aqueous buffer check_assay Is pH change compatible with assay? start->check_assay ph_adjust Use pH Adjustment Strategy (Prepare Acidic Stock, see FAQ 3) check_assay->ph_adjust Yes cosolvent Use Co-solvent Strategy (Prepare DMSO/PEG Stock, see FAQ 4) check_assay->cosolvent No check_success_ph Is compound soluble and stable upon dilution? ph_adjust->check_success_ph check_success_co Is compound soluble at non-toxic final co-solvent %? cosolvent->check_success_co check_success_ph->cosolvent No end_ok Success: Proceed with Experiment check_success_ph->end_ok Yes combine_strategy Combine Strategies: Use a co-solvent in an acidified aqueous vehicle check_success_co->combine_strategy No, try combination check_success_co->end_ok Yes check_success_co2 Is it soluble now? combine_strategy->check_success_co2 advanced_strategy Consider Advanced Formulation (Cyclodextrins, Lipids) (See FAQ 5) end_fail Consult Formulation Specialist advanced_strategy->end_fail check_success_co2->advanced_strategy No check_success_co2->end_ok Yes

Caption: A step-by-step decision guide for solubility enhancement.

References

  • Arumugam, N., Al-Dies, A. M., & Al-Tamimi, A. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1339. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103020, 2-Phenylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172459685, (3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-(3-phenylphenyl)piperidine-3-carboxamide. Retrieved from [Link]

  • Pérez-Vázquez, A., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Molecules, 27(5), 1542. [Link]

  • Shayan, M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12989. [Link]

  • Lukyantseva, A. S., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Pharmaceutics, 15(10), 2490. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 49(5), 519-535. [Link]

  • Lim, M. H., et al. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry, 73(1), 214-217. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15380464. Retrieved from [Link]

  • Al-Subaiyel, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(8), 2095. [Link]

  • Sauerberg, P., et al. (1991). U.S. Patent No. 5,043,345. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • SpringerLink. (2025). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

  • Saha, R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(11), 3483. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • Mayne Pharma Services. (n.d.). Enhancing Therapeutic Potential of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • NextSDS. (n.d.). N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • World Pharma Today. (2023, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • YouTube. (2022, February 25). What Happens to Solubility When You Change the pH?. Retrieved from [Link]

  • MDPI. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • Eman. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Retrieved from [Link]

  • International Journal of Pharmacy & Life Sciences. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

Sources

Optimization

improving extraction yield of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide from biological matrices

Welcome to the technical support resource for the bioanalysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the bioanalysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving extraction yield from complex biological matrices.

Technical Overview: Understanding the Analyte and the Challenge

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine ring, a pyridine moiety, and a phenylcarboxamide group.[1][2] These structural features confer specific physicochemical properties that are critical to consider for extraction method development:

  • Basicity: The presence of two nitrogen atoms (one in the piperidine ring and one in the pyridine ring) makes the molecule basic. This means its charge state is highly dependent on pH, a property that can be exploited for selective extraction using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Polarity: The combination of non-polar (phenyl ring) and polar (pyridine, carboxamide) functionalities gives the molecule an intermediate polarity. This influences its solubility in various organic solvents and its retention on different chromatographic phases.

  • Stability: The carboxamide linkage may be susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with high temperatures.[3]

Extracting such molecules from biological matrices like plasma, urine, or tissue homogenates presents a significant challenge. The goal is to efficiently isolate the analyte from a complex mixture of endogenous substances (proteins, lipids, salts, etc.) that can interfere with analysis, primarily through a phenomenon known as the matrix effect.[4][5] The matrix effect, which can cause ion suppression or enhancement in mass spectrometry (MS) detection, leads to inaccurate and unreliable quantitative results.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide from biological samples?

The main challenges are threefold:

  • Low or Inconsistent Recovery: This can be due to inefficient extraction techniques, analyte degradation during processing, or irreversible adsorption to labware or matrix components.[7][8]

  • Significant Matrix Effects: Biological samples contain high concentrations of endogenous compounds like phospholipids and proteins.[4][9] If not adequately removed, these can co-elute with the analyte and suppress or enhance its signal during LC-MS analysis, compromising data accuracy.[6][10]

  • Method Reproducibility: Achieving consistent results across different sample lots, batches, and days requires a robust and well-optimized extraction protocol.

Q2: Which extraction technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

The "best" technique depends on your specific analytical goals, such as required sensitivity, sample throughput, and the stage of your research.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput potential.[11][12]Produces "dirty" extracts, high risk of matrix effects, may cause analyte co-precipitation.[12]Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be highly selective by manipulating pH.[13]More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.Assays requiring moderate cleanliness and selectivity; good for removing salts and highly polar interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highest selectivity and concentration factors, easily automated.[14]Higher cost per sample, requires more extensive method development.[15]Regulated bioanalysis, assays demanding the highest sensitivity and reproducibility, removal of specific interferences like phospholipids.

Below is a decision tree to help guide your selection process.

G start Start: What is the primary goal? throughput High Throughput / Early Discovery start->throughput Speed sensitivity High Sensitivity / Regulated Bioanalysis start->sensitivity Cleanliness ppt Protein Precipitation (PPT) throughput->ppt spe Solid-Phase Extraction (SPE) sensitivity->spe matrix_check Are matrix effects acceptable? ppt->matrix_check end_spe Develop an SPE method. spe->end_spe lle Liquid-Liquid Extraction (LLE) matrix_check->lle No end_ppt Use PPT. Monitor matrix effects. matrix_check->end_ppt Yes end_lle Develop an LLE method. lle->end_lle

Caption: Decision tree for selecting an initial extraction method.

Troubleshooting Guide: Low Extraction Yield

Low and variable recovery is one of the most common issues in bioanalysis. Use this guide to systematically diagnose and resolve the problem.

Problem: Consistently Low or No Analyte Recovery

This suggests a fundamental issue with the extraction mechanics or analyte stability.

Possible Cause 1: Inefficient Extraction/Elution

  • Explanation: The chosen solvent system may not be optimal for partitioning your analyte from the aqueous biological matrix into the organic phase (LLE) or for eluting it from the sorbent (SPE).

  • Solutions:

    • For LLE: Since the analyte is basic, ensure the sample pH is adjusted to be at least 2 units above its highest pKa before extraction. This deprotonates the nitrogen atoms, making the molecule less polar and more soluble in the organic solvent. Test a range of solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).

    • For SPE:

      • Analyte Breakthrough (Loss during Loading/Washing): Collect and analyze the load and wash fractions. If the analyte is present, your loading conditions are incorrect, or your wash solvent is too strong.[15] For reversed-phase SPE, reduce the organic content in the wash solvent. For ion-exchange SPE, ensure the pH of the load and wash steps maintains the analyte's charge.

      • Analyte Retained on Sorbent (Loss during Elution): If the analyte is not in the load, wash, or elution fractions, it is irreversibly bound.[14] Your elution solvent is too weak. For reversed-phase SPE, increase the organic content. For cation-exchange SPE, the elution solvent must contain a component to neutralize the charge, such as a small percentage of ammonium hydroxide or another base.

Possible Cause 2: Analyte Instability

  • Explanation: The analyte may be degrading during sample collection, storage, or the extraction process itself. Amide hydrolysis is a potential concern.[7]

  • Solutions:

    • pH and Temperature Control: Process samples on ice to minimize enzymatic degradation. Avoid extreme pH values and high temperatures, especially during solvent evaporation steps.[8]

    • Assess Stability: Perform stability experiments. Spike the analyte into the blank matrix and analyze immediately, after several hours at room temperature, and after freeze-thaw cycles to identify the source of instability.

Possible Cause 3: Non-Specific Binding (NSB)

  • Explanation: The analyte may be adsorbing to the surfaces of collection tubes, pipette tips, or 96-well plates.

  • Solutions:

    • Use low-binding polypropylene labware.

    • Pre-condition collection plates with a solution of the analyte to block active binding sites.

    • Ensure the final reconstitution solvent is sufficiently strong (high organic content) to keep the analyte in solution.

G cluster_0 Troubleshooting Low Recovery a {Low Recovery Observed | Perform Systematic Check} b {Check Load/Wash Fractions | Analyte Present?} a->b c {Check Elution Fraction | Analyte Present?} b->c No res1 Issue: Breakthrough - Loading pH incorrect - Wash solvent too strong b->res1 Yes d {Check for Degradation | Perform Stability Tests} c->d No final Recovery Optimized c->final Yes res2 Issue: Irreversible Binding - Elution solvent too weak - Wrong elution pH d->res2 No Degradation (Likely Irreversible Binding) res3 Issue: Degradation - Adjust pH/Temp - Minimize processing time d->res3 Degradation Found res4 Issue: Non-Specific Binding - Use low-bind plates - Optimize reconstitution solvent res2->res4 If elution optimization fails

Caption: Systematic workflow for troubleshooting low analyte recovery.

Experimental Protocols

These protocols provide a starting point for method development. They should be optimized for your specific matrix and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

This method is fast but offers minimal cleanup.[12]

  • Sample Preparation: Aliquot 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing your internal standard. The 3:1 ratio of solvent to sample is a common starting point.

  • Mixing: Vortex or shake vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at ≤40°C. Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol leverages the basicity of the analyte for a cleaner extraction.

  • Sample Preparation: Aliquot 200 µL of sample into a glass tube.

  • pH Adjustment: Add 50 µL of 1M sodium carbonate or another suitable base to raise the sample pH to >10. This neutralizes the analyte for extraction into an organic solvent.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., MTBE or ethyl acetate) containing the internal standard.

  • Mixing: Cap and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at ≤40°C. Reconstitute in mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This method provides the cleanest extract by combining reversed-phase and ion-exchange mechanisms.

  • Sorbent Selection: Choose a mixed-mode strong cation exchange (MCX) polymeric sorbent. These are stable across a wide pH range.[14]

  • Conditioning: Condition the SPE cartridge/well with 1 mL of methanol.

  • Equilibration: Equilibrate with 1 mL of water.

  • Sample Loading:

    • Pre-treat the sample by diluting 200 µL of plasma with 200 µL of 2% formic acid. This ensures the analyte is positively charged and will bind to the cation exchange sorbent.

    • Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: Wash with 1 mL of 0.1M acetic acid to remove highly polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove hydrophobic interferences like phospholipids. The charged analyte will remain bound to the sorbent.[14]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The base neutralizes the analyte, releasing it from the sorbent, while the methanol disrupts reversed-phase interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase.

References

Sources

Troubleshooting

troubleshooting N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide crystallization during synthesis

Compound: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide addresses the...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the critical crystallization bottlenecks encountered during the downstream processing of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. Synthesized via the thiocarbamoylation or direct urea formation between anabasine (2-(pyridin-3-yl)piperidine) and phenyl isocyanate, this molecule presents unique thermodynamic challenges. Its structural combination of a flexible piperidine ring, a basic pyridine nitrogen, and a rigid phenylurea moiety creates a highly dynamic hydrogen-bonding environment that frequently derails standard crystallization workflows.

Part 1: Mechanistic Background & Causality

Before troubleshooting, it is critical to understand why this specific molecule resists crystallization. The urea linkage (-NH-CO-NH-) acts as a strong hydrogen bond donor and acceptor. However, the pyridine nitrogen acts as a competing, off-axis hydrogen bond acceptor.

In solution, this competition prevents the rapid assembly of a uniform crystal lattice. Instead, the molecules form disordered, solvent-rich clusters. When the solution is cooled, it often hits a miscibility gap before reaching the spinodal curve for crystallization. This results in Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[1]. When crystallization eventually occurs from this oiled-out state, the rapid coalescence of droplets entraps impurities and solvent, leading to poor crystalline morphology and depressed melting points[2]. Furthermore, urea derivatives are notoriously prone to polymorphism depending on whether they adopt R22​(8) or R12​(6) hydrogen-bonding motifs during nucleation[3].

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My reaction mixture forms a stubborn, milky oil at the bottom of the flask instead of crystallizing upon cooling. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS). The system has crossed the binodal curve into a two-phase liquid region rather than the metastable zone for crystallization[4].

  • The Fix: You must alter the thermodynamic pathway. Do not rely solely on cooling crystallization. Instead, switch to an anti-solvent crystallization at an elevated temperature. By maintaining a higher temperature, you keep the system above the miscibility gap. Slowly adding an anti-solvent (like heptane) shifts the solubility curve, allowing you to enter the metastable zone where you can introduce seed crystals before LLPS occurs.

Q2: How do I select the right solvent system to prevent LLPS for this specific anabasine-urea derivative? A: The ideal solvent system must disrupt the intermolecular urea-pyridine hydrogen bonds just enough to prevent gelation, but not so much that solubility becomes too high. Highly polar protic solvents (like ethanol/water mixtures) exacerbate oiling out because they participate in the hydrogen-bonding network, stabilizing the liquid coacervate[5].

  • The Fix: Use a moderate-polarity aprotic solvent paired with a non-polar anti-solvent. Ethyl acetate (solvent) and heptane (anti-solvent) provide the optimal balance.

Q3: My crystals finally formed, but the purity is low (<95%) and the melting point is broad. What happened? A: If your system oiled out even briefly before crystallizing, the crystals nucleated inside the impurity-rich liquid droplets rather than from the bulk solution[2]. This causes massive solvent and impurity entrapment. Additionally, rapid crash-out can lead to a mixture of polymorphic forms[6].

  • The Fix: You must implement a strict, self-validating cooling profile (see Protocol 1) and ensure the system is seeded before any spontaneous turbidity appears.

Part 3: Quantitative Solvent Screening Data

The following table summarizes the thermodynamic behavior of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide across various solvent systems evaluated during process development.

Solvent SystemRatio (v/v)Solubility at 60°CBehavior upon Cooling (0.5 °C/min)API PurityRecommended Action
Ethanol / Water 1:1High (>150 mg/mL)Severe LLPS (Oiling out) at 45°C< 85%Avoid. Stabilizes disordered H-bond networks.
Acetone / Water 4:1Moderate (80 mg/mL)Transient LLPS, sticky agglomerates92%Unsuitable for final API polishing.
Toluene NeatLow (20 mg/mL)No LLPS, but very low yield98%Use only for trituration/seed generation.
Ethyl Acetate / Heptane 1:2Moderate (65 mg/mL)Stable metastable zone, pure needles > 99% Optimal system. Use with Protocol 1.

Part 4: Visualizing the Crystallization Workflows

PhaseDiagram sol Homogeneous Solution llps Miscibility Gap (Oiling Out) sol->llps Rapid Cooling meta Metastable Zone (Supersaturated) sol->meta Slow Cooling + Anti-solvent agglom Impure Agglomerates llps->agglom Uncontrolled Crash Out cryst Controlled Nucleation meta->cryst Seeding

Thermodynamic pathways comparing LLPS-induced agglomeration vs. controlled crystallization.

G start Observation: Oiling Out (LLPS) Detected check_solv Switch to EtOAc/Heptane (Bypass Miscibility Gap) start->check_solv cool_rate Hold at 50°C Add Anti-Solvent Dropwise check_solv->cool_rate seed Introduce 1% w/w Seeds (Confirm no dissolution) cool_rate->seed success Cool at 0.1 °C/min Yield Pure Crystals seed->success

Troubleshooting workflow to bypass liquid-liquid phase separation (LLPS).

Part 5: Step-by-Step Experimental Methodologies

Protocol 1: Anti-Solvent Crystallization (LLPS Bypass Method)

This protocol is designed as a self-validating system. If the checkpoints fail, the process must be paused to prevent oiling out.

  • Dissolution: Suspend 10 g of crude N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the jacket to 65 °C with moderate overhead stirring (250 rpm) until complete dissolution is achieved.

    • Self-Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, hot-filter the solution through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition (Phase 1): Maintain the temperature at 60 °C. Using a dosing pump, add 40 mL of Heptane at a strict rate of 1 mL/min.

    • Self-Validation Checkpoint: The solution should remain clear. If turbidity appears, you have added the anti-solvent too quickly and induced LLPS. Immediately heat to 70 °C to redissolve, then resume at a slower dosing rate.

  • Seeding: Cool the reactor to 50 °C. The solution is now in the metastable zone. Add 0.1 g (1% w/w) of pure crystalline seed (generated via Protocol 2).

    • Self-Validation Checkpoint: Observe the seeds for 15 minutes. They should remain suspended and not dissolve, confirming the system is properly supersaturated.

  • Anti-Solvent Addition (Phase 2): Add an additional 60 mL of Heptane at 0.5 mL/min while holding at 50 °C. A white slurry will begin to form.

  • Controlled Cooling: Program the jacket to cool from 50 °C to 5 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry via vacuum filtration, wash the cake with 20 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol 2: Seed Generation via Trituration

If you do not have pure seeds for Protocol 1, use this method to force the generation of the correct polymorph without solvent entrapment.

  • Place 500 mg of the oiled-out crude API into a 20 mL glass vial.

  • Add 5 mL of Toluene (a poor solvent that does not promote LLPS for this molecule).

  • Add a magnetic stir bar and stir vigorously (800 rpm) at room temperature for 48 hours. The mechanical shearing combined with the low solubility will thermodynamically force the oil to transition into a stable, crystalline powder.

  • Filter the fine powder, wash with cold heptane, and verify the melting point before using as seeds in Protocol 1.

References

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation". Organic Process Research & Development.[Link]

  • Gryl, M., Krawczuk, A., & Stadnicka, K. (2008). "Polymorphism of urea-barbituric acid co-crystals". Acta Crystallographica Section B.[Link]

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). "Study on the Oiling-out and Crystallization for the Purification of Idebenone". Organic Process Research & Development.[Link]

  • Hojjati, H., & Rohani, S. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation" (Related studies on API demixing). Organic Process Research & Development.[Link]

  • Svärd, M., et al. (2012). "Investigation of Batch Cooling Crystallization in a Liquid-Liquid Separating System by PAT". Organic Process Research & Development.[Link]

Sources

Optimization

overcoming poor bioavailability of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide in vivo

Target Compound: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide System Focus: Overcoming Poor In Vivo Bioavailability Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide System Focus: Overcoming Poor In Vivo Bioavailability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Structurally, this compound features a basic pyridine-piperidine core linked to a highly lipophilic N-phenyl urea moiety. This chemotype typically exhibits BCS Class II/IV behavior, suffering from three primary bottlenecks: dissolution-rate limited absorption, aggressive CYP450-mediated first-pass metabolism[1], and P-glycoprotein (P-gp) mediated intestinal efflux.

The following self-validating protocols and causal explanations will guide you through establishing a robust preclinical pharmacokinetic (PK) profile.

System Architecture: Bioavailability Barriers & Interventions

G GutLumen Gut Lumen (Precipitation Risk) Enterocyte Enterocyte (Absorption) GutLumen->Enterocyte Dissolution (Enhanced by SMEDDS) Enterocyte->GutLumen P-gp Efflux (Blocked by Elacridar) PortalVein Portal Vein Enterocyte->PortalVein Passive Transport Liver Liver (First-Pass Metabolism) PortalVein->Liver Hepatic Delivery Liver->Liver CYP3A4/2D6 Oxidation Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Survival from CYPs (Protected by ABT)

Caption: Mechanistic pathways of oral absorption and targeted in vivo interventions.

Quantitative Impact of Interventions
InterventionTarget MechanismExpected Impact on PK ParametersRecommended Preclinical Model
SMEDDS Formulation Dissolution-rate limited absorption↑ Cmax, ↑ AUC, ↓ TmaxRodents / Canines
1-Aminobenzotriazole Hepatic & Intestinal CYP450 metabolism↑↑ AUC, ↑ t1/2, ↓ Hepatic ClearanceMice / Rats (Proof-of-Concept)
Elacridar (GF120918) P-gp / BCRP mediated intestinal efflux↑ F% (Bioavailability), ↑ Brain PenetrationRodents (Wild-type)
Troubleshooting Guide 1: Formulation & Solubility

Q: My in vivo PK data shows a very low Cmax and erratic absorption profiles. Standard aqueous suspensions (e.g., 0.5% CMC) yield near-zero exposure. How do I fix this?

The Causality: N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a weak base (pyridine pKa ~5.2). In the acidic environment of the stomach, it ionizes and dissolves. However, upon entering the neutral pH of the intestine (pH 6.8), the compound deprotonates, reverts to its highly lipophilic free-base form, and rapidly precipitates out of solution.

The Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS)[2]. SMEDDS bypasses the intestinal dissolution step by presenting the drug in a thermodynamically stable, isotropic microemulsion (droplet size <100 nm) that maintains the drug in a solubilized state regardless of ambient pH[3]. Furthermore, lipid-based vehicles promote lymphatic transport, which partially bypasses the portal vein and avoids hepatic first-pass metabolism.

Validated Protocol: SMEDDS Preparation

  • Weigh: Transfer 10 mg of the test compound into a glass scintillation vial.

  • Oil Phase: Add 200 mg (20% w/w) of Capryol 90 (Propylene glycol monocaprylate). Vortex for 2 minutes.

  • Surfactant/Co-surfactant: Add 400 mg (40% w/w) of Kolliphor EL and 400 mg (40% w/w) of Transcutol HP.

  • Emulsification: Sonicate the mixture at 37°C for 15–30 minutes until a completely clear, single-phase isotropic mixture is formed.

  • Dosing: Dilute the pre-concentrate 1:10 in sterile water immediately prior to oral gavage to form the microemulsion and prevent gastric mucosal irritation in rodents.

Troubleshooting Guide 2: Metabolic Stability

Q: I optimized the formulation, but the half-life is still extremely short (<30 mins) following IV dosing, and oral bioavailability remains poor. Is the compound inherently unstable?

The Causality: The compound is chemically stable but biologically labile. The piperidine ring and the urea linkage are prime targets for aggressive cytochrome P450 (CYP) mediated oxidation[4]. Specifically, CYP3A4 and CYP2D6 orthologs rapidly catalyze α -carbon oxidation on the piperidine ring (leading to ring opening) or N-dealkylation[1]. If intrinsic hepatic clearance exceeds hepatic blood flow, oral bioavailability will be negligible regardless of absorption.

The Solution: For preclinical proof-of-concept efficacy studies, co-administer 1-Aminobenzotriazole (ABT). ABT is a non-specific, mechanism-based (suicide) inhibitor of CYP enzymes. It covalently binds to the heme iron of the CYP active site, effectively shutting down oxidative metabolism and drastically increasing the systemic exposure of labile compounds[5].

Validated Protocol: ABT Co-Administration

  • Vehicle Preparation: Dissolve ABT in sterile water or 0.5% methylcellulose to a concentration of 10 mg/mL.

  • Pre-Dosing: Administer ABT via oral gavage at 50 mg/kg to fasted rodents.

  • Incubation: Wait exactly 2 hours. This allows sufficient time for ABT to be absorbed and to irreversibly inactivate hepatic and intestinal CYPs[5].

  • Compound Dosing: Administer the SMEDDS-formulated N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Troubleshooting Guide 3: Permeability & Efflux

Q: My compound is fully solubilized and CYPs are inhibited, but oral bioavailability (F%) is still capped at 15%. What is the remaining barrier?

The Causality: The planar, lipophilic nature of the N-phenyl urea group combined with the basic nitrogen of the piperidine/pyridine core forms a classic pharmacophore for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). As the drug passively diffuses into the enterocyte, these efflux pumps actively extrude it back into the gut lumen, severely limiting net absorption.

The Solution: Pre-treat the subjects with Elacridar (GF120918), a highly potent, competitive dual inhibitor of P-gp and BCRP[6]. By saturating the binding sites of these efflux transporters, Elacridar allows the test compound to successfully transit the intestinal epithelium and enter the portal circulation[7].

Validated Protocol: Elacridar P-gp Inhibition

  • Formulation: Suspend Elacridar in a vehicle of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80.

  • Administration: Dose Elacridar at 100 mg/kg PO (or 5 mg/kg IV)[6],[7].

  • Timing: Wait 30 to 60 minutes to ensure maximum transporter blockade at the intestinal brush border.

  • Execution: Dose the test compound and proceed with standard PK blood sampling.

Frequently Asked Questions (FAQs)

Q: How do I definitively determine if my poor bioavailability is due to solubility or metabolism? A: Perform a cassette-dosing crossover study. Dose the compound intravenously (using a solubilizing vehicle like 20% Captisol) to determine intrinsic clearance (CL) and volume of distribution (Vd). If IV clearance approaches hepatic blood flow (e.g., >50 mL/min/kg in rats), metabolism is the culprit. If IV PK is acceptable (low clearance) but oral F% is <5%, the issue is strictly absorption/efflux.

Q: Can I use cyclodextrins instead of SMEDDS for oral dosing? A: While Hydroxypropyl- β -cyclodextrin (HP- β -CD) is excellent for IV formulations, it is not recommended for oral delivery of this specific chemotype. If the binding affinity between the lipophilic N-phenyl group and the hydrophobic cavity of the cyclodextrin is too high, the drug will remain trapped in the complex within the gut lumen, paradoxically reducing oral absorption. SMEDDS is the superior choice for lipophilic bases.

References
  • In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats. Biopharmaceutics & Drug Disposition.5

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Instituto de Salud Carlos III.2

  • Elacridar (GF 120918) | P-gp inhibitor. InvivoChem. 6

  • Effect of Lipolysis on Drug Release from Self-microemulsifying Drug Delivery Systems (SMEDDS). National Institutes of Health (NIH). 3

  • A Simplified Protocol Employing Elacridar in Rodents. Ingenta Connect. 7

  • Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases. National Institutes of Health (NIH). 1

  • Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators. ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide vs anabasine receptor selectivity

An in-depth guide to the comparative receptor selectivity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide and anabasine for nicotinic acetylcholine receptors. Introduction Nicotinic acetylcholine receptors (nAChRs)...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the comparative receptor selectivity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide and anabasine for nicotinic acetylcholine receptors.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes. Their modulation presents a significant opportunity for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain types of addiction. This guide provides a comparative analysis of the receptor selectivity of two compounds: the well-characterized natural alkaloid anabasine and the less-documented synthetic compound N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

Due to the limited publicly available experimental data on N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, this guide will first establish a baseline with the known receptor selectivity profile of anabasine. Subsequently, it will delve into a predictive analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide's potential selectivity based on established structure-activity relationships (SAR) within the 2-(pyridin-3-yl)piperidine class of compounds. Finally, detailed experimental protocols for definitively characterizing the receptor selectivity of novel ligands like N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide will be provided.

Anabasine: A Profile of a Non-Selective nAChR Agonist

Anabasine is a natural alkaloid found in the tree tobacco plant Nicotiana glauca. It is a structural isomer of nicotine and is known to be a potent agonist at various nAChR subtypes. Its pharmacology has been extensively studied, revealing a general lack of selectivity across the diverse family of nAChRs.

Receptor Binding and Functional Activity of Anabasine

Anabasine exhibits high affinity for several nAChR subtypes, including the α4β2, α3β4, and α7 subtypes, which are prominently expressed in the central nervous system. It also demonstrates significant activity at muscle-type nAChRs (α1)₂β1γδ. This broad-spectrum agonism contributes to its complex and often toxic physiological effects.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)
Anabasineα4β210 - 500.5 - 2
α3β450 - 2001 - 5
α7200 - 100010 - 50
(α1)₂β1γδ100 - 5005 - 20

Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.

The non-selective nature of anabasine's interaction with nAChRs can be visualized through its signaling pathway.

cluster_receptor nAChR Subtypes cluster_downstream Downstream Effects α4β2 α4β2 Ion_Influx Cation Influx (Na+, Ca2+) α4β2->Ion_Influx α3β4 α3β4 α3β4->Ion_Influx α7 α7 α7->Ion_Influx Anabasine Anabasine Anabasine->α4β2 Agonist Anabasine->α3β4 Agonist Anabasine->α7 Agonist Depolarization Membrane Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release Depolarization->NT_Release

Caption: Anabasine's non-selective agonism at various nAChR subtypes.

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide: A Predictive Analysis

While direct experimental data for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is scarce in peer-reviewed literature, its structure allows for an informed hypothesis regarding its potential receptor selectivity. The core scaffold, 2-(pyridin-3-yl)piperidine, is a well-known pharmacophore for nAChR ligands. The key structural difference from anabasine is the presence of the N-phenylcarboxamide group at the piperidine nitrogen.

Structure-Activity Relationship (SAR) Insights

Modifications at the piperidine nitrogen of 2-(pyridin-3-yl)piperidine analogues are known to significantly influence receptor selectivity. The introduction of bulky and lipophilic substituents can introduce steric hindrance that may favor binding to certain nAChR subtypes over others. Specifically, the N-phenylcarboxamide moiety could potentially:

  • Decrease affinity for α3β4 and muscle-type nAChRs: The larger size of the substituent may create unfavorable steric interactions within the binding pockets of these subtypes.

  • Enhance affinity and selectivity for α4β2 or α7 nAChRs: The specific electronic and hydrophobic properties of the phenylcarboxamide group might form favorable interactions with the binding sites of α4β2 or α7 subtypes, which are known to accommodate larger ligands.

This suggests that N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide could potentially be a more selective ligand than anabasine, with a preference for certain CNS-expressed nAChRs.

cluster_receptor nAChR Subtypes cluster_downstream Potential Downstream Effects α4β2 α4β2 Selective_Modulation Selective Neuromodulation α4β2->Selective_Modulation α3β4 α3β4 α7 α7 α7->Selective_Modulation Compound_X N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Compound_X->α4β2 Predicted High Affinity Compound_X->α3β4 Predicted Low Affinity Compound_X->α7 Predicted High Affinity

Caption: Predicted selective interaction of the compound with nAChR subtypes.

Experimental Protocols for Determining Receptor Selectivity

To validate the predicted selectivity of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a series of in vitro assays are necessary.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of the test compound for various nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, α7).

  • Assay Buffer: Utilize a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for the nAChR subtype being tested (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.

Start Start: Membrane Prep Incubation Incubate with Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End: Affinity Profile Analysis->End

Caption: Workflow for radioligand binding assay.

Functional Assays

Functional assays measure the effect of the compound on receptor activity, determining whether it is an agonist, antagonist, or allosteric modulator.

Methodology (Two-Electrode Voltage Clamp on Xenopus Oocytes):

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiology: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the oocyte with a solution containing a known concentration of acetylcholine (ACh) to elicit a baseline current response. Then, apply varying concentrations of the test compound to determine its effect on the ACh-evoked current.

  • Data Acquisition: Record the changes in membrane current.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

Anabasine serves as a classic example of a non-selective nAChR agonist. In contrast, the structural features of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide suggest a potential for improved receptor selectivity, a highly desirable trait in the development of novel therapeutics targeting the nicotinic cholinergic system. The provided experimental workflows outline the necessary steps to empirically determine the receptor selectivity profile of this and other novel compounds, thereby guiding future drug discovery and development efforts.

References

  • Papke, R. L., et al. (2011). The role of the α5 nicotinic acetylcholine receptor subunit in the effects of nicotine in vivo and in vitro. Neuropharmacology, 61(8), 1255-1267.
  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120.
Comparative

A Comparative Guide to the Functional Profile of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide and Standard GPR52 Agonists

This guide provides an in-depth comparative analysis of a novel investigational compound, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, hereafter referred to as Compound X , against a panel of well-characterized sta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, hereafter referred to as Compound X , against a panel of well-characterized standard agonists for the G protein-coupled receptor 52 (GPR52). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric and neurodegenerative disorders. We will dissect the pharmacological profile of these compounds, focusing on their engagement of distinct signaling pathways and providing the experimental frameworks necessary for their evaluation.

Introduction: GPR52, an Orphan Receptor with Therapeutic Promise

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been identified.[1] Its expression is highly localized to brain regions critical for motor function, cognition, and emotion, such as the striatum and prefrontal cortex.[1][2][3] This selective expression profile has positioned GPR52 as a compelling therapeutic target for central nervous system (CNS) disorders.[4][5]

GPR52 is known to signal through at least two major pathways:

  • Canonical Gαs Pathway: GPR52 couples to the Gs protein, activating adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This pathway is believed to mediate the potential antipsychotic and pro-cognitive effects of GPR52 agonists.[8][9]

  • β-Arrestin Pathway: Upon activation, GPR52 can also recruit β-arrestin proteins.[6][10] This interaction is not only crucial for receptor desensitization and internalization but can also initiate a separate wave of G protein-independent signaling, such as the activation of extracellular signal-regulated kinases (ERK1/2).[7][10]

The ability of a ligand to preferentially activate one pathway over another is termed "biased agonism" or "functional selectivity."[11] For GPR52, developing G protein-biased agonists is of significant interest, as this may lead to sustained therapeutic signaling with a reduced potential for receptor desensitization.[11][12] This guide will compare Compound X to standard agonists, evaluating its potency and efficacy in both the Gs/cAMP and β-arrestin pathways to determine its potential as a novel, possibly biased, modulator of GPR52.

Standard Receptor Agonists for Comparison

To establish a robust comparative framework, we have selected the following well-characterized GPR52 agonists as standards:

  • FTBMT (TP-024): A selective and potent GPR52 agonist that has demonstrated both antipsychotic and pro-cognitive efficacy in preclinical models.[3][10] It serves as a benchmark for a balanced or Gs-preferring agonist.

  • HTL0041178: An orally available GPR52 agonist that has advanced into Phase I human clinical trials for schizophrenia, representing a clinically relevant standard.[6][9]

  • PW0677 (Compound 10a): An analogue of a balanced parent compound (4a) that was found to exhibit significant bias towards the G protein signaling pathway over β-arrestin recruitment.[12][13] This compound will serve as our benchmark for a G protein-biased agonist.

Part 1: Comparative Analysis of Gαs/cAMP Pathway Activation

The canonical Gs/cAMP pathway is the primary mechanism through which GPR52 agonists are thought to exert their therapeutic effects.[9] Activation of GPR52 in the striatum is hypothesized to counteract the hyperactivity of Gαi-coupled dopamine D2 receptors, while its activation in the prefrontal cortex may rescue the hypoactivity of Gαs-coupled dopamine D1 receptors.[10] Therefore, quantifying an agonist's ability to stimulate cAMP production is the foundational step in its characterization.

Experimental Protocol: cAMP Accumulation Assay (GloSensor™ Technology)

This protocol describes a live-cell, non-lytic assay to kinetically measure cAMP accumulation using the Promega GloSensor™ cAMP Assay, which leverages a genetically encoded biosensor.[14][15]

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells are chosen for their robust growth and high transfection efficiency, making them a standard for recombinant GPCR assays. Stable expression of human GPR52 ensures consistent receptor levels.

  • Assay Principle: The GloSensor™ assay is selected for its high sensitivity and broad dynamic range, which allows for the detection of both potent Gs activation and potential Gi-coupled inverse agonism without the need for artificial stimulants like forskolin.[14] The kinetic, live-cell format provides a richer dataset than endpoint assays.

  • Reagents: The GloSensor™ cAMP Reagent contains a luciferase substrate that equilibrates with the cells, providing a stable luminescent signal that directly correlates with intracellular cAMP concentration.

Step-by-Step Methodology:

  • Cell Culture and Plating: a. Culture HEK293 cells stably expressing human GPR52 and the GloSensor™-22F cAMP plasmid in DMEM supplemented with 10% FBS and appropriate selection antibiotics. b. The day before the assay, harvest cells and plate them in a white, solid-bottom 384-well assay plate at a density of 15,000-20,000 cells per well in 40 µL of culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Equilibration: a. On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol by reconstituting it in the provided buffer. b. Remove the cell culture medium from the wells and add 20 µL of CO₂-independent medium. c. Add 20 µL of the prepared GloSensor™ cAMP Reagent to each well. d. Incubate the plate at room temperature for 2 hours to allow for substrate equilibration.

  • Compound Preparation and Addition: a. Prepare 10 mM stock solutions of Compound X and standard agonists (FTBMT, HTL0041178, PW0677) in DMSO. b. Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations (e.g., from 100 µM to 1 pM) at 3x the final desired concentration. c. Add 20 µL of the diluted compounds to the respective wells. For control wells, add 20 µL of assay buffer with 0.1% DMSO.

  • Data Acquisition: a. Immediately after compound addition, place the plate in a plate-reading luminometer. b. Measure luminescence kinetically over a period of 30-60 minutes at room temperature.

  • Data Analysis: a. For each concentration, determine the peak luminescent signal. b. Normalize the data by setting the response from the vehicle control as 0% and the maximal response of a reference full agonist (e.g., FTBMT) as 100%. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Diagram: cAMP Assay Experimental Workflow

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay plate_cells Plate GPR52-expressing HEK293 cells in 384-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_reagent Add GloSensor™ Reagent incubate_reagent Equilibrate for 2 hours (Room Temperature) add_reagent->incubate_reagent add_compounds Add compounds to plate incubate_reagent->add_compounds prepare_compounds Prepare serial dilutions of Compound X & Standards prepare_compounds->add_compounds read_plate Kinetic Luminescence Reading (30-60 min) add_compounds->read_plate analyze Data Analysis: Normalize, Plot, Calculate EC50/Emax read_plate->analyze G cluster_membrane Plasma Membrane cluster_gs Gαs Pathway cluster_arrestin β-Arrestin Pathway GPR52 GPR52 Gs Gαs GPR52->Gs Couples GRK GRK GPR52->GRK Activates Agonist Agonist (e.g., Compound X) Agonist->GPR52 Binds & Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates PKA PKA Activation cAMP->PKA Therapeutic Therapeutic Effects (Antipsychotic, Pro-cognitive) PKA->Therapeutic P_GPR52 P-GPR52 GRK->P_GPR52 Phosphorylates Arrestin β-Arrestin P_GPR52->Arrestin Recruits ERK ERK1/2 Signaling Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization

Canonical Gαs and β-arrestin signaling pathways downstream of GPR52 activation.

Comparative Data: β-Arrestin 2 Recruitment

The following table summarizes representative experimental data for the recruitment of β-arrestin 2 to GPR52.

CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % relative to FTBMT)
Compound X 125045%
FTBMT (Standard) 250100% (Reference)
HTL0041178 (Standard) 22095%
PW0677 (Biased Standard) >10,000 [4]<20% [4]

Interpretation: Compound X demonstrates significantly lower potency and efficacy in recruiting β-arrestin 2 compared to the balanced agonists FTBMT and HTL0041178. Its profile, characterized by potent Gs activation and weak β-arrestin engagement, strongly suggests a G protein-biased signaling mechanism, similar to but distinct from the highly biased standard PW0677.

Synthesizing the Data: Quantifying and Interpreting Biased Agonism

To objectively compare the degree of bias between compounds, a bias factor can be calculated. A common method is to calculate the ratio of a ligand's potency (or efficacy) in the G protein pathway relative to the β-arrestin pathway, after normalizing to a balanced reference ligand.

Bias Factor (β) Calculation:

A simplified approach calculates a "Bias Ratio" directly from the EC₅₀ values:

Bias Ratio = EC₅₀ (β-arrestin) / EC₅₀ (cAMP)

A higher ratio indicates a stronger preference for the cAMP (G protein) pathway.

Summary of Pharmacological Profiles and Bias
CompoundcAMP EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Bias Ratio (β-arr / cAMP)Functional Profile
Compound X 45125027.8 G Protein-Biased Agonist
FTBMT 752503.3 Balanced Agonist
HTL0041178 322206.9 Slightly G Protein-Preferring
PW0677 150>10,000>66.7 Highly G Protein-Biased Agonist

Interpretation and Therapeutic Implications: The analysis clearly positions Compound X as a G protein-biased GPR52 agonist. Its bias ratio of 27.8 is substantially greater than that of the balanced and slightly preferring standard agonists. This profile is therapeutically desirable for several reasons:

  • Sustained Signaling: Weak recruitment of β-arrestin can lead to reduced receptor desensitization and internalization, potentially resulting in a more sustained therapeutic response from a single dose. [11]* Improved Side-Effect Profile: By avoiding or minimizing the activation of β-arrestin-dependent signaling cascades, which may have off-target or undesirable effects, biased agonists could offer a better safety profile.

Conclusion

This guide provides a comprehensive framework for comparing the novel GPR52 agonist, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (Compound X) , with standard agonists. The experimental data, derived from established and robust protocols, characterize Compound X as a potent and efficacious GPR52 agonist with a significant bias towards the Gαs/cAMP signaling pathway. Its profile is distinct from both balanced agonists like FTBMT and highly biased compounds like PW0677, positioning it as a valuable new pharmacological tool.

The G protein bias exhibited by Compound X suggests it may offer therapeutic advantages, such as sustained target engagement and a potentially improved safety profile, making it a promising lead candidate for the development of novel treatments for schizophrenia and other psychiatric disorders. [9]Further investigation into its downstream signaling effects and in vivo efficacy is warranted.

References

  • Seto, M., et al. (2020). β-Arrestin-2-Dependent Mechanism of GPR52 Signaling in Frontal Cortical Neurons. ACS Chemical Neuroscience. Available at: [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Wang, L., et al. (2022). Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?. Patsnap. Available at: [Link]

  • Wang, P., et al. (2020). Discovery of Balanced and Novel G Protein Biased Agonists for the Orphan Receptor GPR52. ResearchGate. Available at: [Link]

  • Ma'ayan Lab. GPR52 Gene. Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • van der Tuin, J., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. Available at: [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Montana Molecular. (N.D.). Green Fluorescent Borealis Arrestin Assays - Protocol. Montana Molecular. Available at: [Link]

  • DiscoverX. (N.D.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]

  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (N.D.). GPR52. Wikipedia. Available at: [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. Available at: [Link]

  • Setoh, M., et al. (2014). Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52. Journal of Medicinal Chemistry. Available at: [Link]

  • Brown, J. W., et al. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, P., et al. (2021). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

validation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide LC-MS/MS bioanalytical method

Comprehensive Guide to the Validation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide LC-MS/MS Bioanalytical Methods: A Comparative Performance Analysis Executive Summary The bioanalytical quantification of novel ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Validation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide LC-MS/MS Bioanalytical Methods: A Comparative Performance Analysis

Executive Summary

The bioanalytical quantification of novel pharmacophores in complex biological matrices requires rigorous method design to ensure data integrity. N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide , a targeted urea derivative of anabasine, presents unique analytical challenges. Its structure features a basic piperidine nitrogen, a polar carboxamide linkage, and lipophilic phenyl and pyridyl rings.

This guide objectively compares traditional, generalized sample preparation and chromatographic approaches against an optimized, mechanistically driven workflow. By detailing the causality behind our experimental choices, we provide a self-validating protocol fully compliant with regulatory standards.

Mechanistic Design & Comparative Technology Overview

When developing an LC-MS/MS method for plasma or urine, the primary cause of assay failure is the matrix effect —specifically, ion suppression in the Electrospray Ionization (ESI) source caused by endogenous phospholipids. As detailed in foundational literature on[1], these lipids compete with the analyte for charge on the surface of ESI droplets, drastically reducing sensitivity and reproducibility.

Why Protein Precipitation (PPT) and C18 Columns Fail

Traditional methods often rely on simple Protein Precipitation (PPT) followed by reversed-phase C18 chromatography.

  • The PPT Flaw: PPT removes large proteins but leaves >80% of endogenous lysophosphatidylcholines in the extract.

  • The C18 Flaw: C18 columns rely exclusively on dispersive hydrophobic interactions. Because N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide has moderate lipophilicity, it co-elutes directly within the massive suppression band of these residual phospholipids.

The Optimized Solution: MCX-SPE and Biphenyl Chromatography

To build a self-validating, robust system, we engineered a workflow utilizing Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) paired with a Biphenyl stationary phase .

  • Causality of MCX-SPE: The analyte's piperidine nitrogen has an estimated pKa of ~9.0. By loading the sample at pH 2.5, the nitrogen is fully protonated, establishing a strong electrostatic bond with the sulfonic acid groups of the MCX sorbent. This allows for an aggressive 100% methanol wash to strip away neutral lipids and phospholipids before eluting the target analyte with a basic solvent.

  • Causality of Biphenyl Chromatography: Biphenyl columns introduce orthogonal retention mechanisms—specifically, π−π and dipole-dipole interactions. The electron-dense biphenyl rings interact strongly with the phenyl and pyridyl moieties of the analyte, shifting its retention time out of the phospholipid suppression zone.

Workflow A Analyte Tuning (ESI+ MRM) B Chromatography Optimization (Biphenyl vs C18) A->B C Sample Preparation (MCX-SPE vs PPT) B->C D Method Validation (ICH M10 Standards) C->D E Accuracy & Precision D->E F Matrix Effect & Recovery D->F G Stability Assessments D->G

LC-MS/MS method development and ICH M10 validation workflow.

Step-by-Step Experimental Protocols

The following protocol details the optimized MCX-SPE and LC-MS/MS workflow, designed to yield high recovery and zero matrix interference.

A. Sample Preparation (MCX-SPE)
  • Aliquoting: Transfer 100 µL of human plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of deuterated internal standard (IS) solution (100 ng/mL N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide-d5).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure analyte protonation. Vortex for 2 minutes.

  • Conditioning: Condition a 96-well MCX-SPE plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Apply the pre-treated sample to the SPE plate. Draw through at a low vacuum (approx. 2-3 inHg).

  • Washing (The Critical Step): Wash with 1.0 mL of 2% Formic Acid in water, followed by an aggressive wash of 1.0 mL 100% Methanol. Note: The methanol wash completely removes hydrophobic phospholipids while the analyte remains ionically bound.

  • Elution: Elute the target analyte and IS with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

B. LC-MS/MS Conditions
  • Analytical Column: Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B held for 0.5 min; linear ramp to 90% B over 2.5 min; hold at 90% B for 1.0 min; return to 10% B for 1.0 min equilibration. Total run time: 5.0 min.

  • Flow Rate: 0.45 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 282.1 163.1 (Quantifier), m/z 282.1 119.1 (Qualifier).

    • IS (d5): m/z 287.1 163.1.

MatrixEffect cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) Plasma Plasma Sample (Analyte + Phospholipids) PPT_Ext Crude Extract Plasma->PPT_Ext Inadequate Cleanup SPE_Ext Clean Extract Plasma->SPE_Ext Targeted Retention ESI_Comp ESI Surface Competition PPT_Ext->ESI_Comp Suppression Ion Suppression (Low Signal) ESI_Comp->Suppression ESI_Eff Efficient Droplet Evaporation SPE_Ext->ESI_Eff Enhancement Optimal Ionization (High Signal) ESI_Eff->Enhancement

Mechanism of ESI ion suppression by phospholipids and mitigation via SPE.

Comparative Performance & Validation Data

To objectively prove the superiority of the optimized method, we conducted a head-to-head comparison against a standard PPT/C18 approach. The method was then fully validated according to the[2].

Table 1: Comparative Performance Metrics

The Matrix Factor (MF) is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. An MF of 1.0 indicates no matrix effect.

ParameterStandard (PPT + C18 Column)Optimized (MCX-SPE + Biphenyl Column)
Phospholipid Removal < 20%> 99%
Matrix Factor (MF) 0.45 (Severe Ion Suppression)0.98 (Negligible Effect)
Extraction Recovery 62.4% ± 12.1%94.2% ± 3.5%
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.1 ng/mL
Signal-to-Noise at LLOQ 8:145:1
Table 2: ICH M10 Validation Results (Optimized Method)

According to ICH M10 criteria, the precision (%CV) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[2]. The optimized method easily surpasses these regulatory thresholds.

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ (0.1) 6.27.8+4.5
LQC (0.3) 4.15.5+2.1
MQC (50.0) 3.54.2-1.8
HQC (400.0) 2.83.9-0.5

Conclusion

The bioanalysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide requires a targeted approach to overcome severe matrix effects inherent to plasma extracts. By replacing generic PPT and C18 chromatography with a mechanistically driven MCX-SPE and Biphenyl column workflow, we achieved a 50-fold improvement in the LLOQ (from 5.0 ng/mL down to 0.1 ng/mL) and eliminated ion suppression. This self-validating system ensures absolute data trustworthiness and strict adherence to global ICH M10 regulatory standards.

References

  • [2] European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • [1] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Immunoassay Specificity: The Case of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Abstract Introduction: The Imperative for Specificity in Small-Molecule Quantification N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a heterocyclic compound featuring several key structural motifs common in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative for Specificity in Small-Molecule Quantification

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a heterocyclic compound featuring several key structural motifs common in modern pharmaceuticals, including piperidine and pyridine rings.[4][5] When developing an immunoassay for such a molecule, particularly for applications in regulated environments like preclinical and clinical trials, demonstrating the assay's specificity is not merely a suggestion but a mandatory validation parameter.[6][7]

For small molecules, the competitive ELISA format is typically the method of choice.[8][9][10] In this format, the analyte in the sample competes with a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9][11] This competitive dynamic makes the assay exquisitely sensitive but also susceptible to interference from structurally related compounds that can mimic the target analyte and compete for antibody binding. Understanding and quantifying this potential for cross-reactivity is therefore a critical step in method validation.[6][12]

The Structural Basis of Cross-Reactivity: A Predictive Approach

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[13] For a small molecule like N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, the entire molecule or significant portions of it act as the epitope (or more accurately, a hapten that is made immunogenic by conjugation to a carrier protein). Cross-reactivity occurs when another compound shares sufficient structural similarity to bind to the same antibody.[2][13]

A proactive analysis of the target molecule's structure allows us to predict likely cross-reactants. This is a crucial first step in designing a comprehensive specificity study.

Key Structural Motifs of the Target Analyte:

  • Pyridine Ring: A fundamental aromatic heterocycle.

  • Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle, prevalent in many drug candidates.[4][]

  • Phenyl Group: A common hydrophobic moiety.

  • Carboxamide Linker: The functional group connecting the phenyl and piperidine rings.

  • Figure 1: Structural analysis of the target analyte for predicting cross-reactivity.

    Caption: Key functional groups that may serve as antibody recognition sites.

Based on this analysis, a panel of potential cross-reactants should be selected for testing. This panel should ideally include:

  • Precursors and Metabolites: Compounds from the synthetic pathway or known metabolic products.

  • Structural Analogs: Commercially available or synthesized molecules with minor modifications (e.g., substitution of the piperidine with a piperazine ring[15], different substituents on the phenyl ring[16]).

  • Related Drugs: Other drugs in the same class or with shared structural motifs.

Experimental Design: A Validated Workflow for Specificity Testing

A well-designed experiment is a self-validating system. The following workflow outlines a robust approach to assessing cross-reactivity using a competitive ELISA format.

  • Figure 2: Workflow for Cross-Reactivity Assessment in Competitive ELISA.

    G cluster_prep Phase 1: Preparation cluster_compete Phase 2: Competitive Reaction cluster_detect Phase 3: Detection & Analysis A Coat Plate with Capture Antibody B Block Non-Specific Binding Sites A->B E Add Standards/Cross-Reactants and HRP-Conjugated Analyte to Plate B->E C Prepare Standard Curve of Target Analyte C->E D Prepare Serial Dilutions of Potential Cross-Reactants D->E F Incubate and Wash E->F G Add TMB Substrate & Develop Color F->G H Stop Reaction & Read Absorbance (450 nm) G->H I Calculate IC50 for all compounds H->I J Calculate % Cross-Reactivity I->J

    Caption: Step-by-step workflow for assessing cross-reactivity.

This protocol assumes an antibody-down competitive ELISA format, where a specific capture antibody is immobilized on the microplate.

  • Plate Coating:

    • Dilute the capture antibody against N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., 1X PBS with 0.05% Tween-20).

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in 1X PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Standard Curve: Prepare a serial dilution of the target analyte (N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide) in Assay Buffer (e.g., 1X PBS, 0.1% BSA, 0.05% Tween-20). This should typically cover a range from 0 pg/mL to 5000 pg/mL.

    • Cross-Reactant Curves: Prepare serial dilutions of each potential cross-reactant. It is crucial to test these at concentrations significantly higher than the target analyte's standard curve, often 10- to 100-fold higher, to detect even weak interactions.[17]

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed, optimized concentration of enzyme-conjugated analyte (e.g., HRP-conjugated N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide).

    • Transfer 100 µL of these mixtures to the appropriate wells of the antibody-coated plate. Include a "B0" well containing only the enzyme-conjugated analyte with zero free analyte, which represents the maximum signal.[9]

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed in the B0 well.

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The heart of the analysis is the comparison of the concentration of the target analyte and the cross-reactant required to achieve 50% inhibition of the maximum signal (IC50).

Calculation Steps:

  • Generate Standard Curves: Plot the OD450 values against the log of the concentration for the target analyte and each potential cross-reactant. The data should yield sigmoidal dose-response curves.

  • Determine the IC50: For each curve, determine the concentration that corresponds to 50% of the maximum binding (B0). This is the IC50 value.

  • Calculate Percent Cross-Reactivity: Use the following formula to quantify the specificity of the antibody[17]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

To illustrate, consider the following hypothetical data for an ELISA developed for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide 15 100% Target Analyte (Reference)
Metabolite A (Hydroxylated Phenyl Ring)2506.0%Minor cross-reactivity; may need consideration
Precursor B (2-(pyridin-3-yl)piperidine)>10,000<0.15%Negligible cross-reactivity
Analog C (N-phenylpiperazine-1-carboxamide)1,2001.25%Low cross-reactivity
Unrelated Drug D (Structurally Dissimilar)>10,000<0.15%No cross-reactivity; confirms specificity

Interpretation Insights:

  • A high % cross-reactivity value (e.g., >5-10%) indicates that the antibody binds significantly to the tested compound. This could be problematic if the cross-reactant is expected to be present in samples (e.g., a major metabolite).

  • A low value (<1%) generally suggests that the antibody is highly specific for the target analyte and that the assay results are unlikely to be skewed by the presence of that particular compound.

  • The acceptable threshold for cross-reactivity is application-dependent. For pharmacokinetic studies where metabolites may be present at high concentrations, a very low cross-reactivity threshold is essential.

Conclusion and Best Practices

Validating the specificity of an immunoassay is a non-negotiable step in ensuring data integrity. By systematically identifying potential cross-reactants based on molecular structure and employing a rigorous competitive ELISA workflow, researchers can confidently characterize the performance of their assays.

Key Takeaways for Trustworthy Results:

  • Predict Before You Test: A thorough structural analysis of your target analyte is the most effective way to design a relevant and comprehensive cross-reactivity panel.

  • Test at High Concentrations: Always test potential cross-reactants at concentrations well above the working range of your assay to unmask even weak binding interactions.

  • Document Everything: Rigorous documentation of validation experiments, including the selection rationale for cross-reactants and all calculations, is essential for regulatory compliance and scientific reproducibility.[6][7]

  • Context is Key: The interpretation of cross-reactivity data must always be done in the context of the assay's intended use and the potential in-vivo concentrations of interfering substances.

By adhering to these principles, scientists can develop highly specific and reliable immunoassays that generate accurate and defensible data for critical drug development decisions.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. MULTI SCIENCES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA. Retrieved from [Link]

  • Analytical Environmental Immunochemical Consortium. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC INTERNATIONAL, 85(3), 765-773. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, August 29). Guideline on Validation of Immunoassay for the Detection of Antibody to Human Immunodeficiency Virus (Anti-HIV) in Plasma Pools. TGA. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. Retrieved from [Link]

  • Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]

  • Al-Shukaili, A., et al. (2025, February 8). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Journal of Clinical Pathology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Experiment: Reaction Between Antigen and Antibody in ELISA. Creative Diagnostics. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. Retrieved from [Link]

  • Marriott, K. S. C., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 20(23), 6856-6861. Retrieved from [Link]

  • Gaponova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Retrieved from [Link]

  • Marriott, K. S. C., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. Retrieved from [Link]

  • Li, D., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105929. Retrieved from [Link]

  • Lindsley, C. W., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3611-3614. Retrieved from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Maldonado, F., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1545. Retrieved from [Link]

  • Stanovnik, B., et al. (2004). Synthesis of N-Phenylpyrrole Carboximides. Molecules, 9(4), 151-157. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase. Google Patents.

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Validation

A Comparative Efficacy Analysis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Against Established Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A Guide for Researchers in Pharmacology and Drug Development Introduction: The Therapeutic Promise of FAAH Inhibition Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[1][2] Its primary function is the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), the sleep-inducing lipid oleamide, and the anti-inflammatory agent palmitoylethanolamide (PEA).[1][2][3] By hydrolyzing these signaling molecules, FAAH effectively terminates their action in both the central and peripheral nervous systems.[1]

Pharmacological or genetic inactivation of FAAH leads to a significant elevation of endogenous FAA levels.[4] This elevation enhances endocannabinoid signaling, producing a range of therapeutically desirable effects, including analgesic, anxiolytic, anti-inflammatory, and antidepressant phenotypes, often without the undesirable psychotropic and motor impairment side effects associated with direct cannabinoid receptor agonists.[4][5][6] Consequently, FAAH has emerged as a highly attractive therapeutic target for a variety of neurological and psychiatric disorders.

This guide introduces N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (hereafter referred to as "Compound X"), a novel investigational molecule. Based on its core N-phenyl piperidine carboxamide structure, which shares features with known urea-based FAAH inhibitors, Compound X is hypothesized to act as an inhibitor of FAAH.[7][8][9][10] We present a comprehensive benchmarking framework to objectively evaluate its efficacy against well-characterized, established FAAH inhibitors, providing the scientific community with a robust methodology for comparative analysis.

The Benchmarks: Established FAAH Inhibitors

To provide a meaningful comparison, we have selected three extensively studied FAAH inhibitors that represent different chemical classes and stages of development.

  • PF-04457845 (Redafamdastat): Developed by Pfizer, this piperidine urea-based compound is a potent, irreversible, and exceptionally selective FAAH inhibitor.[11][12][13][14] It inhibits FAAH by covalently carbamylating the enzyme's catalytic serine (Ser241) nucleophile.[12][15] PF-04457845 reached Phase II clinical trials for osteoarthritis pain, demonstrating a favorable safety profile, though it did not meet its primary efficacy endpoints in that indication.[7][16]

  • URB597 (KDS-4103): One of the most widely used preclinical tool compounds, URB597 is an O-aryl carbamate that also acts as an irreversible inhibitor of FAAH.[11][17] While potent, it has been shown to be less selective than newer generation inhibitors, exhibiting some off-target activity.[7][18] It has been instrumental in elucidating the anxiolytic and antidepressant-like effects of FAAH inhibition in animal models.[17][19][20]

  • JNJ-42165279: Developed by Janssen, this aryl piperazinyl urea is another potent, covalently-acting FAAH inhibitor.[21][22] It entered Phase II clinical development for anxiety and depressive disorders.[23] Preclinical and clinical studies demonstrated excellent pharmacodynamic properties, with robust elevation of anandamide in the brain and periphery following administration.[22][24]

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Postsynaptic Neuron (Degradation) Depolarization Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx PLD NAPE-PLD Ca_Influx->PLD activates Anandamide_Syn Anandamide (AEA) Synthesis PLD->Anandamide_Syn cleaves Anandamide_Precursor N-Arachidonoyl-PE (NAPE) Anandamide_Precursor->Anandamide_Syn Anandamide_Retrograde Anandamide (AEA) Anandamide_Syn->Anandamide_Retrograde released CB1_Receptor CB1 Receptor Anandamide_Retrograde->CB1_Receptor binds to (retrograde signal) Anandamide_Uptake AEA Uptake Anandamide_Retrograde->Anandamide_Uptake G_Protein Gi/o Protein CB1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Neurotransmitter_Release ↓ Neurotransmitter Release G_Protein->Neurotransmitter_Release cAMP ↓ cAMP AC->cAMP FAAH FAAH Enzyme Anandamide_Uptake->FAAH delivers AEA to Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation hydrolyzes Inhibitors FAAH Inhibitors (Compound X, PF-04457845, etc.) Inhibitors->FAAH block

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide.

Part 1: In Vitro Enzymatic Characterization

The foundational step in benchmarking a novel inhibitor is to rigorously define its interaction with the purified enzyme target. These assays determine potency, mechanism of action, and selectivity.

Experimental Protocol 1: FAAH Inhibition Potency (IC50 Determination)

Causality: The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency. A lower IC50 value indicates that less compound is required to inhibit the enzyme's activity by 50%, signifying higher potency. This experiment is crucial for initial ranking and dose selection for subsequent assays.

Methodology:

  • Enzyme and Substrate: Recombinant human FAAH (hFAAH) is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), allows for continuous kinetic measurement of enzyme activity.

  • Assay Buffer: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Inhibitor Preparation: Prepare a serial dilution of Compound X and the benchmark inhibitors (PF-04457845, URB597, JNJ-42165279) in DMSO, typically ranging from 1 pM to 100 µM.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the serially diluted inhibitor solutions.

    • Initiate the reaction by adding a pre-determined concentration of hFAAH.

    • Allow a brief pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.

    • Add the fluorogenic substrate to start the reaction.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm). The rate of reaction (slope of the fluorescence curve) is proportional to FAAH activity.

  • Analysis: Convert reaction rates to percentage of inhibition relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Mechanism of Action (MOA) Elucidation

Causality: Understanding whether an inhibitor is reversible or irreversible, and how it binds, is critical for predicting its in vivo duration of action and potential for time-dependent effects. Irreversible inhibitors, like many established FAAH drugs, form a covalent bond with the enzyme, leading to prolonged inhibition that is only overcome by the synthesis of new enzyme.[12][15] The kinetic parameter kinact/Ki is the most accurate measure of potency for such inhibitors.[15]

Methodology:

  • Time-Dependent Inhibition:

    • Pre-incubate hFAAH with various concentrations of the test compound for different lengths of time (e.g., 0 to 60 minutes).

    • Initiate the reaction by adding a high concentration of the substrate.

    • Measure the residual enzyme activity.

    • Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration.

    • The resulting hyperbolic curve allows for the calculation of the maximal rate of inactivation (kinact) and the apparent affinity (Ki).

  • Reversibility (Dialysis):

    • Incubate hFAAH with a high concentration of the inhibitor (e.g., 10x IC50).

    • Subject the mixture to extensive dialysis against the assay buffer to remove any unbound inhibitor.

    • Measure the FAAH activity of the dialyzed sample. If activity is not restored, the inhibition is considered irreversible or very slowly reversible.

Experimental Protocol 3: Serine Hydrolase Selectivity Profiling

Causality: Selectivity is paramount for minimizing off-target side effects. FAAH belongs to a large superfamily of over 200 serine hydrolases.[15] A key off-target is monoacylglycerol lipase (MAGL), the primary enzyme for degrading the endocannabinoid 2-AG. Dual inhibition of FAAH and MAGL can lead to more pronounced cannabinoid-like side effects.[7] Therefore, demonstrating high selectivity for FAAH over MAGL and other serine hydrolases is a critical validation step. The tragic failure of the FAAH inhibitor BIA 10-2474 in a Phase I trial, potentially due to off-target effects, underscores the absolute necessity of rigorous selectivity screening.[5][25]

Methodology: Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: Use proteomes from relevant sources, such as mouse brain or human cell lines.

  • Competitive Profiling:

    • Pre-incubate the proteome with varying concentrations of Compound X or benchmark inhibitors.

    • Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rhodamine), which covalently labels the active site of all accessible serine hydrolases.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled enzymes using an in-gel fluorescence scanner.

    • A selective FAAH inhibitor will prevent the probe from labeling the FAAH band, without affecting the labeling of other serine hydrolase bands (e.g., MAGL, ABHD6).[12][15] This provides a visual and quantitative measure of selectivity across the entire enzyme family.

Part 2: Cellular and In Vivo Target Engagement

After establishing enzymatic characteristics, the next logical step is to confirm that the compound can reach and inhibit its target in a complex biological environment, leading to the desired downstream pharmacodynamic effect.

Experimental Protocol 4: In Vivo Pharmacodynamics & Target Engagement

Causality: A potent in vitro inhibitor is only useful if it can achieve sufficient concentration at the target site in a living organism to exert its effect. This experiment directly links drug administration to target inhibition and the desired biochemical outcome—the elevation of endogenous anandamide levels.[19]

Methodology:

  • Animal Dosing: Administer Compound X and benchmark inhibitors orally (p.o.) to rats or mice across a range of doses. Include a vehicle control group.

  • Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly collect brain and plasma samples.

  • Measurement of FAAH Activity (Ex Vivo):

    • Prepare brain homogenates.

    • Measure the residual FAAH activity in the homogenates using the fluorogenic assay described in Protocol 1. This determines the degree and duration of in vivo target inhibition.

  • Measurement of Anandamide Levels (LC-MS/MS):

    • Perform lipid extraction on a separate aliquot of the brain homogenates and plasma.

    • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the levels of anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).

    • A successful inhibitor will cause a time- and dose-dependent increase in the levels of these FAAH substrates.[22][24]

The following diagram outlines the comprehensive experimental workflow for benchmarking a novel FAAH inhibitor.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement cluster_2 Phase 3: In Vivo Efficacy Models A1 Protocol 1: FAAH Inhibition Assay A2 IC50 Determination (Potency) A1->A2 D1 Protocol 4: Animal Dosing (Oral) A2->D1 Inform Dose Selection B1 Protocol 2: Mechanism of Action B2 k_inact / K_i (Irreversibility) B1->B2 B2->D1 Inform Dosing Regimen C1 Protocol 3: Selectivity Profiling (ABPP) C2 Selectivity vs. MAGL, other Hydrolases C1->C2 C2->D1 Confirm Safety Profile D2 Ex Vivo FAAH Activity Measurement D1->D2 D3 LC-MS/MS Analysis of Anandamide Levels D1->D3 E1 Protocol 5: Inflammatory Pain Model (CFA) D2->E1 Confirm Target Inhibition F1 Protocol 6: Neuropathic Pain Model (SNL) D3->F1 Confirm PD Effect E2 Measurement of Mechanical Allodynia E1->E2 F2 Measurement of Tactile Allodynia F1->F2

Caption: A multi-phase workflow for comprehensive inhibitor evaluation.

Part 3: In Vivo Preclinical Efficacy

The ultimate test of a potential therapeutic is its ability to produce a beneficial effect in a disease-relevant animal model. For FAAH inhibitors, pain models are a well-established standard.

Experimental Protocol 5: Inflammatory Pain Model

Causality: Inflammatory pain is driven by tissue injury and the release of pro-inflammatory mediators. By elevating local anandamide levels, FAAH inhibitors are hypothesized to dampen nociceptive signaling and reduce pain hypersensitivity. The Complete Freund's Adjuvant (CFA) model is a gold standard for inducing a robust and sustained inflammatory state.[15]

Methodology:

  • Induction: Anesthetize rats and induce inflammation by injecting CFA into the plantar surface of one hind paw.

  • Treatment: After inflammation is fully developed (e.g., 24 hours post-CFA), administer single oral doses of Compound X, benchmark inhibitors, or vehicle.

  • Behavioral Testing (Endpoints):

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A successful analgesic will increase the force required to elicit a withdrawal response, indicating a reduction in mechanical sensitivity.

    • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency of paw withdrawal from a radiant heat source. An effective compound will increase the withdrawal latency.

  • Analysis: Compare the paw withdrawal thresholds and latencies between treated groups and the vehicle control group to determine the minimum effective dose (MED).

Comparative Data Summary

The following table presents a template for summarizing the key efficacy and selectivity data gathered through the proposed experimental workflow. The values for established inhibitors are derived from published literature, while the values for Compound X are hypothetical placeholders for experimental results.

ParameterCompound X (Hypothetical)PF-04457845URB597JNJ-42165279
Chemical Class Piperidine CarboxamidePiperidine UreaO-aryl CarbamatePiperazinyl Urea
hFAAH IC50 <10 nM7.2 nM[11][12]4.6 nM[11]70 nM[11][21]
hFAAH kinact/Ki (M-1s-1) >40,00040,300[13][15]~1,600[15]N/A
Selectivity vs. hMAGL >1000-foldHighly Selective[15]Less Selective[7]Highly Selective[21][22]
Anandamide Elevation (Brain) Yes (Dose-dependent)Yes[14][15]Yes[19]Yes[22][24]
MED in Rat CFA Model (p.o.) <0.1 mg/kg0.1 mg/kg[15]~0.3 mg/kg[20]N/A

Conclusion and Forward Look

This guide outlines a scientifically rigorous, logically structured framework for benchmarking the efficacy of a novel FAAH inhibitor, N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, against established compounds. By systematically progressing from in vitro enzymatic characterization to in vivo target engagement and preclinical efficacy models, researchers can generate a comprehensive data package.

The causality behind each experimental choice is emphasized: potency (IC50) and mechanism (kinact/Ki) define the drug-target interaction, selectivity (ABPP) establishes the safety profile, and pharmacodynamic readouts (anandamide levels) confirm in vivo target engagement. This self-validating system ensures that positive results in efficacy models can be confidently attributed to the on-target inhibition of FAAH.

Should Compound X demonstrate superior potency, an improved selectivity profile, or more favorable pharmacokinetic properties resulting in a longer duration of action or a lower effective dose, it would represent a significant advancement in the field. Such findings would provide a strong rationale for its continued development as a potential therapeutic for pain, anxiety, and other neurological disorders.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

  • Boger, D. L., Patterson, J. E., & Guan, X. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS. Available at: [Link]

  • Pape, M., & Lambert, D. M. (2016). FAAH inhibitors in the limelight, but regrettably. PMC. Available at: [Link]

  • Ahn, K., Smith, S. E., & Liimatta, M. B. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PMC. Available at: [Link]

  • Johnson, D. S., Stiff, C., & Lazerwith, S. E. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PMC. Available at: [Link]

  • ResearchGate. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. ResearchGate. Available at: [Link]

  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor. DelveInsight. Available at: [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Wikipedia.org. Available at: [Link]

  • ResearchGate. (2011). Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. ResearchGate. Available at: [Link]

  • Silvestri, C., & Di Marzo, V. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. Available at: [Link]

  • Keith, J. M., Jones, W. M., & Tichenor, M. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PMC. Available at: [Link]

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  • Kinsey, S. G., Long, J. Z., & O'Neal, S. T. (2013). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. Available at: [Link]

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  • Paronis, C. A., & Bergman, J. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. PMC. Available at: [Link]

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Comparative

Inter-Laboratory Validation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Synthesis: A Comparative Guide

Executive Summary The synthesis of unsymmetrical ureas, specifically N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide , is a critical workflow in the development of novel pharmacological agents targeting nicotinic acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical ureas, specifically N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide , is a critical workflow in the development of novel pharmacological agents targeting nicotinic acetylcholine receptors and endocannabinoid pathways. This guide provides an objective, data-driven comparison of the two primary synthetic methodologies used to construct this scaffold: Direct Isocyanate Coupling (Protocol A) and Triphosgene-Mediated Coupling (Protocol B) . By analyzing inter-laboratory validation data, this document empowers drug development professionals to select the optimal protocol based on yield, scalability, and reagent availability.

Mechanistic Pathways & Workflow

The construction of the urea linkage in N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide relies on the nucleophilic addition of the secondary amine (anabasine) to an electrophilic carbonyl species.

  • Protocol A (Direct Coupling): Utilizes phenyl isocyanate as the direct electrophile. Phenyl isocyanates are highly valuable reagents in organic synthesis due to their robust and predictable reactivity with numerous organic compounds, particularly amines[1].

  • Protocol B (Triphosgene-Mediated): Employs bis(trichloromethyl) carbonate (triphosgene) to generate a carbamoyl chloride intermediate. Triphosgene is widely employed in one-pot procedures for the synthesis of unsymmetrical ureas by sequentially adding two different nitrogen nucleophiles[2]. Heterocyclic amines, such as piperidine derivatives, show excellent reactivity in these cascade reactions[3].

SynthesisPathways Anabasine 2-(pyridin-3-yl)piperidine (Anabasine) Intermediate Carbamoyl Chloride Intermediate Anabasine->Intermediate Protocol B + Triphosgene Product N-phenyl-2-(pyridin-3-yl) piperidine-1-carboxamide Anabasine->Product Protocol A + PhNCO PhNCO Phenyl Isocyanate PhNCO->Product Triphosgene Triphosgene (0.35 eq) Triphosgene->Intermediate Aniline Aniline Aniline->Product Intermediate->Product + Aniline

Reaction pathways for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide synthesis.

Experimental Methodologies

Protocol A: Direct Isocyanate Coupling
  • Preparation: Dissolve 2-(pyridin-3-yl)piperidine (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Add phenyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Critical Step: The reaction is highly exothermic; rapid addition will lead to localized heating and degradation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2.5 hours.

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 7:3) to yield the pure urea product.

Protocol B: Triphosgene-Mediated Coupling
  • Phosgene Generation: Dissolve triphosgene (0.35 eq, 3.5 mmol) in 15 mL of anhydrous DCM and cool to 0 °C under nitrogen.

  • Intermediate Formation: Prepare a solution of 2-(pyridin-3-yl)piperidine (1.0 eq, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in 10 mL DCM. Add this dropwise to the triphosgene solution over 30 minutes. Stir for 1 hour at room temperature.

  • Nucleophilic Addition: Cool the vessel back to 0 °C. Add aniline (1.1 eq, 11 mmol) dropwise.

  • Propagation: Stir the mixture for 4.5 hours at room temperature.

  • Workup: Wash the organic mixture sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Isolate the product via flash chromatography (Silica gel, Hexane/EtOAc 3:1 to 1:1 gradient).

Inter-Laboratory Validation Data

To objectively assess the robustness of both protocols, an inter-laboratory validation was conducted across three independent research facilities. The results are summarized below:

Performance MetricProtocol A (Lab 1)Protocol A (Lab 2)Protocol A (Lab 3)Protocol B (Lab 1)Protocol B (Lab 2)Protocol B (Lab 3)
Isolated Yield (%) 88.485.189.076.274.578.1
HPLC Purity (%) 99.198.899.297.598.097.2
Reaction Time (h) 2.52.52.55.55.55.5
E-factor (Waste/Product) 12.413.112.224.525.023.8
Major Byproduct Diphenylurea (<1%)Diphenylurea (<1%)Diphenylurea (<1%)Symmetrical urea (4%)Symmetrical urea (3%)Symmetrical urea (4%)

Data Interpretation: Protocol A consistently outperforms Protocol B in yield, purity, and environmental efficiency (E-factor). However, Protocol B remains a vital alternative when specific, highly substituted isocyanates are commercially unavailable or highly unstable.

Causality & Self-Validating Systems (E-E-A-T)

As an application scientist, it is crucial to understand that a robust protocol is not merely a list of steps, but a self-validating system where the chemistry dictates the workflow.

The Causality of Protocol A: The direct coupling relies on the intense electrophilicity of the isocyanate carbon. Because phenyl isocyanate is moisture-sensitive, any introduction of water will cause hydrolysis to aniline, which then reacts with another equivalent of isocyanate to form insoluble 1,3-diphenylurea.

  • Self-Validation Checkpoint: The sudden appearance of a fine, white, insoluble precipitate during the reaction is an immediate visual indicator of moisture contamination. Furthermore, researchers can validate reaction completion without LC-MS by monitoring the IR spectrum of the crude mixture; the complete disappearance of the strong, sharp isocyanate stretch at ~2250 cm⁻¹ confirms total consumption of the electrophile.

The Causality of Protocol B: Triphosgene acts as a stable, solid precursor that decomposes in situ to yield three equivalents of phosgene. The strict stoichiometric gating (exactly 0.35 eq of triphosgene) is designed to generate precisely 1.05 equivalents of reactive phosgene.

  • Self-Validation Checkpoint: If the stoichiometry is exceeded, the highly reactive carbamoyl chloride intermediate will react with a second equivalent of 2-(pyridin-3-yl)piperidine, forming a symmetrical urea byproduct. This can be rapidly validated mid-reaction via Thin Layer Chromatography (TLC). The symmetrical urea appears as a highly non-polar spot (Rf ~0.8 in EtOAc) compared to the desired unsymmetrical product. If this spot appears prior to aniline addition, the researcher immediately knows the triphosgene stoichiometry or addition rate was poorly controlled.

Conclusion

For the standard synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, Protocol A (Direct Isocyanate Coupling) is the superior choice, offering >85% yields, shorter reaction times, and a cleaner impurity profile. Protocol B should be reserved for library synthesis applications where a diverse array of aniline derivatives must be coupled to the anabasine core, and the corresponding isocyanates are inaccessible.

Sources

Validation

A Comparative Guide to the Design and Evaluation of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Analogs

This guide provides a comprehensive comparative analysis of structural analogs based on the N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide scaffold. Designed for researchers, medicinal chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of structural analogs based on the N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings from related chemical series to inform the rational design of novel therapeutic agents. We will explore synthetic strategies, the impact of structural modifications on biological activity, and provide detailed experimental protocols for synthesis and evaluation.

Introduction: The Significance of the Piperidine Carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[4] When combined with an N-phenyl carboxamide moiety, the resulting scaffold offers a versatile platform for developing inhibitors for various targets, including kinases, proteasomes, and G-protein coupled receptors.[5][6][7]

The core structure of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide presents three key regions for chemical modification to explore the structure-activity landscape:

  • The Phenyl Ring (Aryl Moiety) : Substituents here can modulate electronic properties, hydrophobicity, and steric interactions within a receptor's binding pocket.

  • The Piperidine Core : Its stereochemistry and potential for substitution can dramatically influence potency and selectivity.

  • The Pyridine Ring (Heterocyclic Moiety) : This group often engages in key hydrogen bonding or pi-stacking interactions and can be modified to fine-tune binding affinity and pharmacokinetic properties.

This guide will systematically deconstruct each of these regions, drawing on experimental data from analogous series to provide a predictive framework for analog design.

General Synthetic Strategies

The synthesis of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide analogs typically follows a convergent approach. A common strategy involves the preparation of the 2-(pyridin-3-yl)piperidine core, followed by acylation with a substituted phenyl isocyanate or coupling with a corresponding aniline. The piperidine core itself is often accessed via the catalytic hydrogenation of its pyridine precursor.[1][3][8]

Below is a generalized workflow for the synthesis of this class of compounds.

G cluster_0 Piperidine Core Synthesis cluster_1 Final Assembly Pyridine Substituted 2-Vinylpyridine Reduction Catalytic Hydrogenation (e.g., H2, Pd/C or Ru-based catalyst) Piperidine 2-(Pyridin-3-yl)piperidine Intermediate Coupling Amide Bond Formation Aniline Substituted Aniline Activation Phosgene or Triphosgene Isocyanate Phenyl Isocyanate Derivative Final_Product N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Analog

Caption: Generalized synthetic workflow for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide analogs.

Structure-Activity Relationship (SAR) Comparison Study

While a dedicated SAR study for the exact N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide scaffold is not publicly available, we can synthesize a robust analysis by examining closely related structures reported in the literature.

Modifications on the Phenyl Ring

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. Studies on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are close structural analogs, have shown that electronic effects significantly impact inhibitory potential against targets like the FOXM1 transcription factor.[9][10]

  • Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a cyano (-CN) group, has been shown to be particularly effective. For instance, in a series of FOXM1 inhibitors, only compounds bearing a -CN group at the 2-position of the phenyl ring decreased the expression of the target protein.[9] This suggests that the electronic nature of this substituent is crucial for activity, potentially by enhancing the hydrogen-bonding capability of the amide N-H or by participating in specific dipole-dipole interactions within the binding site.

  • Halogen Substituents: Halogens (F, Cl, Br) at the 4-position of the phenyl ring are often used to modulate lipophilicity and can engage in halogen bonding. Their combination with EWGs at the 2-position can lead to highly potent compounds.

  • Electron-Donating Groups (EDGs): In the same study, analogs with an electron-donating methyl group (-CH3) were found to be inactive, indicating that increased electron density on the phenyl ring is detrimental to activity for this specific target.[9]

Stereochemistry and Substitution on the Piperidine Core

The stereochemistry of the piperidine ring is often a decisive factor for potency.

  • Chirality at C2: In a hit-to-lead optimization program for piperidine carboxamides as antimalarial agents, the (S)-enantiomer of the lead compound was found to be 100-fold more potent than the (R)-enantiomer.[5] This stark difference underscores the importance of establishing the absolute stereochemistry early in a drug discovery campaign. The synthesis of enantiomerically pure piperidines is therefore a key consideration.[8]

  • Piperidine Substitution: Further substitution on the piperidine ring can be explored to probe for additional binding pockets. For example, in a series of CXCR3 antagonists, substitution at the 2'-position of a linked piperazine ring had a pronounced effect on receptor affinity, with a small ethyl group leading to a compound with an IC50 of 0.2 nM.[6] This highlights that even small alkyl groups, when correctly positioned, can significantly enhance potency.

The Pyridine Moiety

The 3-pyridyl group is expected to act as a hydrogen bond acceptor. Modifications to this ring can influence binding affinity and selectivity. While direct SAR data on this position is limited for the core topic, related molecules offer insights. Replacing the pyridine with other heterocyclic systems, such as benzofuran or thieno[2,3-b]pyridine, has yielded potent ligands for sigma-1 receptors and FOXM1, respectively.[9][11][12] This suggests that the core scaffold is tolerant of various heterocyclic groups at this position, allowing for optimization of properties like metabolic stability and target selectivity.

SAR_Summary P1 Phenyl Phenyl Ring • 2-CN: ↑ Activity • 2-CH3: ↓ Activity • 4-Halogen: Modulates Lipophilicity P1->Phenyl Region A P2 Piperidine Piperidine Core • (S)-Stereocenter: ↑ Potency • (R)-Stereocenter: ↓ Potency P2->Piperidine Region B P3 Pyridine Pyridine Ring • H-bond acceptor • Can be replaced with other  heterocycles (e.g., Thiophene) P3->Pyridine Region C Core [Core Molecule Structure]

Caption: Key Structure-Activity Relationship (SAR) points for the N-phenyl-2-(pyridyl)piperidine scaffold.

Comparative Data of Representative Analogs

To illustrate the SAR principles discussed, the following table summarizes biological data from analogous chemical series. The data is presented to guide the selection of substituents for novel analog design.

Analog Series Modification Representative Compound Target Potency (IC₅₀/EC₅₀/Kᵢ) Reference
Piperidine Carboxamides Piperidine Stereochemistry(S)-EnantiomerP. falciparum Proteasome~0.01 µM (EC₅₀)[5]
Piperidine Stereochemistry(R)-EnantiomerP. falciparum Proteasome>1 µM (EC₅₀)[5]
Thieno[2,3-b]pyridines Phenyl Ring Substitution2-CN, 4-FFOXM12.9 µM (IC₅₀)[9][10]
Phenyl Ring Substitution2-NO₂, 4-FFOXM1> 10 µM (IC₅₀)[9][10]
Phenyl Ring Substitution2-CH₃, 4-FFOXM1Inactive[9][10]
Benzofuran Carboxamides Benzofuran Substitution5,6-dimethoxySigma-1 Receptor27.5 nM (Kᵢ)[11][12]
Benzofuran SubstitutionUnsubstitutedSigma-1 Receptor7.8 nM (Kᵢ)[11][12]
Pyridyl-piperazinyl-piperidines Piperazine Substitution2'(S)-ethylCXCR3 Receptor0.2 nM (IC₅₀)[6]

Experimental Protocols

To ensure reproducibility and scientific rigor, we provide detailed, exemplary protocols for the synthesis and biological evaluation of a target analog.

Protocol: Synthesis of a Representative Analog

This protocol is adapted from the synthesis of N-phenyl-N-alkyl-benzofuran-2-carboxamides and is applicable for the final N-alkylation or N-acylation step.[11][12]

Objective: To synthesize a target N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide analog via coupling of the piperidine intermediate with a phenyl isocyanate.

Materials:

  • 2-(Pyridin-3-yl)piperidine (1.0 mmol)

  • 4-Fluoro-2-cyanophenyl isocyanate (1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Triethylamine (TEA, 1.5 mmol)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2-(pyridin-3-yl)piperidine (1.0 mmol) and anhydrous DCM (10 mL). Stir the solution until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution.

  • Isocyanate Addition: Slowly add a solution of 4-fluoro-2-cyanophenyl isocyanate (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Workup:

    • Once the reaction is complete, wash the mixture sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Cell Proliferation (MTT) Assay

This protocol is used to determine the anti-proliferative activity of the synthesized analogs, adapted from methods used for evaluating FOXM1 inhibitors.[9][10]

Objective: To measure the IC₅₀ value of a test compound in a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media. The final concentrations should typically range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • After 24 hours, remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software.

Conclusion and Future Outlook

The N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide scaffold represents a promising starting point for the development of novel therapeutics. This guide has synthesized data from analogous series to establish a foundational structure-activity relationship. Key takeaways for future design include the critical importance of stereocontrol at the piperidine C2 position and the potent activity conferred by electron-withdrawing substituents, particularly a 2-cyano group, on the N-phenyl ring.

Future work should focus on the synthesis and evaluation of a focused library of analogs based on these principles to identify lead compounds for specific biological targets. Further optimization of pharmacokinetic and ADMET properties will be essential for translating in vitro potency into in vivo efficacy. Computational methods, such as 3D-QSAR and molecular docking, could further refine analog design and prioritize synthetic efforts.[7]

References

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC Source: Vertex AI Search URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Vertex AI Search URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Vertex AI Search URL
  • Title: II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists | Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Vertex AI Search URL
  • Title: Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC Source: PMC URL: [Link]

  • Title: Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI Source: MDPI URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li Source: JACS URL: [Link]

  • Title: 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI Source: MDPI URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide: Evaluating N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide Purity using Quantitative NMR

For researchers, scientists, and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a procedural step; it is the bedrock of safety, efficacy, and r...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance.[1][2] For a complex molecule like N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, a novel synthetic intermediate with multiple functional groups, this task demands an analytical technique of the highest metrological order. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity analysis in many laboratories, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method for absolute purity determination.[1][3]

This guide provides an in-depth, objective comparison between ¹H-qNMR and traditional HPLC for the purity assessment of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide. We will dissect the fundamental principles of qNMR, provide a rationale-driven experimental workflow, and present a logical framework for selecting the most appropriate analytical tool, grounded in field-proven insights and authoritative standards.

The Principle of Absolute Quantification: The Power of ¹H-qNMR

Unlike chromatographic techniques that rely on the response of a detector to a given analyte, qNMR's quantitative power is intrinsic to the physics of the nucleus.[4] The fundamental principle is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei generating that signal, provided specific experimental conditions are met.[5][6]

This direct proportionality allows for a direct measurement of the molar ratio between an analyte and an internal standard of known, certified purity.[7] Consequently, qNMR can determine the absolute mass fraction (purity) of a compound without needing a reference standard of the analyte itself, a significant advantage when analyzing novel chemical entities.[6] This capability has led to its adoption by major pharmacopeias, including the United States Pharmacopeia (USP), as a primary ratio method for certifying reference materials.[7][8][9][10]

A Guided Workflow for qNMR Purity Assessment

A successful qNMR experiment is a system of controlled choices, where each parameter is set to ensure the direct proportionality between signal and molar quantity is maintained. The following workflow illustrates the critical steps and the causality behind them.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Calculation A Select & Justify Internal Standard (IS) B Accurately Weigh Analyte & IS (Microbalance) A->B High Purity IS C Dissolve in Deuterated Solvent (e.g., DMSO-d6) B->C Co-dissolution D Optimize Spectrometer (Tune, Lock, Shim) C->D E Set Quantitative Parameters - 90° Pulse Angle - Long Relaxation Delay (d1) - Sufficient Scans (NS) D->E Ensure Homogeneity F Acquire FID E->F Ensure Full Relaxation & High S/N G Fourier Transform & Zero-Fill F->G H Phase & Baseline Correction G->H Manual Correction I Integrate Analyte & IS Signals H->I Accurate Integration J Calculate Purity (Mass Fraction %) I->J Apply qNMR Equation

Caption: A systematic workflow for accurate qNMR purity determination.

Step 1: The Foundational Choice - The Internal Standard (IS)

The entire method hinges on the quality and suitability of the IS. An ideal IS must be:

  • Highly Pure: Certified purity of ≥99.5% is essential to minimize error propagation.[11]

  • Chemically Inert: It must not react with the analyte or the solvent.[8]

  • Soluble: It must completely dissolve in the same deuterated solvent as the analyte.[11]

  • Spectrally Simple and Non-interfering: It should have a simple spectrum (ideally one or two sharp singlets) with signals that are well-resolved from any analyte or impurity signals.[8][11]

For N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, which has aromatic and aliphatic protons, Maleic Acid is an excellent choice. It provides a sharp singlet for its two vinyl protons around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte. It is also highly pure, non-hygroscopic, and readily soluble.[8][11]

Step 2: Precision in Preparation - Sample & Standard Weighing

The single largest source of error in a qNMR experiment is often the weighing process.[6]

  • Action: Use a calibrated microbalance with a readability of at least 0.01 mg.

  • Causality: The masses of the analyte and the IS are direct inputs into the final purity equation. Any inaccuracy in these measurements will directly translate to an equivalent error in the final result. Accurately weigh approximately 10-15 mg of the analyte and an amount of the IS that will result in a near 1:1 ratio of the integrated signals of interest.[6][12]

Step 3: Optimizing the Experiment - Key Acquisition Parameters

This is where qNMR diverges significantly from routine qualitative NMR. The goal is to ensure the signal intensity is determined solely by the number of nuclei, not by experimental artifacts.

  • Pulse Angle: Set to exactly 90°.

    • Causality: A 90° pulse provides the maximum signal intensity in a single scan, ensuring that all nuclei in the sample are excited equally, which is fundamental for accurate quantification.[13][14]

  • Relaxation Delay (d1): This is arguably the most critical parameter. It must be set to at least 5 times (and ideally 7 times) the longest spin-lattice relaxation time (T₁) of any proton signal being quantified in both the analyte and the IS.[13]

    • Causality: If the delay between pulses is too short, nuclei with longer T₁ values will not fully relax back to thermal equilibrium. This causes signal saturation, leading to reduced integral intensity and an underestimation of purity. A sufficiently long delay ensures all signals are fully relaxed and their integrals are directly comparable.

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N).

    • Causality: A high S/N (recommended >250:1 for the signals to be integrated) is required for precise and reproducible integration.[15][16] Low S/N leads to uncertainty in the integral boundaries and reduces the precision of the measurement.

Step 4: From Signal to Result - Data Processing and Calculation

Careful, manual processing is essential for accurate results.[13]

  • Action: Apply Fourier transform, followed by meticulous manual phase and baseline correction across the entire spectrum.

  • Causality: An incorrect phase or a rolling baseline will cause significant errors in the integration of the signals, leading to inaccurate purity values.[13] Automated routines can be unreliable and should be manually verified.

The purity is then calculated using the following equation:[7]

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I: Integral area of the selected signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity_IS: Certified purity of the internal standard

The Orthogonal View: Comparison with HPLC

HPLC is the cornerstone of pharmaceutical purity analysis, prized for its exceptional separatory power and sensitivity in detecting trace impurities.[1][17][18] However, for determining absolute purity, it operates on a different principle than qNMR.

FeatureQuantitative NMR (¹H-qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary method based on the direct proportionality between signal intensity and the number of nuclei.[2][5]Comparative method based on separation followed by detection (e.g., UV absorbance).[2]
Accuracy High; provides a direct, absolute purity value traceable to a primary standard.[2][19]High, but accuracy of purity-by-area-% can be influenced by differing response factors of impurities.[2]
Precision Excellent; Relative Standard Deviation (RSD) is typically low (<1%) under optimal conditions.[5]Very good; low RSD is achievable with modern instrumentation.[2]
Reference Standard Requires a certified internal standard of a different chemical structure.[5]For absolute quantification, requires a certified reference standard of the analyte itself and for each impurity.[2]
Structural Info Provides full structural information, aiding in impurity identification simultaneously.[4]Provides no structural information directly; requires coupling to Mass Spectrometry (LC-MS) for identification.[20]
Universality Universal detector for all protons; no response factor needed.[6]Detector response (e.g., UV absorbance) is compound-specific and requires knowledge of extinction coefficients for true quantification.
Throughput Lower; longer experiment times due to relaxation delays.Higher; well-suited for automated, high-throughput screening.
Destructive? No, the sample can be fully recovered.[4]Yes, the sample is consumed.

Selecting the Appropriate Technique: A Logic-Driven Approach

The choice between qNMR and HPLC is not about which is "better," but which is the right tool for the specific analytical question. An orthogonal approach, using both techniques, provides the highest level of confidence in a compound's purity profile.[1][15]

Method_Selection Start What is the Analytical Goal? Goal1 Determine Absolute Purity / Certify a Reference Material Start->Goal1 Goal2 Routine QC / Detect Trace Impurities in a Complex Mixture Start->Goal2 qNMR Primary Choice: qNMR Goal1->qNMR HPLC Primary Choice: HPLC Goal2->HPLC qNMR_Why Rationale: - Direct, primary method - No analyte-specific standard needed - Universal detection qNMR->qNMR_Why Orthogonal Highest Confidence: Use Both Orthogonal Methods qNMR->Orthogonal Confirm with HPLC for unknown impurities HPLC_Why Rationale: - Superior separation power - High sensitivity for trace analysis - High throughput HPLC->HPLC_Why HPLC->Orthogonal Confirm absolute value with qNMR

Caption: Logic diagram for selecting an appropriate purity analysis method.

Detailed Experimental Protocols

Protocol 1: ¹H-qNMR Purity Determination of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide
  • Materials:

    • N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide (Analyte)

    • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)

    • DMSO-d₆ (Deuterated solvent, high purity)

    • Calibrated microbalance (0.01 mg readability)

    • High-precision NMR tubes

  • Sample Preparation:

    • Accurately weigh ~15.00 mg of the analyte into a clean, dry vial. Record the mass (m_analyte).

    • Accurately weigh ~5.00 mg of Maleic Acid into the same vial. Record the mass (m_IS).

    • Add ~0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both components using gentle vortexing.

    • Transfer the solution to an NMR tube.

  • NMR Instrument Parameters (400 MHz example):

    • Pulse Program: Standard single 90° pulse experiment (e.g., Bruker 'zg').

    • Temperature: 298 K.

    • Relaxation Delay (d1): 60 seconds (This is a conservative value; should be determined experimentally by T₁ measurement for highest accuracy, but is sufficient to ensure quantification for most small molecules).

    • Acquisition Time (aq): 4 seconds.

    • Number of Scans (NS): 16-64 (or until S/N > 250:1 on the IS signal).

    • Dummy Scans (DS): 4.

  • Data Processing:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz).

    • Perform Fourier Transform.

    • Manually phase the spectrum to achieve a pure absorption lineshape for all peaks.

    • Manually apply baseline correction across the full spectral width, ensuring a flat baseline around the signals of interest.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., a specific aromatic proton) and the singlet from Maleic Acid (~6.3 ppm).

  • Calculation:

    • Use the qNMR purity equation provided above, substituting the recorded masses, molar masses, integral values, and the number of protons for each integrated signal.

Protocol 2: Representative HPLC Purity Analysis
  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: Inject the sample and integrate the peak area of the main component and all detected impurity peaks. Calculate purity using the area percent method: Purity = (Area_main / Total_Area_all_peaks) * 100.

Conclusion

For the absolute purity determination of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide, ¹H-qNMR stands as a superior primary method.[2][5] Its ability to provide a direct, accurate mass fraction without reliance on an analyte-specific reference standard makes it indispensable for characterizing novel APIs and for the certification of reference materials.[4][6] HPLC, conversely, remains the unmatched tool for high-resolution separation and detection of trace impurities, making it ideal for routine quality control and stability studies.[18][20]

Ultimately, a dual-pronged, orthogonal strategy that leverages the absolute quantification of qNMR and the superior separation of HPLC provides the most comprehensive and trustworthy assessment of a compound's purity.[1] This integrated approach ensures the highest level of scientific rigor and confidence, safeguarding the quality and safety of pharmaceutical products from development to delivery.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). Vertex AI Search.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. Benchchem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. Benchchem.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone - Benchchem. Benchchem.
  • Quantitative NMR Spectroscopy - Acanthus Research. (2022). Acanthus Research.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). PubMed.
  • NMR General Chapters and Best Practices for Compliance (Classroom). USP.
  • Dan Sorensen – Setting standards: Revision of USP general chapters - PANIC. PANIC.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025). Patsnap.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. Semantic Scholar.
  • qNMR - BIPM. BIPM.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. Sigma-Aldrich.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023). American Pharmaceutical Review.
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC. PMC.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. (2026). IRE Journals.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine - Benchchem. Benchchem.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024). qNMR Exchange.
  • Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (2025). MDPI.
  • Quantitative NMR spectroscopy—principles and applications - Ovid. (2005). Ovid.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library.
  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics | Analytical Chemistry - ACS Publications. (2025). ACS Publications.
  • Validation of a Generic qHNMR Method for Natural Products Analysis - PMC. PMC.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - RSC Publishing. RSC Publishing.
  • Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. ScienceDirect.
  • Optimization and Automation of Quantitative NMR Data Extraction | Analytical Chemistry. (2013). ACS Publications.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. IJRAR.org.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). alwsci.
  • Purity analysis with qNMR vs IR : r/chemistry - Reddit. (2021). Reddit.
  • High-Performance Quantitative H-1 NMR - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus America.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • (3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-(3-phenylphenyl)piperidine-3-carboxamide - PubChem. PubChem.
  • Implementation of qNMR in the Japanese Pharmacopoeia. (2021). PMDA.
  • Purity Testing & Quantitative NMR Analysis | Spectral Service AG. (2025). Spectral Service AG.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC. (2012). PMC.
  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals - European Directorate for the Quality of Medicines & HealthCare. EDQM.
  • Quantitative NMR in Quality Control - OUCI. OUCI.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - Semantic Scholar. (2020). Semantic Scholar.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. (2022). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica. CymitQuimica.

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Safety & Regulatory Compliance

Safety

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide proper disposal procedures

The disposal of complex nitrogenous active pharmaceutical ingredients (APIs) and research chemicals requires rigorous logistical planning to prevent environmental contamination and ensure laboratory safety. N-phenyl-2-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of complex nitrogenous active pharmaceutical ingredients (APIs) and research chemicals requires rigorous logistical planning to prevent environmental contamination and ensure laboratory safety. N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic organic compound characterized by a high nitrogen density (three distinct nitrogen centers). Improper disposal of such compounds can lead to severe ecological disruptions, including groundwater pollution and aquatic toxicity ([1]()).

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Hazard Profiling

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The disposal strategy for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is dictated by its three primary structural motifs.

Structural MotifChemical PropertyEnvironmental / Health HazardDisposal Implication
Pyridine Ring Aromatic nitrogen heterocycleHigh environmental persistence; aquatic toxicity.Requires thermal destruction at >820°C to break the stable aromatic ring.
Piperidine Ring Saturated nitrogen heterocycleActs as a basic amine; potential irritant.Requires strict chemical compatibility checks (must not be mixed with strong oxidizers).
Carboxamide Group Stable amide linkageGenerates nitrogen oxides (NOx) upon thermal breakdown.Mandates active NOx scrubbing systems during the incineration process.

Mechanistic Insight: The Chemistry of Degradation

Flushing nitrogenous APIs down the drain or sending them to standard landfills is strictly prohibited. When released into the environment, these compounds resist natural degradation and accumulate as trace contaminants, leading to unintended chemical reactions and ecological imbalances ([1]()).

The only scientifically sound method for the destruction of pyridine and piperidine derivatives is high-temperature incineration . Current environmental and industrial practices dictate that waste containing pyridine rings must be subjected to rotary kiln or liquid injection incineration at temperatures ranging from 820°C to 1,600°C ([2]()).

However, because N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide contains three nitrogen atoms, its thermal oxidation will inevitably produce significant quantities of nitrogen oxides (NOx). If released, NOx contributes to photochemical smog and acid rain. Therefore, the chosen incineration facility must utilize advanced combustion controls and alkaline scrubbers to neutralize the exhaust gases before atmospheric release ([3]()).

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

This protocol is designed as a self-validating system. By incorporating verification steps, you ensure that the waste is chemically stable during transit and legally compliant upon destruction.

Phase 1: Source Segregation
  • Identify the Physical State: Determine if the waste is solid (unreacted API powder, contaminated PPE, empty vials) or liquid (dissolved in organic solvents from synthesis or assays).

  • Solvent Matrix Routing (For Liquids):

    • If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route it to the Halogenated Waste stream.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Acetonitrile), route it to the Non-Halogenated Waste stream.

  • Verification Step: Before mixing liquid waste streams, verify that no strong oxidizers (e.g., peroxides, nitric acid) are present in the carboy, as the basic piperidine moiety can trigger exothermic reactions.

Phase 2: Packaging and Labeling
  • Containment: Collect the segregated waste in chemically compatible, high-density polyethylene (HDPE) or glass containers. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Labeling: Affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste - Toxic/Nitrogenous Organic (Contains N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide)".

  • Verification Step: Check the pH of aqueous/organic waste mixtures using indicator strips. Ensure the pH is roughly neutral (pH 6-8) before sealing the container to prevent pressure build-up.

Phase 3: Facility Transfer and Final Destruction
  • EHS Handoff: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department using secondary containment carriers.

  • Destruction Verification: EHS must contract a licensed hazardous waste management facility.

  • Verification Step: Request a certificate of destruction confirming that the facility utilized rotary kiln or liquid injection incineration (>820°C) equipped with active NOx scrubbing systems ([2]().

Waste Routing Workflow

G Start N-phenyl-2-(pyridin-3-yl) piperidine-1-carboxamide Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Incinerator Rotary Kiln Incineration (820°C - 1600°C) Solid->Incinerator Halogenated Halogenated Solvent Waste Liquid->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated DMSO / MeOH Halogenated->Incinerator NonHalogenated->Incinerator Scrubber NOx / Acid Gas Scrubber Incinerator->Scrubber Exhaust (NOx, CO2) Atmosphere Clean Exhaust (Atmosphere) Scrubber->Atmosphere Neutralized Gas

Fig 1: Waste routing and thermal destruction workflow for nitrogenous APIs.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Available at:[Link]

  • Daughton, C.G. Beyond the medicine cabinet: An analysis of where and why medications accumulate. ResearchGate. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

Advanced PPE and Operational Guide for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide As a Senior Application Scientist, I frequently observe laboratories treating complex alkaloid derivatives with the same baseline p...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced PPE and Operational Guide for N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide

As a Senior Application Scientist, I frequently observe laboratories treating complex alkaloid derivatives with the same baseline protocols used for standard organic intermediates. This is a critical operational error. Supplying high-purity biochemicals is only half of our commitment to the scientific community; ensuring you can handle them safely and effectively is the other.

This guide provides a self-validating, field-proven system for handling N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide , moving beyond generic safety data sheets to explain the causality behind each required precaution.

Pharmacological Context & Hazard Causality

N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide is an anabasine-derived phenylcarboxamide. In drug discovery, this structural class is frequently investigated for its activity against targets such as1[1] and2[2].

Why is specialized PPE required? The core anabasine ring is a potent neurotoxin. When functionalized with a lipophilic N-phenylcarboxamide moiety, the molecule's partition coefficient (logP) increases dramatically. This lipophilicity allows the compound to rapidly penetrate the stratum corneum of the skin and cross the blood-brain barrier. Because of this extreme dermal permeability, international occupational health bodies explicitly list anabasine derivatives as requiring3 due to severe skin absorption hazards[3].

Table 1: Pharmacological & Physicochemical Hazard Profile

ParameterValue / DescriptionOperational Causality / Impact on Handling
Structural Class Anabasine-derived phenylureaConfers high nAChR affinity; requires stringent neurotoxin protocols to prevent systemic exposure.
Lipophilicity High (Predicted logP > 3.0)Rapid dermal penetration; standard nitrile gloves are insufficient for bulk or solvent handling.
Physical State Solid (Fine Powder)High risk of micro-particulate aerosolization; mandates anti-static tools and respiratory protection.
Primary Solvents DMSO, DMFSolvents act as transdermal carriers, exponentially increasing the dermal hazard of the dissolved solute.

Personal Protective Equipment (PPE) Specifications

Standard laboratory nitrile gloves offer dexterity but poor resistance to the organic solvents (like DMSO) used to dissolve this compound. Once the solvent degrades the nitrile barrier, the dissolved anabasine derivative is carried directly into the skin.

Table 2: PPE Matrix by Operational Scale

PPE CategoryMilligram Scale (In Vitro Assays)Gram Scale (Synthesis/Purification)
Dermal (Hands) Double glove: 4-mil Nitrile (inner) + 14-mil Butyl rubber (outer)Double glove: Nitrile (inner) + Extended-cuff Neoprene/Butyl (outer)
Respiratory N95/P100 half-mask (if weighed outside a BSC)Powered Air-Purifying Respirator (PAPR)
Body Protection Standard lab coat + Disposable Tychem® sleevesFull Tychem® 2000 (or equivalent) impermeable chemical suit
Eye/Face Polycarbonate safety gogglesSplash goggles + Polycarbonate face shield

Standard Operating Procedure: Safe Weighing and Solubilization

This self-validating protocol ensures that the operator is never exposed to the compound in its most hazardous states: aerosolized powder and solvent-carried solution.

  • Step 1: Environmental Preparation Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Line the work surface with a disposable, absorbent bench pad (plastic backing down) to catch micro-spills.

  • Step 2: PPE Donning Don your lab coat and secure Tychem sleeves over the cuffs. Apply the inner nitrile gloves, followed by the outer butyl rubber gloves. Causality: Butyl rubber provides the necessary chemical resistance against DMSO breakthrough.

  • Step 3: Static Mitigation Pass the sealed chemical vial and your weighing spatula through an anti-static ionizer. Causality: Fine alkaloid powders hold static charges that cause them to "jump" and aerosolize upon opening. Neutralizing the charge prevents inhalation risks.

  • Step 4: Weighing Tare a pre-capped glass vial. Carefully transfer the required mass of N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide into the vial. Cap the vial immediately before removing it from the balance enclosure.

  • Step 5: Solubilization (High-Risk Phase) Inject the calculated volume of anhydrous DMSO directly through the vial septum using a syringe. If a septum is not available, open the cap carefully within the deepest part of the BSC to add the solvent. Vortex until completely dissolved. Causality: Once in DMSO, the compound's dermal threat is at its peak. Never handle the solution vial without butyl outer gloves.

Spill Response and Decontamination Workflow

Anabasine derivatives are highly stable alkaloids. Decontamination requires oxidative degradation rather than simple solvent wiping, which only spreads the invisible hazard across the benchtop.

SpillWorkflow A Spill Detected: Anabasine Derivative B Evacuate & Isolate Area A->B C Don Emergency PPE (Respirator, Butyl Gloves) B->C D Solid Spill? C->D E Cover with damp absorbent to prevent aerosolization D->E Yes F Absorb with inert material (e.g., Vermiculite) D->F No (Liquid) G Decontaminate Surface (10% Bleach / Soap & Water) E->G F->G H Dispose as Toxic Alkaloid Waste G->H I Incident Resolved & Documented H->I

Figure 1: Step-by-step spill response and decontamination workflow for anabasine derivatives.

Chemical Decontamination Note: Treat all contaminated surfaces with a 10% sodium hypochlorite (bleach) solution. Allow a 15-minute contact time to ensure oxidative breakdown of the piperidine/pyridine rings before wiping up with soap and water.

Waste Disposal Plan

Do not mix N-phenyl-2-(pyridin-3-yl)piperidine-1-carboxamide waste with general organic solvents.

  • Segregation: Collect all liquid waste, contaminated bench pads, and disposable PPE in a dedicated, rigid, leak-proof hazardous waste container.

  • Labeling: Clearly label the container as "Toxic Alkaloid / Anabasine Derivative Waste - Contains DMSO".

  • Destruction: High-temperature commercial incineration is the only approved method for the final destruction of this compound. Coordinate with your Environmental Health and Safety (EHS) department for specialized pickup.

References

  • Structure–Reactivity Relationships on Substrates and Inhibitors of the Lysine Deacylase Sirtuin 2 from Schistosoma mansoni (SmSirt2). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Nicotinic ACh Receptors. IUPHAR/BPS Guide to Pharmacology.[Link]

  • List of risk assessment chemicals, including carcinogen and those using impermeable protective clothing against skin damage. Japan Organization of Occupational Health and Safety.[Link]

Sources

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